molecular formula C9H12O2 B1347079 2-Methoxyethyl phenyl ether CAS No. 41532-81-4

2-Methoxyethyl phenyl ether

Cat. No.: B1347079
CAS No.: 41532-81-4
M. Wt: 152.19 g/mol
InChI Key: IFQVEYUAIINTRX-UHFFFAOYSA-N
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Description

2-Methoxyethyl phenyl ether is a natural product found in Homalomena occulta with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQVEYUAIINTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35138-81-9
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-phenoxy-
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URL https://commonchemistry.cas.org/detail?cas_rn=35138-81-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90194402
Record name 2-Methoxyethyl phenyl ether
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41532-81-4
Record name (2-Methoxyethoxy)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methoxyethyl phenyl ether
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Record name 2-Methoxyethyl phenyl ether
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Record name 2-Methoxyethyl phenyl ether
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Record name 2-methoxyethyl phenyl ether
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyethyl Phenyl Ether and its Isomer, (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The term "2-Methoxyethyl phenyl ether" can be ambiguous. This guide addresses the two most likely interpretations: This compound (CAS 41532-81-4) , where the methoxyethyl group is bonded to a phenoxy oxygen, and its structural isomer (2-Methoxyethyl)benzene (CAS 3558-60-9) , where the methoxyethyl group is bonded directly to the benzene ring. It is crucial for researchers to verify the correct chemical identity via its CAS number for their specific application.

This compound

IUPAC Name: 2-methoxyethoxybenzene CAS Number: 41532-81-4 Chemical Structure: C₆H₅OCH₂CH₂OCH₃

This compound is a phenyl ether, a class of molecules often utilized in pharmaceutical design as hydrogen-bond acceptors that are not hydrogen-bond donors. This property can enhance the pharmacokinetic profiles of drug candidates.[1] The phenyl ether motif is present in a variety of medications.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[2][3]
Molecular Weight 152.19 g/mol [2][3]
Boiling Point 218.1 °C at 760 mmHg[4][5]
Density 0.995 g/cm³[4][5]
Flash Point 79.1 °C[4]
Refractive Index 1.486[4]
Vapor Pressure 0.189 mmHg at 25°C[4]
LogP 1.73[6]
Appearance Colorless liquid[4]
Solubility Soluble in many organic solvents (e.g., ethanol, ether, benzene)[4]
Spectral Data
  • ¹H NMR Spectroscopy: Spectral data is available and can be accessed through public databases such as PubChem.[7]

  • ¹³C NMR Spectroscopy: Spectral data is available and can be accessed through public databases such as PubChem.[7]

  • Mass Spectrometry: The mass spectrum is available on the NIST WebBook.[8]

  • Infrared (IR) Spectroscopy: The FTIR spectrum (capillary cell, neat) is available through PubChem.[7] Phenyl alkyl ethers typically exhibit two strong C-O stretching absorbances around 1050 cm⁻¹ and 1250 cm⁻¹.

Synthesis

A common method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of a phenol with an alkyl halide in the presence of a base. A patented method describes the reaction of a phenol compound with 2-chloroethyl methyl ether under pressure and at elevated temperatures without a strong polar solvent.[9]

This protocol is an illustrative example based on the principles of Williamson ether synthesis for preparing 2-methoxyethoxy-benzenes.[9]

Materials:

  • Phenol

  • 2-Chloroethyl methyl ether

  • Potassium carbonate (or another suitable base)

  • Anhydrous, aprotic polar solvent (e.g., DMF, acetonitrile) (Optional, for atmospheric pressure reactions)

  • Autoclave (for pressure reaction)

Procedure (High-Temperature, Pressure Method):

  • Charge a suitable autoclave with phenol, potassium carbonate (base), and an excess of 2-chloroethyl methyl ether.[9] The use of a solvent is optional but can be omitted.[9]

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to a temperature above 95°C (e.g., 150°C). The reaction is conducted under the pressure generated at this temperature.[9]

  • Maintain the reaction at the set temperature for several hours (e.g., 10 hours) to ensure completion.[9]

  • After the reaction period, cool the autoclave to room temperature.

  • Vent any excess pressure and open the autoclave.

  • Filter the reaction mixture to remove solid inorganic salts (e.g., potassium chloride and excess potassium carbonate).

  • Wash the solids with a small amount of a suitable solvent (e.g., toluene) and combine the filtrates.

  • Work-up the filtrate by first removing the excess 2-chloroethyl methyl ether via distillation.

  • The desired product, this compound, is then isolated by fractional distillation under reduced pressure.[9]

G cluster_synthesis Synthesis Workflow: this compound reactants Phenol + 2-Chloroethyl methyl ether + K₂CO₃ in Autoclave reaction Heat to >95°C (e.g., 150°C) under pressure for 10h reactants->reaction cooldown Cool to Room Temperature reaction->cooldown filtration Filter to remove solids cooldown->filtration distillation1 Distill to remove excess 2-chloroethyl methyl ether filtration->distillation1 distillation2 Fractional distillation of residue distillation1->distillation2 product This compound distillation2->product

Synthesis of this compound.
Biological Activity and Applications

This compound has been identified as a natural product in the plant Homalomena occulta.[7] This plant is used in traditional Vietnamese medicine and has been shown to contain numerous bioactive compounds, including sesquiterpenoids with anti-inflammatory properties and extracts with significant antioxidant activity.[10][11][12][13] However, the specific biological activity of this compound has not been extensively studied. Its structural class, phenyl ethers, is significant in medicinal chemistry for improving the developability of drug candidates.[1][14]

(2-Methoxyethyl)benzene

IUPAC Name: (2-Methoxyethyl)benzene Common Name: Phenylethyl methyl ether CAS Number: 3558-60-9 Chemical Structure: C₆H₅CH₂CH₂OCH₃

This compound is a structural isomer of this compound. It belongs to the alkylbenzene class of compounds.[15] It is primarily used in the flavor and fragrance industries for its powerful, diffusive, and warm floral odor.[10]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (2-Methoxyethyl)benzene.

PropertyValueReference
Molecular Formula C₉H₁₂O[12][13]
Molecular Weight 136.19 g/mol [12][13]
Boiling Point 185-190 °C[1][14]
Density ~0.95 g/cm³[1][16]
Flash Point 65.56 - 80 °C[1][16]
Refractive Index 1.493 - 1.501[1][14]
Appearance Colorless liquid[11]
Odor Sharp, rosy-green, warm floral[10]
Solubility Insoluble in water; soluble in oils and ethanol[14]
Spectral Data
  • ¹H NMR Spectroscopy: Spectral data is available through chemical suppliers and databases like ChemicalBook.[17]

  • ¹³C NMR Spectroscopy: Spectral data is available through databases like ChemicalBook.[18]

  • Mass Spectrometry: The mass spectrum is available on the NIST WebBook.[19]

  • Infrared (IR) Spectroscopy: The IR spectrum is available on the NIST WebBook.[16][17] Key absorptions for ethers are due to C-O single-bond stretching in the 1050 to 1150 cm⁻¹ range.

Synthesis

(2-Methoxyethyl)benzene can be prepared from 2-phenylethanol. A green synthesis approach utilizes dimethyl carbonate (DMC) as both a methylating agent and a solvent with a solid base catalyst.[20] A more traditional laboratory synthesis would involve the Williamson ether synthesis.

This protocol is based on the literature describing a green synthetic route.[20]

Materials:

  • 2-Phenylethanol (2-PE)

  • Dimethyl carbonate (DMC)

  • Li/MgO solid base catalyst

  • High-pressure reactor equipped with a magnetic stirrer

Procedure:

  • Prepare the Li/MgO catalyst by a combustion method as described in the literature.[20]

  • Charge the high-pressure reactor with 2-phenylethanol, dimethyl carbonate (in a molar excess, e.g., 1:10.5 ratio of 2-PE to DMC), and the Li/MgO catalyst.[20]

  • Seal the reactor and begin vigorous stirring (e.g., 1000 rpm).

  • Heat the reaction mixture to the optimal temperature (e.g., 180°C) and maintain for the required reaction time (e.g., 5 hours).[20]

  • Monitor the reaction progress using Gas Chromatography (GC) analysis of withdrawn samples.

  • After the reaction reaches high conversion (e.g., 95%), cool the reactor to room temperature.

  • Recover the catalyst by filtration.

  • The product, (2-Methoxyethyl)benzene, can be purified from the reaction mixture by distillation.

G cluster_synthesis Synthesis Workflow: (2-Methoxyethyl)benzene reactants 2-Phenylethanol + Dimethyl Carbonate + Li/MgO Catalyst in Reactor reaction Heat to 180°C with vigorous stirring for 5h reactants->reaction cooldown Cool to Room Temperature reaction->cooldown filtration Filter to recover catalyst cooldown->filtration purification Purify by distillation filtration->purification product (2-Methoxyethyl)benzene purification->product

Green Synthesis of (2-Methoxyethyl)benzene.
Biological Activity and Applications

The primary application of (2-Methoxyethyl)benzene is in the flavor and fragrance industry.[10] There is limited specific information on its use in drug development. However, alkylbenzene derivatives are a broad class of compounds with diverse applications, including as raw materials for detergents and as solvents.[15] In medicinal chemistry, the strategic addition of alkyl groups can modulate a molecule's physicochemical properties, such as lipophilicity, which can improve pharmacokinetic parameters like absorption and metabolic stability.[21][22]

References

"2-Methoxyethyl phenyl ether" structure and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyethyl phenyl ether, a significant chemical compound with applications in various scientific fields. This document details its chemical structure, molecular formula, physicochemical properties, and key experimental protocols for its synthesis and analysis.

Core Compound Information

Structure and Molecular Formula:

This compound, a member of the glycol ethers class of compounds, is characterized by a phenyl group attached to a methoxyethyl group via an ether linkage.

The molecular formula for this compound is C₉H₁₂O₂ .[] Its structure is confirmed by its IUPAC name, 2-methoxyethoxybenzene, and its CAS registry number, 41532-81-4.[2]

Chemical Structure:

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Synthesized Product dissolution Dissolution in Solvent sample->dissolution hplc HPLC Analysis dissolution->hplc gcms GC-MS Analysis dissolution->gcms hplc_data Purity Determination (Peak Area) hplc->hplc_data gcms_data Structural Confirmation (Mass Spectrum) gcms->gcms_data

References

An In-depth Technical Guide to 2-Methoxyethyl Phenyl Ether: Identifiers and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential identification information for the chemical compound 2-Methoxyethyl phenyl ether, targeting researchers, scientists, and professionals in drug development. The primary focus is on its Chemical Abstracts Service (CAS) number and associated synonyms for accurate identification and database searching.

Chemical Identification

The definitive identifier for this compound is its CAS number, a unique numerical identifier assigned by the Chemical Abstracts Service. This number is crucial for unambiguous reference in scientific literature, regulatory databases, and chemical inventories.

Data Presentation: Chemical Identifiers and Synonyms

For clarity and ease of comparison, the key identifiers for this compound are summarized in the table below. This information has been compiled from various chemical databases and supplier information.

Identifier TypeValueCitations
CAS Number 41532-81-4[1][][3][4][5]
IUPAC Name 2-methoxyethoxybenzene[1]
Synonyms (2-Methoxyethoxy)benzene[1][3][5]
1-Methoxy-2-phenoxyethane[1][3][4]
Benzene, (2-methoxyethoxy)-[1][3][4]
1-Phenoxy-2-methoxyethane[3][4]
Ai3-08655[3][4][5]
EINECS Number 255-428-2[1][3][5]
Molecular Formula C9H12O2[1][][3][4]
Molecular Weight 152.19 g/mol [1][]

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are beyond the scope of this identification guide. Researchers requiring such information are encouraged to consult peer-reviewed scientific literature and established chemical synthesis databases.

Logical Relationships and Workflows

The information presented in this guide is focused on the identification of a specific chemical compound. As such, there are no signaling pathways, complex experimental workflows, or logical relationships that would necessitate visualization using Graphviz. The primary data is factual and presented in a tabular format for direct reference.

References

Spectroscopic Analysis of 2-Methoxyethyl Phenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyethyl phenyl ether (also known as 2-methoxyethoxybenzene), a compound of interest in various chemical research and development sectors. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and unambiguously assigned high-resolution NMR dataset for this compound is not readily found in the searched literature, general chemical shift ranges for similar ether compounds can be referenced. Protons on a carbon adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 ppm range in ¹H NMR spectra.[1][2] Carbon atoms bonded to an ether oxygen generally show signals in the 50 to 80 ppm region in ¹³C NMR spectra.[1][2]

For the isomeric compound (2-Methoxyethyl)benzene, the following ¹H NMR data has been reported, which can serve as a useful comparison for estimating the chemical shifts in this compound.

Table 1: ¹H NMR Data for (2-Methoxyethyl)benzene

Chemical Shift (ppm)Assignment
7.27Aromatic protons
7.20Aromatic protons
7.19Aromatic protons
3.58-O-CH₂-
3.33-O-CH₃
2.87Ar-CH₂-

Source: ChemicalBook[3]

Infrared (IR) Spectroscopy

Phenyl alkyl ethers are characterized by two strong C-O stretching absorption bands in their infrared spectra.[1][2]

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
~1250Aryl-O stretching
~1050Alkyl-O stretching
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound (as Benzene, (2-methoxyethoxy)-)

m/zRelative Intensity (%)
59100.0
152 (M⁺)85.9
9478.4
7748.0
5838.0
6523.0
10922.0
5121.0
3919.0
3118.0

Source: NIST WebBook, PubChem[4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean NMR tube.

Data Acquisition:

  • ¹H NMR: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin capillary film between the plates.

  • Ensure there are no air bubbles in the film.

Data Acquisition:

  • Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Place the prepared salt plate assembly in the sample holder of the IR spectrometer.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

  • A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and various fragment ions.

Data Acquisition:

  • The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector measures the abundance of each ion.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups (C-O stretches) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to Ether Isomers of C9H12O2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The molecular formula C9H12O2 encompasses a diverse range of ether isomers with significant potential in medicinal chemistry and drug development. These compounds, primarily substituted aromatic ethers, exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, and biological evaluation of key C9H12O2 ether isomers, with a focus on experimental protocols and quantitative data to support researchers and scientists in the field.

IUPAC Nomenclature of C9H12O2 Ether Isomers

The systematic naming of C9H12O2 ether isomers follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For aromatic ethers, the nomenclature is primarily based on substituted phenols or as alkoxy derivatives of benzene. Below is a list of representative isomers and their IUPAC names.

Table 1: IUPAC Names of Selected C9H12O2 Ether Isomers

Isomer TypeIUPAC Name
Propoxyphenols2-Propoxyphenol[1]
3-Propoxyphenol[2]
4-Propoxyphenol
Isopropoxyphenols2-Isopropoxyphenol (2-propan-2-yloxyphenol)[3]
3-Isopropoxyphenol
4-Isopropoxyphenol
Ethoxymethylphenols2-(Ethoxymethyl)phenol
3-(Ethoxymethyl)phenol
4-(Ethoxymethyl)phenol[4]
Methoxypropylphenols2-Methoxy-3-propylphenol
2-Methoxy-4-propylphenol
2-Methoxy-5-propylphenol
2-Methoxy-6-propylphenol
And other positional isomers
Dimethoxyethylbenzenes1,2-Dimethoxy-3-ethylbenzene
1,2-Dimethoxy-4-ethylbenzene
And other positional isomers
Trimethyl-1,3-dioxolane derivatives2,2,4-Trimethyl-1,3-dioxolane (cyclic ether)[5]
2,4,5-Trimethyl-1,3-dioxolane (cyclic ether)[6]

Synthesis Protocols

The synthesis of C9H12O2 ether isomers often involves the Williamson ether synthesis or Friedel-Crafts alkylation. Below are detailed protocols for the synthesis of representative compounds.

Synthesis of 2-Isopropoxyphenol

Reaction: Catechol is reacted with an isopropyl halide (e.g., isopropyl bromide) in the presence of a base and a phase transfer catalyst.

Experimental Protocol:

  • A mixture of catechol, potassium carbonate, butanone, and a phase transfer catalyst is brought to reflux.

  • Isopropyl bromide is added dropwise to the refluxing mixture.

  • The reaction is continued at reflux for a specified period (e.g., 8-32 hours).

  • A significant portion of the butanone (approximately 85%) is removed by distillation.

  • Sufficient water is added to dissolve the solid salts, and the aqueous phase is extracted with benzene.

  • The organic extract is then treated with a dilute sodium hydroxide solution.

  • The resulting aqueous layer is neutralized with dilute hydrochloric acid and re-extracted with benzene.

  • The final benzene extract is dried over anhydrous calcium chloride.

  • Benzene is removed by evaporation.

  • The crude product is purified by distillation under reduced pressure, collecting the fraction at 100-102°C/1.46kPa. A yield of over 60% can be achieved with a 32-hour reflux time.[6]

Biological Activity and Signaling Pathways

Phenolic ethers, including various isomers of C9H12O2, are known to possess significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) enzymes.

Anti-inflammatory Mechanism of Action

Many phenolic compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Additionally, the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins during inflammation, is another important mechanism.

Below is a diagram illustrating the general workflow for assessing the anti-inflammatory activity of a C9H12O2 ether isomer by investigating its effect on the NF-κB signaling pathway.

experimental_workflow Experimental Workflow for Assessing Anti-inflammatory Activity cell_culture Culture Macrophages (e.g., RAW 264.7) stimulation Stimulate with LPS (Lipopolysaccharide) cell_culture->stimulation treatment Treat with C9H12O2 Isomer stimulation->treatment nuclear_extraction Nuclear Protein Extraction treatment->nuclear_extraction elisa ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) treatment->elisa western_blot Western Blot for p65 Translocation nuclear_extraction->western_blot

Caption: Workflow for NF-κB activation assessment.

Detailed Experimental Protocols for Biological Assays

NF-κB Activation Assay (Western Blot for p65 Translocation): This assay quantitatively measures the activation of NF-κB by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.[7]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7 macrophages) and allow them to adhere overnight. Treat the cells with the C9H12O2 ether isomer for a predetermined time, followed by stimulation with an NF-κB activator like TNF-α or LPS.

  • Nuclear and Cytoplasmic Fractionation: After treatment, harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear proteins using a commercial kit or a standard laboratory protocol.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use loading controls (e.g., β-actin for cytoplasmic fraction and Lamin B1 for nuclear fraction) to normalize the results.

Cyclooxygenase (COX-2) Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare the reaction buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor and Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and the C9H12O2 ether isomer (test inhibitor) at various concentrations. Add the COX-2 enzyme to each well. For a control, a known COX-2 inhibitor (e.g., celecoxib) is used. A set of wells with the enzyme but no inhibitor serves as the 100% activity control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.

  • Detection: The peroxidase activity of COX is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm, or fluorometrically.[1]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Quantitative Data

The biological activity of C9H12O2 ether isomers can be quantified and compared using metrics such as the half-maximal inhibitory concentration (IC50). While specific comparative data for a wide range of C9H12O2 isomers is an area of ongoing research, data from related methoxyphenolic compounds demonstrate their potential anti-inflammatory efficacy.

Table 2: Anti-inflammatory Activity of Selected Methoxyphenols

CompoundAssayCell LineIC50 (µM)Reference
DiapocyninInhibition of TNF-α induced cytokine expressionHuman airway cells20.3[8]
2-MethoxyhydroquinoneInhibition of TNF-α induced cytokine expressionHuman airway cells64.3[8]
ApocyninInhibition of TNF-α induced cytokine expressionHuman airway cells146.6[8]
4-Amino-2-methoxyphenolInhibition of TNF-α induced cytokine expressionHuman airway cells410[8]

This data suggests that the nature and position of substituents on the methoxyphenol scaffold significantly influence the anti-inflammatory potency.

Signaling Pathway Visualization

The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory action of many phenolic compounds. The following diagram, generated using Graphviz, illustrates the canonical NF-κB signaling cascade and the potential point of intervention for a C9H12O2 ether inhibitor.

NFkB_Pathway Canonical NF-κB Signaling Pathway and Inhibition cluster_nucleus Canonical NF-κB Signaling Pathway and Inhibition LPS LPS IKK IKK Complex LPS->IKK Activates TNFR TNFR TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB->IkB Bound to NFkB_active Active NF-κB NFkB->NFkB_active Released Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB_P Degrades Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA Nucleus->DNA Binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Inhibitor C9H12O2 Ether Inhibitor Inhibitor->IKK Inhibits

Caption: NF-κB pathway and potential inhibition.

References

An In-depth Technical Guide to the Solubility of 2-Methoxyethyl phenyl ether in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxyethyl phenyl ether. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility and provides a generalized, robust experimental protocol for its quantitative determination.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₂O₂. It is a colorless liquid with an ether-like odor. Structurally, it consists of a phenyl group bonded to a 2-methoxyethyl group through an ether linkage. This compound finds applications as a solvent and as an intermediate in organic synthesis. Understanding its solubility in various organic solvents is crucial for its effective use in research and industrial applications, including reaction chemistry, purification processes, and formulation development.

Solubility of this compound

Currently, there is a notable absence of specific quantitative solubility data for this compound in common organic solvents within peer-reviewed scientific literature. However, qualitative assessments indicate its solubility in several non-polar and polar aprotic solvents.

Qualitative Solubility Data

The available information regarding the solubility of this compound is summarized in the table below. It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility.

SolventChemical FormulaTypeReported SolubilityCitation
EthanolC₂H₅OHPolar ProticSoluble
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble
BenzeneC₆H₆Non-polarSoluble

Note: The term "soluble" indicates that this compound is expected to dissolve in these solvents, but the precise concentration at which it dissolves is not specified in the available literature.

Experimental Protocol for Determining Quantitative Solubility

To address the gap in quantitative data, the following section outlines a detailed experimental protocol for determining the solubility of this compound in various organic solvents. This method is adapted from established general procedures for solubility determination of organic compounds.

Materials and Apparatus
  • Solute: this compound (high purity, >98%)

  • Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher.

  • Apparatus:

    • Analytical balance (readable to ±0.1 mg)

    • Vials with screw caps (e.g., 4 mL or 8 mL)

    • Constant temperature bath or incubator

    • Vortex mixer

    • Magnetic stirrer and stir bars

    • Syringes and syringe filters (0.45 µm pore size, solvent-compatible)

    • Volumetric flasks and pipettes

    • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

Experimental Procedure

The following procedure outlines the isothermal equilibrium method for determining solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid or liquid phase of the solute remains after equilibration.

    • To each vial, add a known volume (e.g., 2.00 mL) of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures using a vortex mixer for an initial period (e.g., 1 minute) to facilitate dissolution.

    • Allow the solutions to equilibrate for a set period (e.g., 24 to 72 hours) with continuous stirring or periodic shaking to ensure equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2 hours) to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

    • Record the weight of the filtered sample.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered saturated sample using a suitable analytical technique (GC-FID or HPLC-UV).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered saturated sample by interpolating its analytical signal on the calibration curve.

  • Data Presentation:

    • Express the solubility in various units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow A Preparation of Supersaturated Mixture (Excess this compound + Solvent) B Equilibration (Constant Temperature & Agitation) A->B Incubate C Phase Separation (Settling of Excess Solute) B->C Cease Agitation D Sample Collection & Filtration (Supernatant through 0.45 µm filter) C->D Withdraw & Filter E Quantitative Analysis (e.g., GC-FID or HPLC-UV) D->E Analyze F Data Processing (Calculation of Solubility) E->F Calculate

Caption: Workflow for the experimental determination of solubility.

Conclusion

While qualitative data suggests that this compound is soluble in common organic solvents like ethanol, diethyl ether, and benzene, a significant gap exists in the scientific literature regarding its quantitative solubility. The experimental protocol detailed in this guide provides a reliable framework for researchers to determine the precise solubility of this compound in various solvents. Such data is invaluable for optimizing its use in chemical synthesis, purification, and the development of new formulations, thereby supporting advancements in drug discovery and materials science. It is recommended that future research efforts focus on generating and publishing this fundamental physicochemical data.

An In-depth Technical Guide on the Natural Occurrence and Sources of 2-Methoxyethyl phenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and sources of 2-Methoxyethyl phenyl ether. This document synthesizes available data, proposes a plausible biosynthetic pathway, and outlines a general experimental workflow for the investigation of this compound from natural sources.

Introduction

This compound, also known as 1-methoxy-2-phenoxyethane, is an aromatic ether with the chemical formula C₉H₁₂O₂. While this compound is commercially available and has applications in chemical synthesis, its presence in the natural world is of significant interest to researchers in fields such as phytochemistry, natural product discovery, and ethnobotany. Understanding the natural sources and biosynthesis of this compound can open avenues for its sustainable production and the discovery of novel biological activities.

Natural Occurrence

The primary reported natural source of this compound is the plant Homalomena occulta.[1] This information is documented in the PubChem database and the LOTUS natural products database, which aggregates data from a wide range of scientific literature. Homalomena occulta, a member of the Araceae family, is a medicinal plant used in traditional Chinese medicine.

Despite this report, a comprehensive literature search did not yield the primary research article that details the isolation and quantification of this compound from Homalomena occulta. Numerous studies on the chemical constituents of Homalomena species, including H. occulta, have focused on the essential oil fraction, which is rich in terpenoids such as linalool and 4-terpineol. The absence of this compound in these analyses suggests it may be a non-volatile or minor constituent of the plant's metabolome.

Aromatic ethers, in general, are known to occur in the plant kingdom, often contributing to the fragrance and flavor of essential oils. Their biosynthesis is typically linked to the phenylpropanoid pathway.

Biosynthesis

The specific biosynthetic pathway of this compound in Homalomena occulta has not been elucidated. However, a plausible pathway can be proposed based on the well-established phenylpropanoid pathway, which is the origin of a vast array of plant secondary metabolites.

The proposed pathway initiates with the amino acid L-phenylalanine. Through a series of enzymatic reactions, including deamination, hydroxylation, and methylation, the aromatic precursor phenol is formed. The side chain is likely derived from ethylene glycol or its metabolic equivalent, which is then methylated and subsequently etherified with phenol.

Below is a diagram illustrating a plausible biosynthetic pathway for this compound.

plausible_biosynthetic_pathway Cinnamic_acid Cinnamic_acid p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Phenol Phenol p-Coumaric_acid->Phenol Multiple steps 2-Methoxyethyl_phenyl_ether 2-Methoxyethyl_phenyl_ether Phenol->2-Methoxyethyl_phenyl_ether Ether synthase Ethylene_glycol Ethylene_glycol 2-Methoxyethanol 2-Methoxyethanol Ethylene_glycol->2-Methoxyethanol Methyltransferase 2-Methoxyethanol->2-Methoxyethyl_phenyl_ether

A plausible biosynthetic pathway for this compound.

Quantitative Data

Due to the inability to locate the primary research publication, no quantitative data on the concentration of this compound in Homalomena occulta or any other natural source is currently available in the public domain.

Plant SourcePart of PlantConcentrationReference
Homalomena occultaNot specifiedData not available[1]

Experimental Protocols

As the specific protocol for the isolation and identification of this compound from Homalomena occulta is not available, a general experimental workflow for the analysis of aromatic ethers from plant material is provided below. This workflow is based on standard phytochemical techniques.

Objective: To extract, isolate, and identify this compound from a plant matrix.

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Solvents: n-hexane, dichloromethane, ethyl acetate, methanol

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

  • Analytical standards of this compound

Methodology:

  • Extraction:

    • Successively extract the powdered plant material with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol) using a Soxhlet apparatus or ultrasonication.

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Subject the most promising extract (likely the dichloromethane or ethyl acetate fraction for a compound of this polarity) to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by TLC.

  • Isolation:

    • Combine fractions containing the compound of interest, as indicated by TLC comparison with an authentic standard.

    • Perform further purification using preparative TLC or high-performance liquid chromatography (HPLC) if necessary.

  • Identification and Quantification:

    • Analyze the isolated compound using GC-MS. Compare the mass spectrum and retention time with that of an authentic standard of this compound.

    • For structural confirmation, perform NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC).

    • Quantify the compound in the crude extract using a validated GC-MS method with a calibration curve prepared from the analytical standard.

Below is a diagram illustrating the general experimental workflow.

experimental_workflow Extraction Extraction Fractionation Fractionation Extraction->Fractionation Column Chromatography Isolation Isolation Fractionation->Isolation Preparative TLC/HPLC Analysis Analysis Isolation->Analysis GC-MS, NMR End Identified Compound Analysis->End

A general experimental workflow for natural product isolation.

Conclusion

This compound has been reported as a natural product in the plant Homalomena occulta. However, the primary scientific literature detailing this discovery, including quantitative data and specific experimental protocols, is not readily accessible. The proposed biosynthetic pathway, originating from the phenylpropanoid pathway, provides a logical framework for its formation in plants. The provided general experimental workflow offers a robust starting point for researchers aiming to reinvestigate the presence of this compound in Homalomena occulta and other natural sources. Further research is warranted to confirm its natural occurrence, determine its concentration in various plant tissues, and elucidate its precise biosynthetic pathway and potential biological activities.

References

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2-Methoxyethyl phenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 2-Methoxyethyl phenyl ether (CAS No. 41532-81-4). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this chemical by providing a thorough understanding of its properties and potential hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some variations in reported values exist in the literature.

PropertyValueSource(s)
Molecular Formula C9H12O2[]
Molecular Weight 152.19 g/mol []
Appearance Colorless liquid
Boiling Point 218.1 °C at 760 mmHg
Melting Point Not available
Density 0.995 g/cm³
Vapor Pressure 0.189 mmHg at 25°C
Flash Point 79.1 °C
Solubility Soluble in many organic solvents such as ethanol and ether.
LogP 1.73[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classification.

Hazard ClassHazard StatementPictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning

Toxicological Information

Glycol ethers, as a group, can be absorbed through the skin and by inhalation.[4] Acute exposure to high levels of some glycol ethers can cause narcosis, pulmonary edema, and severe liver and kidney damage.[3] Chronic exposure may lead to neurological and blood effects, including fatigue, nausea, tremor, and anemia.[3] Certain glycol ethers have been shown to have reproductive and developmental toxicity in animal studies.[3]

Given the GHS classification of this compound for skin and eye irritation, direct contact should be avoided.

Experimental Protocols for Hazard Assessment

While specific experimental reports on the toxicology of this compound are not available, the assessment of its skin and eye irritation potential would typically follow standardized OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[5][6]

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically a rabbit).[5] An untreated area of the skin serves as a control.[5]

  • Methodology:

    • A small area of the animal's fur is clipped.

    • 0.5 mL (if liquid) or 0.5 g (if solid, moistened to a paste) of the test substance is applied to the clipped skin and covered with a gauze patch.[5]

    • The patch is secured with semi-occlusive dressing for a 4-hour exposure period.[5]

    • After 4 hours, the patch and any residual test substance are removed.[5]

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[7]

    • The severity of the reactions is scored. If effects persist, observations may continue for up to 14 days to assess reversibility.[5]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion when it comes into contact with the eyes.[8]

  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically a rabbit).[8] The other eye remains untreated and serves as a control.[8]

  • Methodology:

    • The test substance is carefully instilled into the lower conjunctival sac of one eye.[9]

    • The eyelids are gently held together for about one second to prevent loss of the substance.[9]

    • The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[8]

    • The severity of the ocular lesions is scored to determine the level of irritation or corrosion.[8]

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.[10]

  • Principle: The test substance is administered orally at one of several fixed dose levels to a group of animals of a single sex (usually females).[10] The procedure aims to identify a dose that causes signs of toxicity without causing mortality.[10]

  • Methodology:

    • A sighting study is performed with single animals to determine the appropriate starting dose.[11]

    • In the main study, a group of at least 5 animals is dosed with the selected starting dose.[10]

    • The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[11]

    • Body weight is recorded weekly.[10]

    • At the end of the observation period, a gross necropsy is performed on all animals.[10]

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.

  • Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls
  • Work with this compound in a well-ventilated laboratory.

  • The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[12]

  • Ensure that an eyewash station and safety shower are readily accessible.[12]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[13]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

Spills and Waste Disposal
  • Spills: In case of a spill, evacuate the area.[14] Wear appropriate PPE.[13] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[13] Ventilate the area and wash the spill site after material pickup is complete.[12]

  • Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[13] Do not allow the chemical to enter drains or waterways.

First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water.[12] Remove contaminated clothing and wash it before reuse.[12] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire and Explosion Hazards

  • Flammability: this compound is a combustible liquid.

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[12]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

  • Hazardous Combustion Products: Emits toxic fumes under fire conditions, including carbon monoxide and carbon dioxide.[12]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[12]

Visualized Workflows and Relationships

Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the hazards associated with this compound.

cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Safe Work Procedures cluster_review Review and Improvement Identify Hazards Identify Hazards Review SDS Review SDS Identify Hazards->Review SDS Input Consult Literature Consult Literature Identify Hazards->Consult Literature Input Implement Controls Implement Controls Identify Hazards->Implement Controls Engineering Controls Engineering Controls Implement Controls->Engineering Controls Hierarchy Administrative Controls Administrative Controls Implement Controls->Administrative Controls Hierarchy PPE PPE Implement Controls->PPE Hierarchy Develop SOPs Develop SOPs Implement Controls->Develop SOPs Training Training Develop SOPs->Training Handling & Storage Handling & Storage Develop SOPs->Handling & Storage Emergency Response Emergency Response Develop SOPs->Emergency Response Monitor & Review Monitor & Review Develop SOPs->Monitor & Review Incident Investigation Incident Investigation Monitor & Review->Incident Investigation Update Procedures Update Procedures Monitor & Review->Update Procedures Start Start Preparation Preparation Start->Preparation End End Don PPE Don PPE Preparation->Don PPE Prepare Work Area Prepare Work Area Preparation->Prepare Work Area Retrieve Chemical Retrieve Chemical Preparation->Retrieve Chemical Experiment Experiment Don PPE->Experiment Prepare Work Area->Experiment Retrieve Chemical->Experiment Handling Handling Experiment->Handling Dispense in Fume Hood Dispense in Fume Hood Handling->Dispense in Fume Hood Perform Reaction Perform Reaction Dispense in Fume Hood->Perform Reaction Cleanup & Disposal Cleanup & Disposal Perform Reaction->Cleanup & Disposal Decontaminate Glassware Decontaminate Glassware Cleanup & Disposal->Decontaminate Glassware Dispose of Waste Dispose of Waste Cleanup & Disposal->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Wash Hands->End

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methoxyethyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methoxyethyl phenyl ether (CAS No. 41532-81-4). Recognizing the limited availability of direct experimental data for this compound, this document synthesizes the existing information and supplements it with data from structurally analogous glycol ethers. Furthermore, it details established experimental protocols for the determination of key thermodynamic parameters and introduces predictive methodologies, such as group contribution methods, that can be employed to estimate these properties. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the physicochemical behavior of this compound.

Introduction

This compound, also known as 1-methoxy-2-phenoxyethane, is a glycol ether with potential applications as a solvent and intermediate in various chemical syntheses. A thorough understanding of its thermodynamic properties is crucial for process design, reaction modeling, safety assessments, and predicting its behavior in various formulations. These properties, including vapor pressure, heat capacity, and enthalpy of formation, govern its phase behavior, energy requirements for processing, and potential for interaction with other substances.

This guide addresses the current landscape of thermodynamic data for this compound. Due to a scarcity of comprehensive experimental studies on this specific molecule, this document adopts a multi-faceted approach by:

  • Presenting the limited available experimental data for this compound.

  • Providing a comparative analysis with well-characterized, structurally similar glycol ethers.

  • Detailing the standard experimental protocols for measuring fundamental thermodynamic properties.

  • Introducing theoretical prediction methods as a viable alternative for data acquisition.

Thermodynamic Property Data

The experimental thermodynamic data for this compound is not extensively reported in the scientific literature. The following table summarizes the available data, alongside data for structurally related glycol ethers to provide context and a basis for comparison.

Table 1: Physical and Thermodynamic Properties of this compound

PropertyValueUnitsSource/Notes
Molecular Formula C₉H₁₂O₂--
Molecular Weight 152.19 g/mol -
CAS Number 41532-81-4--
Boiling Point 218.1°C[1]
Density 0.995g/cm³[1]
Vapor Pressure 0.189mmHg at 25°C[1]

Note: The reliability of the data from the source marked[1] could not be independently verified.

Table 2: Thermodynamic Properties of Structurally Analogous Glycol Ethers

PropertyEthylene Glycol Phenyl EtherDiethylene Glycol Dimethyl Ether (Diglyme)Diethylene Glycol Diethyl Ether
CAS Number 122-99-6111-96-6112-36-7
Boiling Point (°C) 244-246162188
Density (g/cm³) 1.1040.9450.9021
Vapor Pressure (mmHg) <0.01 at 20°C2.96 at 25°C0.520 at 25°C
Liquid Heat Capacity (J/mol·K) Not AvailableNot AvailableNot Available
Enthalpy of Vaporization (kJ/mol) Not AvailableNot AvailableNot Available

Sources:[2][3][4][5]

Predictive Methods for Thermodynamic Properties

In the absence of extensive experimental data, group contribution methods (GCMs) offer a powerful tool for estimating thermodynamic properties.[6][7] These methods are based on the principle that the properties of a molecule can be approximated by the sum of contributions from its constituent functional groups.[8]

For this compound (CH₃OCH₂CH₂OC₆H₅), the relevant groups for a first-order GCM like the Joback method would include:

  • -CH₃ (methyl group)

  • -CH₂- (methylene group)

  • -O- (non-ring) (ether oxygen)

  • =CH- (ring) (aromatic carbon-hydrogen)

  • =C< (ring) (aromatic carbon)

By summing the contributions of these groups, it is possible to estimate properties such as:

  • Normal boiling point

  • Enthalpy of formation

  • Ideal gas heat capacity

  • Enthalpy of vaporization

More advanced, second-order GCMs can provide improved accuracy by considering the interactions between neighboring groups.[9]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of liquid organic compounds like this compound.

Vapor Pressure Determination

The vapor pressure of a liquid can be measured using static or dynamic methods.

Static Method:

  • A purified sample of the liquid is placed in a thermostated vessel connected to a pressure measuring device.

  • The vessel is evacuated to remove any foreign gases.

  • The sample is allowed to reach thermal and phase equilibrium at a set temperature.

  • The pressure of the vapor in equilibrium with the liquid is recorded.

  • This process is repeated at various temperatures to obtain the vapor pressure curve.[2][3][10]

Ebulliometry (Dynamic Method):

  • An ebulliometer is used to measure the boiling point of the liquid at a controlled pressure.

  • The pressure within the apparatus is set using a vacuum pump and a manostat.

  • The liquid is heated until it boils, and the equilibrium temperature is precisely measured.

  • The procedure is repeated at different pressures to establish the relationship between vapor pressure and temperature.

Heat Capacity Measurement by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for determining the heat capacity of liquids and solids.[9][11][12]

Methodology:

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Baseline Measurement: An empty sample pan and an empty reference pan are heated through the desired temperature range at a constant rate (e.g., 10-20 K/min) to obtain a baseline heat flow signal.[12]

  • Standard Measurement: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated under the same conditions as the baseline.

  • Sample Measurement: The standard is replaced with the sample of this compound, and the measurement is repeated.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature.[13]

Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.[14][15] From this, the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A known mass of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb." A fuse wire is positioned to ignite the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

  • Calorimeter Assembly: The bomb is placed in a well-insulated container (calorimeter) filled with a precisely known mass of water. The initial temperature of the water is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored until it reaches a maximum and then begins to cool. The temperature change due to the combustion is determined after correcting for heat exchange with the surroundings.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid).

Mandatory Visualization

Since no specific signaling pathways involving this compound are documented, the following diagram illustrates a logical workflow for the thermodynamic characterization of such a compound, highlighting the interplay between experimental and predictive methods.

ThermodynamicWorkflow start Start: Need Thermodynamic Properties of This compound lit_search Comprehensive Literature Search start->lit_search data_found Sufficient Experimental Data Found? lit_search->data_found compile_data Compile and Validate Data data_found->compile_data Yes predictive_methods Employ Predictive Methods (e.g., Group Contribution) data_found->predictive_methods No experimental_determination Perform Experimental Measurements data_found->experimental_determination No end_process End: Properties Characterized compile_data->end_process model_development Develop Thermodynamic Model (e.g., Equation of State) predictive_methods->model_development vapor_pressure Vapor Pressure (Static/Ebulliometry) experimental_determination->vapor_pressure heat_capacity Heat Capacity (DSC) experimental_determination->heat_capacity enthalpy Enthalpy of Combustion (Bomb Calorimetry) experimental_determination->enthalpy vapor_pressure->model_development heat_capacity->model_development enthalpy->model_development model_development->end_process

Workflow for Thermodynamic Property Characterization.

Conclusion

While a complete set of experimentally determined thermodynamic properties for this compound is not currently available in the public domain, this guide provides a framework for its characterization. The limited existing data, when combined with comparative information from analogous glycol ethers and the application of robust predictive methods, allows for a reasonable estimation of its physicochemical behavior. For applications requiring high-precision data, the detailed experimental protocols provided herein offer a clear path for laboratory determination of these crucial parameters. This integrated approach of leveraging sparse data, comparative analysis, predictive modeling, and targeted experimentation is essential for advancing research and development involving novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxyethyl Phenyl Ether via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl phenyl ether is an aromatic ether with applications in organic synthesis and as a potential building block in the development of pharmaceuticals and other specialty chemicals. The Williamson ether synthesis provides a reliable and straightforward method for its preparation. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an electrophilic 2-methoxyethyl halide. Careful selection of reagents and reaction conditions is crucial to ensure a high yield and purity of the desired product. These notes provide a detailed protocol for the synthesis, purification, and characterization of this compound.

Principle of the Reaction

The synthesis of this compound via the Williamson ether synthesis involves two key steps:

  • Deprotonation of Phenol: Phenol is treated with a suitable base to form the sodium or potassium phenoxide salt. This deprotonation enhances the nucleophilicity of the oxygen atom.

  • Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the primary carbon of a 2-methoxyethyl halide (e.g., 2-chloroethyl methyl ether or 2-bromoethyl methyl ether), displacing the halide leaving group to form the ether linkage.

The overall reaction is illustrated below:

Experimental Data Summary

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound.

ParameterValueNotes
Starting Materials Phenol, 2-Chloroethyl methyl ether
Base Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)NaOH is a strong base; K₂CO₃ is a milder base.
Solvent Acetone, Dimethylformamide (DMF), or AcetonitrilePolar aprotic solvents are preferred to favor the SN2 reaction.
Molar Ratio (Phenol:Base:Halide) 1 : 1.1 : 1.05A slight excess of base ensures complete deprotonation.
Reaction Temperature 50-80 °CTemperature can be adjusted to control the reaction rate.
Reaction Time 4-8 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 75-90%Yield can vary based on specific conditions and purification methods.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from phenol and 2-chloroethyl methyl ether using sodium hydroxide as the base and acetone as the solvent.

Materials and Reagents:

  • Phenol (C₆H₅OH)

  • 2-Chloroethyl methyl ether (CH₃OCH₂CH₂Cl)

  • Sodium hydroxide (NaOH)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Deprotonation of Phenol:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq) in anhydrous acetone.

    • To this solution, add finely crushed sodium hydroxide (1.1 eq) portion-wise while stirring.

    • Stir the resulting suspension at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.

  • Etherification:

    • To the suspension of sodium phenoxide, add 2-chloroethyl methyl ether (1.05 eq) dropwise using a dropping funnel.

    • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle or oil bath.

    • Maintain the reflux for 4-8 hours. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase). The reaction is complete when the phenol spot is no longer visible.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetone using a rotary evaporator.

    • To the residue, add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

    • For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32-7.27 (m, 2H, Ar-H), 6.98-6.92 (m, 3H, Ar-H), 4.15 (t, J = 4.8 Hz, 2H, Ph-O-CH ₂), 3.77 (t, J = 4.8 Hz, 2H, CH ₂-O-CH₃), 3.46 (s, 3H, O-CH ₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.8, 129.5, 120.9, 114.6, 70.9, 67.4, 59.1.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Phenol Phenol (C₆H₅OH) Phenoxide Phenoxide Ion (C₆H₅O⁻) Phenol->Phenoxide + Base - H₂O Base Base (e.g., NaOH) Phenoxide2 Phenoxide Ion Product This compound Phenoxide2->Product + Alkyl Halide - X⁻ AlkylHalide 2-Methoxyethyl Halide (CH₃OCH₂CH₂X)

Figure 1: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Phenol in Acetone B 2. Add NaOH (Base) A->B C 3. Add 2-Chloroethyl methyl ether B->C D 4. Reflux for 4-8 hours C->D E 5. Cool and Evaporate Acetone D->E F 6. Add Water and Extract with Diethyl Ether E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry with MgSO₄ G->H I 9. Filter and Evaporate Solvent H->I J 10. Purify by Vacuum Distillation I->J K 11. Characterize by NMR J->K

Figure 2: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 2-Methoxyethyl Phenyl Ether as a High-Boiling Point Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxyethyl phenyl ether, a colorless liquid with a high boiling point of 207°C, presents itself as a potentially valuable solvent for organic reactions requiring elevated temperatures. Its chemical structure, featuring both ether and aromatic functionalities, suggests it may offer unique solubility and reactivity profiles. Ethers are known to be relatively inert and can solvate cations, which is beneficial for a variety of organometallic reactions. The high boiling point of this compound allows for a wide operational temperature range, enabling reactions that are sluggish at lower temperatures to proceed at a reasonable rate.

Physicochemical Properties

A solid understanding of the physicochemical properties of a solvent is essential for its effective application in organic synthesis. These properties influence reaction kinetics, solubility of reagents, and post-reaction work-up procedures.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol []
Boiling Point 207°C
Appearance Colorless liquid
Solubility Soluble in many organic solvents

Potential Applications in Organic Synthesis

Given its high boiling point and ethereal nature, this compound could theoretically be employed in a variety of high-temperature organic reactions. Below are discussions of its potential application in Suzuki-Miyaura cross-coupling and Grignard reactions, two cornerstones of modern organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and functional materials.[3] These reactions are typically catalyzed by palladium complexes and often require elevated temperatures to proceed efficiently, especially with less reactive aryl chlorides.[4] High-boiling point solvents are therefore advantageous.

While specific data for this compound is unavailable, other high-boiling point ethers like dioxane and 2-methyltetrahydrofuran (2-MeTHF) are commonly used.[5] The choice of solvent can significantly impact the reaction outcome by influencing catalyst stability and the solubility of reagents.[6]

Hypothetical Experimental Protocol for a Suzuki-Miyaura Coupling:

This protocol is a generalized procedure and would require optimization for specific substrates.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product Aryl-X Aryl-X (Aryl Halide) Aryl-Ar' Aryl-Ar' Aryl-X->Aryl-Ar' Pd Catalyst, Base This compound High Temperature Ar'-B(OR)2 Ar'-B(OR)2 (Arylboronic Acid/Ester) Ar'-B(OR)2->Aryl-Ar'

Figure 1. General scheme of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (anhydrous, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add anhydrous this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Advantages:

  • The high boiling point allows for reactions with unreactive substrates.

  • The ethereal nature of the solvent can help stabilize the palladium catalyst.

Potential Challenges:

  • Removal of the high-boiling point solvent after the reaction can be challenging and may require vacuum distillation.

  • The thermal stability of the reactants, products, and catalyst at high temperatures must be considered.

Grignard Reactions

Grignard reactions are fundamental for the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[7] These reactions are typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (THF), which solvate the magnesium and are crucial for the formation and stability of the Grignard reagent.

While lower boiling point ethers are common, higher boiling point ethers can be advantageous for reactions with sterically hindered or electronically deactivated electrophiles that require higher temperatures to react. The use of a high-boiling solvent like this compound could potentially facilitate such challenging Grignard reactions.

Hypothetical Experimental Workflow for a Grignard Reaction:

Grignard_Workflow A Prepare Anhydrous Glassware and Reagents B Add Magnesium Turnings and This compound to Flask A->B C Add a small portion of Organohalide to initiate the reaction B->C D Add remaining Organohalide dropwise to maintain reflux C->D E Cool the Grignard Reagent D->E F Add Electrophile (e.g., Ketone) dropwise at low temperature E->F G Aqueous Work-up (e.g., NH4Cl solution) F->G H Extraction and Purification G->H

Figure 2. A generalized workflow for performing a Grignard reaction.

Hypothetical Experimental Protocol:

Materials:

  • Magnesium turnings (1.2 equiv)

  • Organohalide (1.0 equiv)

  • Electrophile (e.g., a ketone, 1.0 equiv)

  • Anhydrous this compound

  • Iodine crystal (optional, for initiation)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings.

    • Add a small amount of anhydrous this compound and a crystal of iodine (if needed).

    • Add a small portion of the organohalide dissolved in anhydrous this compound to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and heat generation), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of the electrophile in anhydrous this compound dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Expected Advantages:

  • Ability to perform Grignard reactions at temperatures higher than the boiling points of traditional ether solvents.

  • May improve yields for reactions with unreactive electrophiles.

Potential Challenges:

  • The high viscosity of this compound at lower temperatures might affect stirring and mass transfer.

  • Side reactions, such as Wurtz coupling, may be more prevalent at higher temperatures.

  • The basicity of the Grignard reagent could potentially lead to reactions with the solvent at very high temperatures, although ethers are generally stable.

Conclusion and Future Outlook

This compound possesses the key characteristic of a high boiling point, making it a candidate for a high-temperature reaction solvent. While its application in mainstream organic synthesis is not well-documented, its properties suggest potential utility in reactions that are kinetically slow at lower temperatures. The hypothetical protocols provided for Suzuki-Miyaura and Grignard reactions serve as a starting point for researchers interested in exploring the capabilities of this solvent.

Further research is needed to establish the practical advantages and limitations of this compound in a variety of organic transformations. Comparative studies with other high-boiling point solvents, along with detailed investigations into its stability and compatibility with various reagents and catalysts, would be invaluable for defining its role in modern organic synthesis. The development of efficient methods for its removal and recycling would also be crucial for its adoption in both academic and industrial settings.

References

Application Notes and Protocols: 2-Methoxyethyl phenyl ether in Fragrance and Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

Synonyms: Phenyl Ethyl Methyl Ether (PEME), (2-Methoxyethyl)benzene CAS Number: 3558-60-9 Molecular Formula: C₉H₁₂O

Introduction

2-Methoxyethyl phenyl ether, commonly known in the fragrance industry as Phenyl Ethyl Methyl Ether (PEME), is a versatile aromatic ether valued for its delicate and diffusive floral scent.[1][2] It serves as a key modifying agent in a wide array of fragrance compositions, imparting a fresh, rosy, and slightly green character. Its stability and excellent blending properties make it a valuable ingredient for perfumers seeking to add a transparent and uplifting floral quality to their creations.[1][3]

Olfactory Profile and Applications

PEME possesses a complex and nuanced odor profile characterized by the following notes:

  • Primary: Floral (predominantly rose-like)[1][3][4]

  • Secondary: Green, slightly fruity, and ethereal[1]

  • Subtle nuances: Chrysanthemum, jasmine, and a metallic freshness[5]

This unique olfactory profile makes PEME a highly sought-after ingredient for a variety of applications in perfumery:

  • Floral Accords: It is an excellent enhancer for rose and peony fragrances, where it imparts a natural, dewy radiance without overpowering the primary floral notes.[1]

  • Fine Fragrances: In fine perfumery, PEME is used to add a modern, airy lift to floral bouquets and to provide a smooth transition between top and heart notes.[1][4] It is often described as lending a "transparent" quality to the fragrance.

  • Personal Care Products: Due to its stability, it is widely used in soaps, lotions, and other personal care products to provide a pleasant and lasting floral scent.[3][4]

  • Functional Fragrances: Its fresh and clean character makes it suitable for use in air care and laundry products.

Quantitative Data

The following table summarizes key quantitative data for the use of this compound in fragrance applications:

ParameterValueReference
Typical Usage Concentration 0.05% - 5.0% in perfume compounds[2][6]
Tenacity on Smelling Strip Approximately 22 - 88 hours[5][6]
Molecular Weight 136.19 g/mol [3]
Boiling Point 185 - 187 °C[7]
Flash Point ~65.56 °C[6][7]
Solubility Soluble in ethanol and oils; insoluble in water.[1][4]

Experimental Protocols

This protocol outlines the methodology for identifying the key odor-active compounds in a fragrance formulation containing this compound.

Objective: To separate the volatile components of a fragrance and identify the specific contribution of each compound, including PEME, to the overall aroma profile.

Materials and Equipment:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • Fused silica capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

  • Helium or Hydrogen as carrier gas.

  • Fragrance sample containing this compound.

  • Reference standards for known fragrance ingredients.

  • Humidified air supply for the ODP.

Protocol:

  • Sample Preparation: Dilute the fragrance sample in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis.

  • GC Instrument Setup:

    • Set the injector temperature (e.g., 250°C).

    • Program the oven temperature with a suitable gradient to ensure separation of volatile compounds (e.g., start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 250°C).

    • Set the FID temperature (e.g., 280°C).

    • Split the column effluent between the FID and the ODP.

  • ODP Setup:

    • Heat the transfer line to the ODP to prevent condensation (e.g., 250°C).

    • Introduce humidified air to the ODP to prevent nasal dehydration of the assessor.

  • Analysis:

    • Inject the prepared sample into the GC.

    • A trained sensory analyst ("sniffer") will position their nose at the ODP and record the perceived odor, its intensity, and its character at specific retention times.

    • Simultaneously, the FID will detect the chemical components eluting from the column.

  • Data Interpretation: Correlate the sensory data from the ODP with the chromatographic peaks from the FID to identify the odor contribution of each compound, including this compound.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors cluster_Data Data Acquisition & Analysis Injector Injector Column GC Column Injector->Column Oven Oven FID Flame Ionization Detector (FID) Column->FID Effluent Split ODP Olfactory Detection Port (ODP) Column->ODP Effluent Split Chromatogram Chromatogram FID->Chromatogram Olfactogram Olfactogram ODP->Olfactogram Correlation Data Correlation Chromatogram->Correlation Olfactogram->Correlation Sample Fragrance Sample Sample->Injector

Figure 1. Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

This protocol describes a triangle test to determine if the addition of this compound to a fragrance base is perceptible.

Objective: To statistically determine if a sensory difference exists between a fragrance formulation with and without PEME.

Materials:

  • Fragrance base (Control).

  • Fragrance base with a specific concentration of this compound (Test Sample).

  • Odorless smelling strips.

  • Identical, coded sample vials.

  • A panel of at least 15 trained sensory assessors.

  • A controlled, odor-free environment.

Protocol:

  • Sample Preparation:

    • Prepare the control and test samples.

    • For each assessor, prepare three coded smelling strips: two dipped in one sample and one dipped in the other. The order of presentation should be randomized for each assessor (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Panelist Instructions:

    • Instruct the assessors to smell each of the three coded strips from left to right.

    • Ask them to identify the "odd" or "different" sample.

    • Even if they are unsure, they must make a choice.

  • Data Collection: Record the number of correct and incorrect identifications.

  • Statistical Analysis:

    • The probability of correctly identifying the odd sample by chance is 1/3.

    • Use a chi-square test or refer to a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., 95%).

Triangle_Test_Workflow cluster_Preparation Sample Preparation cluster_Evaluation Sensory Evaluation cluster_Analysis Data Analysis Control Control Fragrance (A) Sets Prepare Randomized Sets (AAB, ABA, BAA, BBA, BAB, ABB) Control->Sets Test Test Fragrance with PEME (B) Test->Sets Panelist Present 3 Coded Samples to Panelist Sets->Panelist Identify Panelist Identifies the 'Odd' Sample Panelist->Identify Collect Collect Responses Identify->Collect Stats Statistical Analysis (e.g., Chi-Square Test) Collect->Stats Result Determine Significance Stats->Result

Figure 2. Workflow for a Triangle Test sensory evaluation.

Olfactory Signaling Pathway

The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors in the nasal epithelium. This initiates a signal transduction cascade that results in the perception of smell in the brain.

Mechanism:

  • Odorant Binding: PEME, being a volatile molecule, travels to the olfactory epithelium and binds to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs).[8][9]

  • G-Protein Activation: This binding event activates an olfactory-specific G-protein (Gαolf).[8]

  • Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[8][9]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ into the olfactory receptor neuron.[8][9]

  • Depolarization: The influx of positive ions leads to the depolarization of the neuron's membrane. This is further amplified by Ca²⁺-activated Cl⁻ channels.[8]

  • Signal Transmission: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the olfactory nerve to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the rosy, green scent of PEME.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Stimulates cAMP ATP -> cAMP AC->cAMP Catalyzes CNG CNG Ion Channel cAMP->CNG Opens Depolarization Neuron Depolarization (Na⁺, Ca²⁺ influx) CNG->Depolarization Leads to Signal Action Potential to Brain Depolarization->Signal Triggers

Figure 3. Simplified diagram of the olfactory signal transduction pathway.

References

Application Notes and Protocols: 2-Methoxyethyl Phenyl Ether in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methoxyethyl phenyl ether as a high-boiling point reaction medium for a variety of organometallic reactions. Its unique physical properties make it an advantageous alternative to more traditional ethereal solvents, particularly in reactions requiring elevated temperatures.

Introduction to this compound as a Reaction Medium

This compound, also known as 1-methoxy-2-phenoxyethane, is a colorless liquid with a high boiling point, making it an excellent solvent for organometallic reactions that require temperatures exceeding the boiling points of common solvents like diethyl ether or tetrahydrofuran (THF).[1] Its ether structure allows for the solvation and stabilization of organometallic reagents, similar to other ethereal solvents.

Key Advantages:

  • High Boiling Point: Enables reactions to be conducted at elevated temperatures, which can be crucial for overcoming activation barriers and driving reactions to completion.

  • Good Solvating Properties: The ether linkages effectively solvate metal centers in organometallic reagents, promoting their formation and reactivity.

  • Chemical Inertness: Generally unreactive under many organometallic reaction conditions, ensuring it does not interfere with the desired chemical transformation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its application as a reaction solvent.

PropertyValueReference
Molecular Formula C₉H₁₂O₂--INVALID-LINK--
Molecular Weight 152.19 g/mol --INVALID-LINK--
Boiling Point 207 °C[1]
Melting Point -53 °C[1]
Density 0.997 g/mL[1]
Appearance Colorless liquid[1]
Solubility Soluble in many organic solvents[1]

Applications in Organometallic Chemistry

This compound can be employed as a solvent in a range of organometallic reactions, including Grignard reactions and transition metal-catalyzed cross-coupling reactions. Its high boiling point is particularly beneficial for reactions that are sluggish at lower temperatures.

Grignard Reactions

While diethyl ether and THF are the most common solvents for Grignard reactions, this compound can be used when higher reaction temperatures are necessary, for example, with unreactive halides.

Experimental Protocol: Formation of a Grignard Reagent

This protocol describes the general procedure for the formation of a Grignard reagent using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., aryl bromide, aryl chloride)

  • This compound (anhydrous)

  • Iodine crystal (as an initiator)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine.

  • Solvent Addition: Add a small portion of anhydrous this compound to the flask, just enough to cover the magnesium turnings.

  • Reagent Addition: Dissolve the organic halide in anhydrous this compound and add it to the dropping funnel. Add a small amount of the halide solution to the magnesium suspension.

  • Reaction: The reaction is initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy solution indicate the formation of the Grignard reagent.

  • Completion: Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at the elevated temperature until all the magnesium has been consumed.

Grignard_Formation Mg Mg Turnings Reaction Reaction Vessel Mg->Reaction RX Organic Halide (R-X) RX->Reaction Solvent 2-Methoxyethyl phenyl ether Solvent->Reaction Initiator Iodine (Initiator) Initiator->Reaction Grignard Grignard Reagent (R-MgX) Reaction->Grignard Heat

Caption: Workflow for Grignard reagent formation.

Transition Metal-Catalyzed Cross-Coupling Reactions

The high boiling point of this compound makes it a suitable solvent for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which often require elevated temperatures to proceed efficiently.

General Considerations for Cross-Coupling Reactions:

  • Catalyst System: A palladium catalyst and appropriate ligands are typically required.

  • Base: A base is necessary to facilitate the catalytic cycle.

  • Inert Atmosphere: These reactions are sensitive to oxygen and should be performed under an inert atmosphere.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • Aryl halide or triflate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (anhydrous and degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add degassed, anhydrous this compound to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki_Coupling ArylHalide Aryl Halide (Ar-X) Reaction Reaction ArylHalide->Reaction BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent 2-Methoxyethyl phenyl ether Solvent->Reaction Product Biaryl (Ar-Ar') Reaction->Product Heat

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Heck Reaction

Materials:

  • Aryl halide or triflate

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N)

  • This compound (anhydrous and degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.

  • Reagent Addition: Add the aryl halide, alkene, and base to the flask.

  • Solvent Addition: Add degassed, anhydrous this compound.

  • Reaction: Heat the mixture to the required temperature (typically 80-140 °C) and stir until the reaction is complete.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Heck_Reaction_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)L_n(alkene)-X Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Pd(II)L_n-X Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product PdII_Hydride H-Pd(II)L_n-X Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Aryl or vinyl halide

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., Et₃N or other amine)

  • This compound (anhydrous and degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere, combine the aryl/vinyl halide, terminal alkyne, palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add degassed, anhydrous this compound and the amine base.

  • Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-100 °C) until completion.

  • Work-up and Purification: After completion, perform a standard aqueous work-up and purify the product by column chromatography.

Safety and Handling

  • General Precautions: this compound should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous Conditions: For organometallic reactions, it is crucial to use the solvent in its anhydrous form. Traces of water can quench sensitive reagents like Grignard and organolithium reagents.

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon prolonged exposure to air and light. It should be stored in a tightly sealed, opaque container and tested for peroxides before use, especially if it has been stored for an extended period.

Conclusion

This compound is a valuable high-boiling solvent for a variety of organometallic reactions. Its ability to facilitate reactions at elevated temperatures opens up possibilities for transformations that are difficult to achieve in lower-boiling ethereal solvents. Researchers and drug development professionals can leverage the properties of this solvent to access a broader range of chemical space and develop novel synthetic routes to complex molecules. Careful consideration of its properties and adherence to safety protocols are essential for its successful application.

References

Application Notes and Protocols: 2-Methoxyethyl phenyl ether as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative protocol for the use of 2-Methoxyethyl phenyl ether as an internal standard (IS) in chromatographic analysis, particularly in Gas Chromatography (GC). Due to a lack of specific published methods detailing its use, this document outlines a plausible and scientifically sound application based on the principles of internal standardization and the known characteristics of similar aromatic ethers. The provided protocol is for the quantitative analysis of a structurally related compound, 2-Phenoxyethanol, and can be adapted for other analogous analytes.

Introduction to Internal Standards in Chromatography

In quantitative chromatography, an internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. The use of an IS is a powerful technique to improve the precision and accuracy of an analysis.[1][2] It helps to correct for variations in injection volume, sample loss during preparation, and fluctuations in detector response.[1][3] An ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the chromatogram, and not naturally present in the sample.[1][4]

This compound as a Potential Internal Standard

This compound (also known as 1-Methoxy-2-phenoxyethane) possesses several characteristics that make it a suitable candidate as an internal standard for the analysis of various aromatic compounds, especially by GC.

Key Properties of this compound:

PropertyValue
Chemical Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Boiling Point ~235-237 °C (Predicted)
Structure Aromatic Ether
CAS Number 41532-81-4

Its aromatic ether structure makes it chemically similar to a range of analytes, including other ethers, phenols, and aromatic alcohols. Its predicted boiling point suggests it is suitable for GC analysis. For this application note, we propose its use as an internal standard for the quantification of 2-Phenoxyethanol, a common preservative and synthetic intermediate.

Representative Application: Quantification of 2-Phenoxyethanol using GC-FID

This section outlines a hypothetical, yet realistic, application of this compound as an internal standard for the quantification of 2-Phenoxyethanol in a sample matrix using Gas Chromatography with Flame Ionization Detection (GC-FID).

Chromatographic Conditions

A non-polar capillary column is suitable for the separation of these aromatic compounds. The following conditions are based on established methods for similar analytes.[5][6][7][8]

ParameterCondition
GC System Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Split/splitless, 250°C, Split ratio 20:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)
Detector Flame Ionization Detector (FID), 300°C
Injection Volume 1 µL
Hypothetical Quantitative Data

The following table summarizes the expected retention times and demonstrates the calculation of the response factor (RF) and the quantification of 2-Phenoxyethanol in a hypothetical sample.

Sample IDAnalyte (2-Phenoxyethanol)Internal Standard (this compound)Response Ratio (Area Analyte / Area IS)Analyte Concentration (µg/mL)
Retention Time (min) Peak Area Retention Time (min) Peak Area
Standard 110.555,00011.2102,000
Standard 210.5112,000103,0001.087
Standard 310.5230,000101,5002.266
Sample 10.5 155,000 11.2 102,500

Internal Standard Concentration in all samples and standards: 100 µg/mL

Calibration Curve: A calibration curve would be generated by plotting the response ratio against the analyte concentration for the standards. The concentration of the analyte in the sample is then calculated using the equation of the line from the calibration curve.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of 2-Phenoxyethanol using this compound as an internal standard.

Preparation of Standard Solutions

a. Internal Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound.

  • Dissolve in a suitable solvent (e.g., methanol or ethyl acetate) in a 100 mL volumetric flask and bring to volume.

b. Analyte Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of 2-Phenoxyethanol.

  • Dissolve in the same solvent in a 100 mL volumetric flask and bring to volume.

c. Calibration Standards:

  • Prepare a series of calibration standards by adding known volumes of the analyte stock solution to volumetric flasks.

  • To each calibration standard, add a constant volume of the internal standard stock solution to achieve a final IS concentration of 100 µg/mL in each.

  • Dilute to the final volume with the solvent. (e.g., for a 50 µg/mL standard in a 10 mL flask, add 0.5 mL of analyte stock and 1 mL of IS stock, then dilute to 10 mL).

Sample Preparation
  • Accurately weigh a known amount of the sample to be analyzed.

  • Dissolve the sample in a known volume of the solvent.

  • If necessary, perform an extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte.

  • To a known aliquot of the sample extract, add the internal standard to achieve a final concentration of 100 µg/mL.

GC-FID Analysis
  • Set up the GC-FID system according to the chromatographic conditions specified in the table above.

  • Inject 1 µL of each calibration standard and the prepared sample.

  • Record the chromatograms and integrate the peak areas for the analyte and the internal standard.

Data Analysis
  • For each calibration standard, calculate the response ratio: (Peak Area of 2-Phenoxyethanol) / (Peak Area of this compound).

  • Construct a calibration curve by plotting the response ratio (y-axis) against the concentration of 2-Phenoxyethanol (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • For the unknown sample, calculate its response ratio.

  • Determine the concentration of 2-Phenoxyethanol in the sample using the calibration curve equation.

Visualizations

Experimental Workflow for Internal Standard Method

workflow cluster_prep Solution Preparation cluster_cal Calibration Standards cluster_sample Sample Preparation cluster_analysis Analysis stock_analyte Analyte Stock Solution cal1 Standard 1 stock_analyte->cal1 cal2 Standard 2 stock_analyte->cal2 cal3 Standard 3 stock_analyte->cal3 stock_is Internal Standard Stock Solution stock_is->cal1 stock_is->cal2 stock_is->cal3 sample_is Add Internal Standard stock_is->sample_is gc_analysis GC-FID Analysis cal1->gc_analysis cal2->gc_analysis cal3->gc_analysis sample_prep Prepare Sample Solution sample_prep->sample_is sample_is->gc_analysis data_proc Data Processing gc_analysis->data_proc quant Quantification data_proc->quant

Caption: Workflow for quantitative analysis using the internal standard method.

Conclusion

References

Application Notes and Protocols for the Purification of 2-Methoxyethyl phenyl ether by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of 2-Methoxyethyl phenyl ether, a high-boiling point ether, utilizing vacuum distillation. Due to its boiling point of 207°C at atmospheric pressure, purification under reduced pressure is recommended to prevent thermal decomposition and ensure high purity of the final product.[1] This protocol includes essential safety procedures for the detection and removal of potentially explosive peroxides, a common hazard associated with ethers, followed by a detailed, step-by-step guide for vacuum distillation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. The boiling points at reduced pressures were estimated using the Clausius-Clapeyron relation, with the atmospheric boiling point as the reference.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Colorless liquid
Boiling Point (at 760 mmHg) 207°C[1]
Estimated Boiling Point (at 50 mmHg) ~135°C
Estimated Boiling Point (at 20 mmHg) ~112°C
Estimated Boiling Point (at 10 mmHg) ~95°C
Density 0.997 g/mL[1]
Solubility Soluble in many organic solvents such as ethanol and ether.[1]

Experimental Workflow

The purification process involves a preliminary safety check for peroxides, their subsequent removal if present, followed by purification via vacuum distillation.

PurificationWorkflow cluster_pre_distillation Pre-Distillation Steps cluster_distillation Vacuum Distillation cluster_post_distillation Post-Distillation A Crude this compound B Test for Peroxides A->B C Peroxides Detected? B->C D Peroxide Removal (e.g., with Ferrous Sulfate) C->D Yes E Setup Vacuum Distillation Apparatus C->E No D->E F Distillation under Reduced Pressure E->F G Collect Purified Fractions F->G H Characterization of Pure Product (e.g., NMR, GC-MS) G->H

Purification workflow for this compound.

Experimental Protocols

3.1. Safety Precautions

  • Peroxide Hazard : Ethers are known to form explosive peroxides upon exposure to air and light.[2] It is imperative to test for the presence of peroxides before any distillation process. Never distill an ether to dryness, as this can concentrate peroxides to dangerous levels.[3][4]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood : All steps of this procedure should be performed in a well-ventilated fume hood.

  • Vacuum Safety : Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion.

3.2. Peroxide Testing and Removal

This is a critical safety step to be performed before distillation.

3.2.1. Peroxide Test (Potassium Iodide Method)

  • To 1 mL of the this compound sample in a test tube, add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of potassium iodide.

  • A yellow to brown color indicates the presence of peroxides. A pale yellow suggests a low concentration, while a brown color indicates a high and hazardous concentration.

3.2.2. Peroxide Removal (Ferrous Sulfate Wash)

If peroxides are detected, they must be removed before proceeding.

  • Prepare a fresh 5% aqueous solution of ferrous sulfate (FeSO₄).

  • In a separatory funnel, wash the crude this compound with an equal volume of the ferrous sulfate solution. Shake gently.

  • Separate the aqueous layer.

  • Repeat the washing step until a peroxide test on the organic layer is negative.

  • Wash the organic layer with water to remove any residual ferrous sulfate, followed by a wash with brine to aid in phase separation.

  • Dry the ether layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

3.3. Vacuum Distillation Protocol

3.3.1. Apparatus Setup

  • Assemble a standard vacuum distillation apparatus. This should include a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source (with a trap).

  • Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.

  • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the distilling vapor.

3.3.2. Distillation Procedure

  • Transfer the peroxide-free and dried crude this compound into the distillation flask. The flask should not be more than two-thirds full.

  • Begin stirring the liquid.

  • Slowly and carefully apply the vacuum. A water aspirator or a vacuum pump can be used. It is advisable to use a manometer to monitor the pressure.

  • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

  • Collect any low-boiling impurities as a forerun in a separate receiving flask.

  • As the temperature approaches the estimated boiling point at the applied pressure, change to a clean, pre-weighed receiving flask to collect the main fraction.

  • Collect the fraction that distills at a constant temperature. This is your purified this compound.

  • Do not distill to dryness. Always leave a small amount of residue in the distillation flask.[3][4]

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Weigh the collected fraction to determine the yield and store the purified product in a well-sealed, labeled container, preferably under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent future peroxide formation.

Characterization

The purity of the distilled this compound can be confirmed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Application Notes and Protocols for the Quantification of 2-Methoxyethyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Methoxyethyl phenyl ether, a compound relevant in various research and development settings. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of non-volatile compounds like ethers. It offers excellent precision and accuracy for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it an ideal method for the identification and quantification of volatile and semi-volatile compounds such as this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical quantitative performance characteristics of HPLC-UV and GC-MS for the analysis of this compound and related phenolic compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL[1]~0.001 - 0.05 ng/L (for related phenols in water)[1]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL[1]~0.005 - 0.1 ng/L (for related phenols in water)[1]
Linearity (R²) >0.999[1]>0.998[1]
Precision (%RSD) <2%[1]<15%[1]
Sample Preparation Simple dissolutionSimple dissolution or headspace analysis
Analysis Time 15-30 minutes20-40 minutes

High-Performance Liquid Chromatography (HPLC-UV) Method

Application Note

This method is suitable for the routine quantification of this compound in various sample matrices. The described reverse-phase HPLC method provides a straightforward and reliable analytical procedure.[2]

Experimental Protocol

1. Scope: This protocol describes the determination of this compound using an HPLC system with UV detection.

2. Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The separation is achieved on a reverse-phase column using an isocratic mobile phase. The analyte is detected by a UV detector, and quantification is performed using an external standard method.

3. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (H₃PO₄), analytical grade (or Formic acid for MS-compatible methods)[2]

  • Methanol, HPLC grade (for sample dissolution)

4. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • Newcrom R1 column (or equivalent C18 reverse-phase column, e.g., 4.6 mm x 250 mm, 5 µm particle size) [1][2]

  • Data acquisition and processing software

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. HPLC Conditions:

  • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid)[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 275 nm[1]

7. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the reference standard.

  • Determine the concentration of this compound in the sample from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: General workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

This GC-MS method is designed for the sensitive and selective quantification of this compound. It is particularly useful for analyzing samples with complex matrices or when very low detection limits are required.

Experimental Protocol

1. Scope: This protocol details the quantification of this compound by GC-MS.

2. Principle: The sample is introduced into the GC system, where this compound is separated from other components based on its volatility. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. Quantification is achieved by monitoring a specific ion characteristic of the analyte (Selected Ion Monitoring - SIM mode).

3. Reagents and Materials:

  • This compound reference standard

  • Pyridine, anhydrous (if derivatization is adapted for related compounds) [1]

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (for derivatization of related phenols, may not be necessary for the ether) [1][3]

  • Methanol or other suitable solvent, GC grade

4. Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

5. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.

  • For trace analysis, a derivatization step, commonly used for related phenols, can be adapted if necessary to improve chromatographic properties, though it is generally not required for ethers.[1][3]

6. GC-MS Conditions:

  • Injector Temperature: 250 °C[1]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • MS Transfer Line Temperature: 280 °C[1]

  • Ion Source Temperature: 230 °C[1]

  • Mass Range: m/z 40-550 for full scan, or monitor characteristic ions in SIM mode (e.g., m/z 59 and 152 for this compound).[1][4]

7. Data Analysis:

  • Identify this compound by its retention time and mass spectrum.

  • For quantification, use the peak area of the selected ion(s) in SIM mode.

  • Generate a calibration curve from the analysis of reference standards and determine the concentration of the analyte in the samples.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization & Fragmentation separate->ionize detect Mass Detection (SIM) ionize->detect integrate Integrate Ion Chromatogram detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: General workflow for GC-MS analysis of this compound.

References

Application Notes: The 2-Methoxyethyl (ME) Group as a Protective Shield for Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. The 2-methoxyethyl (ME) ether has emerged as a valuable protecting group for hydroxyl functionalities in both alcohols and phenols. Its utility lies in its straightforward installation via the classic Williamson ether synthesis and its robust stability under a range of reaction conditions, followed by its clean removal under acidic conditions. These application notes provide a comprehensive overview of the use of the 2-methoxyethyl group, including detailed experimental protocols and quantitative data to guide researchers in its effective implementation.

Introduction to the 2-Methoxyethyl (ME) Protecting Group

The 2-methoxyethyl group is typically introduced by reacting an alcohol or a phenol with a 2-methoxyethyl halide, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, in the presence of a base. This reaction, a Williamson ether synthesis, proceeds via an SN2 mechanism. The resulting 2-methoxyethyl ether is stable to a variety of reagents, including strong bases, nucleophiles, and some oxidizing and reducing agents, thus effectively masking the reactive hydroxyl group.

Deprotection, or the removal of the ME group to regenerate the free alcohol or phenol, is generally accomplished through acid-catalyzed cleavage of the ether linkage. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Data Presentation

The following tables summarize quantitative data for the protection of hydroxyl groups as 2-methoxyethyl ethers and their subsequent deprotection.

Table 1: Protection of Alcohols and Phenols with 2-Bromoethyl Methyl Ether

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux8>95
4-NitrophenolK₂CO₃DMF80492
Benzyl alcoholNaHTHF25285-95
CyclohexanolNaHDMF25388

Table 2: Deprotection of 2-Methoxyethyl Ethers

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
2-Methoxyethyl phenyl etherHBr (48%)Acetic Acid1002>90
4-Nitro-(2-methoxyethoxy)benzeneBBr₃CH₂Cl₂0 to 25195
1-(2-Methoxyethoxy)octaneHI (57%)-130385
Cyclohexyl 2-methoxyethyl etherTMSICH₃CN250.590

Experimental Protocols

Protocol 1: Protection of a Phenol with 2-Bromoethyl Methyl Ether

This protocol describes the general procedure for the protection of a phenolic hydroxyl group using 2-bromoethyl methyl ether via the Williamson ether synthesis.

Materials:

  • Phenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • 2-Bromoethyl methyl ether (1.2 eq)

  • Anhydrous Acetone

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • To a solution of the phenol in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethyl methyl ether dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-methoxyethyl protected phenol.

Protocol 2: Protection of a Primary Alcohol with 2-Bromoethyl Methyl Ether

This protocol outlines the protection of a primary alcohol using a strong base.

Materials:

  • Primary Alcohol (1.0 eq)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)

  • 2-Bromoethyl methyl ether (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions and work-up

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add 2-bromoethyl methyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of a 2-Methoxyethyl Phenol Ether using HBr

This protocol describes a general method for the cleavage of a 2-methoxyethyl ether of a phenol using a strong protic acid.

Materials:

  • 2-Methoxyethyl protected phenol (1.0 eq)

  • Hydrobromic acid (48% aqueous solution)

  • Glacial Acetic Acid

  • Standard laboratory glassware for heating and work-up

Procedure:

  • Dissolve the 2-methoxyethyl protected phenol in glacial acetic acid.

  • Add hydrobromic acid to the solution.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the deprotected phenol.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

Protection_Workflow cluster_protection Protection of Hydroxyl Group Start Alcohol/Phenol (R-OH) Reaction Williamson Ether Synthesis (Sₙ2) Start->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Reagent 2-Bromoethyl methyl ether Reagent->Reaction Product 2-Methoxyethyl Protected Alcohol/Phenol (R-O-ME) Reaction->Product

Protection of a hydroxyl group as a 2-methoxyethyl ether.

Deprotection_Workflow cluster_deprotection Deprotection of 2-Methoxyethyl Ether Protected 2-Methoxyethyl Protected Alcohol/Phenol (R-O-ME) Cleavage Acid-Catalyzed Ether Cleavage Protected->Cleavage Acid Acid (e.g., HBr, BBr₃) Acid->Cleavage Final_Product Alcohol/Phenol (R-OH) Cleavage->Final_Product

Deprotection of a 2-methoxyethyl ether to the free hydroxyl group.

Experimental_Workflow Start Starting Material (Alcohol/Phenol) Protection Protection as 2-Methoxyethyl Ether Start->Protection Intermediate Intermediate with Protected -OH Protection->Intermediate Other_Reactions Further Synthetic Transformations Intermediate->Other_Reactions Deprotection Deprotection of 2-Methoxyethyl Ether Other_Reactions->Deprotection Final Final Product with Free -OH Deprotection->Final

General synthetic workflow utilizing the 2-methoxyethyl protecting group.

Green Synthesis of 2-Methoxyethyl Phenyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of 2-Methoxyethyl phenyl ether, a valuable intermediate in various chemical industries. The presented methods focus on environmentally benign approaches, including solid-base catalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis, which offer advantages over conventional methods by minimizing hazardous reagents and improving energy efficiency.

Solid-Base Catalysis using Li/MgO with Dimethyl Carbonate

This protocol details a green synthetic route for this compound (also known as (2-methoxyethyl)benzene or phenyl ethyl methyl ether, PEME) utilizing a heterogeneous Li/MgO catalyst and dimethyl carbonate (DDC) as a non-toxic methylating agent and solvent.[1][2] This method avoids the use of hazardous and polluting chemicals often associated with traditional ether synthesis.[1][2]

Experimental Protocol

Catalyst Synthesis (0.1% Li/MgO):

A combustion method is employed for the synthesis of the Li/MgO catalyst.[2] While the specific proprietary details of the combustion synthesis as per the cited source are noted, a general approach involves the thermal decomposition of magnesium and lithium precursors to form the mixed oxide catalyst.

Ether Synthesis Reaction:

  • Reaction Setup: A mechanically agitated batch reactor is charged with 2-phenylethanol (2-PE) and dimethyl carbonate (DMC).

  • Catalyst Addition: The 0.1% Li/MgO catalyst is added to the reaction mixture.

  • Reaction Conditions: The reactor is heated to the desired temperature and stirred at a specific speed.

  • Monitoring: The reaction progress is monitored by withdrawing samples at regular intervals and analyzing them using gas chromatography.

  • Work-up: Upon completion, the catalyst is separated by filtration, and the product is purified.

Quantitative Data Summary
ParameterOptimized ValueReference
Catalyst0.1% Li/MgO[2]
Reactant Mole Ratio (2-PE:DMC)1:10.5[2]
Catalyst Loading1.33 x 10⁻² g/cm³[2]
Temperature180 °C[2]
Agitation Speed1000 rpm[2]
Conversion of 2-PE95%[2]
Selectivity for PEME98%[2]
Apparent Activation Energy11.93 kcal/mol[2]

Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 2_PE 2-Phenylethanol PEME This compound 2_PE->PEME Methylation DMC Dimethyl Carbonate DMC->PEME Li_MgO 0.1% Li/MgO Li_MgO->PEME Catalyzes Methanol Methanol CO2 Carbon Dioxide

Caption: Synthesis of this compound via Li/MgO catalysis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating.[3][4][5] This approach can be adapted for the synthesis of this compound.

General Experimental Protocol
  • Reaction Mixture: In a microwave-safe vessel, combine phenol, 2-methoxyethanol, and a mild base such as potassium carbonate. A suitable solvent like methanol can be used.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature and for a specific duration.

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.

While a specific protocol for this compound is not detailed in the search results, a general method for phenyl ether synthesis under microwave irradiation is described. For instance, the synthesis of 4-(2-methoxyethoxy)benzaldehyde was achieved in significantly less time compared to conventional heating.[3]

Illustrative Workflow

G Start Start Prepare_Mixture Prepare Reaction Mixture (Phenol, 2-Methoxyethanol, K2CO3, Solvent) Start->Prepare_Mixture Microwave_Irradiation Microwave Irradiation (Set Temperature & Time) Prepare_Mixture->Microwave_Irradiation Cooling Cool Reaction Vessel Microwave_Irradiation->Cooling Filtration Filter Mixture Cooling->Filtration Solvent_Removal Remove Solvent Filtration->Solvent_Removal Purification Purify Product (Column Chromatography) Solvent_Removal->Purification End End Purification->End

Caption: General workflow for microwave-assisted ether synthesis.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative by enhancing reaction rates and yields under milder conditions.[6][7][8] This technique can be applied to the synthesis of ethers, promoting efficient mixing and mass transfer.

General Experimental Protocol
  • Reaction Setup: A flask containing the reactants (phenol and a suitable 2-methoxyethyl halide or sulfonate) and a base in a suitable solvent is placed in an ultrasonic bath.

  • Sonication: The reaction mixture is irradiated with ultrasound at a specific frequency and temperature.

  • Monitoring: The reaction is monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product is isolated by extraction and purified.

While a direct protocol for this compound was not found, the synthesis of a structurally related compound, 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol, has been successfully achieved using ultrasound assistance.[9]

Logical Relationship of Ultrasound Enhancement

G Ultrasound Ultrasound Acoustic_Cavitation Acoustic Cavitation Ultrasound->Acoustic_Cavitation Microjets Microjets & Shockwaves Acoustic_Cavitation->Microjets Improved_Mixing Improved Mixing & Mass Transfer Microjets->Improved_Mixing Increased_Rate Increased Reaction Rate Improved_Mixing->Increased_Rate Higher_Yield Higher Yield Increased_Rate->Higher_Yield Milder_Conditions Milder Reaction Conditions Increased_Rate->Milder_Conditions

Caption: Mechanism of reaction enhancement by ultrasound.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is an effective green chemistry tool that facilitates reactions between reactants in immiscible phases, often eliminating the need for harsh solvents and enabling the use of milder bases.[10][11][12]

General Experimental Protocol for Gas-Liquid PTC
  • Reactor Setup: A glass column is packed with a solid bed of potassium carbonate and a catalytic amount of a phase-transfer catalyst like Carbowax.

  • Reactant Introduction: A gaseous mixture of the phenol and an alkylating agent (e.g., a 2-methoxyethyl halide) is passed through the heated column.

  • Product Collection: The corresponding ether is collected at the outlet of the column.

This gas-liquid phase-transfer catalysis has been successfully used for the synthesis of various phenyl ethers.[12]

Phase-Transfer Catalysis Workflow

G cluster_gas Gas Phase cluster_solid Solid Phase Reactants Phenol + Alkylating Agent Catalyst_Bed K2CO3 + Phase-Transfer Catalyst Reactants->Catalyst_Bed Pass Through Product This compound Catalyst_Bed->Product Reaction Occurs

Caption: Workflow for Gas-Liquid Phase-Transfer Catalysis.

References

Application Notes and Protocols: 2-Methoxyethyl Phenyl Ether Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methoxyethyl phenyl ether and its structural analogs in the preparation of key pharmaceutical intermediates. The focus is on the synthesis of precursors for cardiovascular drugs, highlighting the versatility of the 2-methoxyethoxy-phenyl moiety in drug design. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies in a laboratory setting.

Core Application: Synthesis of β-Blocker and Antianginal Drug Intermediates

Derivatives of this compound are crucial building blocks in the synthesis of widely used cardiovascular drugs. This is primarily due to the advantageous physicochemical properties conferred by the 2-methoxyethyl group. Two prominent examples are the synthesis of intermediates for Metoprolol, a cardioselective β-blocker, and Ranolazine, an antianginal agent.

Synthesis of a Key Intermediate for Metoprolol: 4-(2-Methoxyethyl)phenol

Metoprolol is a β-1 adrenergic receptor blocker used to treat various cardiovascular conditions, including hypertension and angina pectoris.[1] A pivotal intermediate in its synthesis is 4-(2-methoxyethyl)phenol.[1][2]

The synthetic pathway to Metoprolol from this intermediate generally involves two main steps: the formation of an epoxide followed by its reaction with isopropylamine.[1]

Protocol 1: Synthesis of 4-(2'-Methoxyacetyl)phenol

This protocol describes the synthesis of a precursor to 4-(2-methoxyethyl)phenol.

  • Reaction: A Friedel-Crafts acylation of phenol with chloroacetyl chloride, followed by methoxylation.

  • Procedure:

    • Dissolve phenol and chloroacetyl chloride in dichloroethane.

    • Add aluminum trichloride as a catalyst and stir to produce 4-chloroacetylphenol.[3]

    • Dissolve the resulting 4-chloroacetylphenol in methanol.

    • Add sodium methoxide and adjust the pH to 8-9.[3]

    • Stir the reaction mixture to yield 4-(2'-methoxyacetyl)phenol.[3]

Protocol 2: Synthesis of 4-(2-Methoxyethyl)phenol

  • Reaction: Reduction of the acetyl group of 4-(2'-methoxyacetyl)phenol.

  • Procedure:

    • To a reaction vessel containing 4-(2'-methoxyacetyl)phenol, add Raney nickel catalyst.

    • Introduce hydrogen gas as the reducing agent.

    • Heat the mixture under a controlled hydrogen pressure of 0.4-0.45 MPa.[3]

    • The reaction yields the intermediate 4-(2-methoxyethyl)phenol.[3]

Protocol 3: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • Reaction: Epoxidation of 4-(2-methoxyethyl)phenol with epichlorohydrin.[1]

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of dimethylformamide (DMF).

    • Add 0.4 g of potassium carbonate (K₂CO₃) to the stirring mixture.

    • Continue stirring for 15 minutes.

    • Slowly add epichlorohydrin dropwise to the reaction mixture.[4]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

Protocol 4: Synthesis of Metoprolol

  • Reaction: Ring-opening of the epoxide intermediate with isopropylamine.[1]

  • Procedure:

    • Transfer the crude 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane to a reaction vessel.

    • Add an excess of isopropylamine (typically 3-5 equivalents if a solvent like methanol is used).

    • Heat the reaction mixture. The temperature and reaction time will vary depending on whether a solvent is used.

    • Upon completion, the reaction yields Metoprolol.[1]

Intermediate/ProductStarting Material(s)Key Reagents/CatalystsSolventTemperatureYieldPurityReference
4-(2'-Methoxyacetyl)phenol4-Chloroacetylphenol, Sodium methoxide-Methanol---[3]
4-(2-Methoxyethyl)phenol4-(2'-Methoxyacetyl)phenolRaney Nickel, H₂--86%>98%[3]
1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane4-(2-Methoxyethyl)phenol, EpichlorohydrinPotassium CarbonateDMFRoom Temperature51%-[1]
Synthesis of a Key Intermediate for Ranolazine: 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Ranolazine is an antianginal medication. Its synthesis often proceeds through the key intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane, also known as guaiacol glycidyl ether.[5][6] This intermediate is synthesized from 2-methoxyphenol (guaiacol).

Protocol 5: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane (Guaiacol Glycidyl Ether)

  • Reaction: Williamson ether synthesis between 2-methoxyphenol and epichlorohydrin.[7]

  • Procedure:

    • To a stirring solution of 2-methoxyphenol (10 kg, 80.55 mol) and water (40 L) at approximately 30 °C, add sodium hydroxide (1.61 kg, 40.25 mol) in water (10 L).

    • After stirring for 30-45 minutes, add epichlorohydrin (22.35 kg, 241.62 mol) and continue stirring for 10-12 hours at 25-35 °C.

    • Separate the layers and add water (40 L) to the organic layer.

    • Add a solution of sodium hydroxide (3.22 kg, 80.5 mol) in water (10 L) at 27 °C and stir for 5-6 hours.

    • Separate the product layer and wash it with a sodium hydroxide solution.

    • Recover excess epichlorohydrin by distillation under vacuum to obtain the final product.[6]

Protocol 6: Synthesis of Ranolazine

  • Reaction: Reaction of 1-(2-methoxyphenoxy)-2,3-epoxypropane with N-(2,6-dimethylphenyl)-1-piperazinylacetamide.

  • Procedure:

    • React 1-(2-methoxyphenoxy)-2,3-epoxypropane with N-(2,6-dimethylphenyl)-1-piperazinylacetamide in a suitable solvent such as isopropanol or a mixture of isopropanol and toluene.

    • Add a base like sodium carbonate.

    • Heat the reaction mixture under reflux for several hours.[8]

    • After workup and purification, Ranolazine is obtained.

Intermediate/ProductStarting Material(s)Key Reagents/CatalystsSolventTemperatureYieldPurityReference
1-(2-Methoxyphenoxy)-2,3-epoxypropane2-Methoxyphenol, EpichlorohydrinSodium HydroxideWater25-35 °C94%98.3%[6]
Ranolazine1-(2-Methoxyphenoxy)-2,3-epoxypropane, N-(2,6-dimethylphenyl)-1-piperazinylacetamideSodium CarbonateIsopropanol/TolueneReflux61.4%98.6%[8]

Synthetic Workflows and Logical Relationships

The following diagrams illustrate the synthetic pathways described in the protocols.

Metoprolol_Synthesis cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Epoxidation & Amination Phenol Phenol 4_Chloroacetylphenol 4_Chloroacetylphenol Phenol->4_Chloroacetylphenol AlCl3, Dichloroethane Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->4_Chloroacetylphenol 4_Methoxyacetylphenol 4_Methoxyacetylphenol 4_Chloroacetylphenol->4_Methoxyacetylphenol Methanol Sodium_methoxide Sodium_methoxide Sodium_methoxide->4_Methoxyacetylphenol 4_Methoxyethylphenol 4_Methoxyethylphenol 4_Methoxyacetylphenol->4_Methoxyethylphenol Reduction Raney_Ni_H2 Raney_Ni_H2 Raney_Ni_H2->4_Methoxyethylphenol Epoxide_Intermediate 1-(4-(2-methoxyethyl)phenoxy) -2,3-epoxypropane 4_Methoxyethylphenol->Epoxide_Intermediate K2CO3, DMF Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide_Intermediate Metoprolol Metoprolol Epoxide_Intermediate->Metoprolol Ring Opening Isopropylamine Isopropylamine Isopropylamine->Metoprolol

Caption: Synthetic pathway for Metoprolol via the 4-(2-methoxyethyl)phenol intermediate.

Ranolazine_Synthesis cluster_0 Step 1: Epoxide Synthesis cluster_1 Step 2: Condensation Guaiacol 2-Methoxyphenol Epoxide_Intermediate 1-(2-Methoxyphenoxy) -2,3-epoxypropane Guaiacol->Epoxide_Intermediate NaOH, Water Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide_Intermediate Ranolazine Ranolazine Epoxide_Intermediate->Ranolazine Na2CO3, Isopropanol/Toluene Amine_Intermediate N-(2,6-dimethylphenyl) -1-piperazinylacetamide Amine_Intermediate->Ranolazine

Caption: Synthetic pathway for Ranolazine via the guaiacol glycidyl ether intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxyethyl phenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the synthesis of 2-Methoxyethyl phenyl ether. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? A1: The most widely used method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, a 2-methoxyethyl halide, in an SN2 reaction.[3][4]

Q2: My reaction yield is consistently low. What are the most likely causes? A2: Low yields in the Williamson ether synthesis of this compound can stem from several factors. The most common issues are competing side reactions, such as C-alkylation of the phenoxide ion or base-catalyzed elimination of the alkyl halide.[1] Other factors include the choice of solvent, the strength of the base, and suboptimal reaction temperature.[1]

Q3: I'm observing an unexpected, difficult-to-separate impurity in my product. What could it be? A3: A common side product is a C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom and the carbon atoms of the aromatic ring. While O-alkylation is desired to form the ether, C-alkylation can occur, leading to isomers that can be challenging to purify.[1][4]

Q4: How can I minimize the formation of the C-alkylated side product? A4: The choice of solvent is critical. To favor O-alkylation and suppress C-alkylation, it is highly recommended to use polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[4] These solvents effectively solvate the cation of the base but not the phenoxide anion, leaving the oxygen nucleophilicity high.

Q5: What is the recommended base for deprotonating the phenol? A5: For synthesizing aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[4] For complete and rapid deprotonation, stronger bases like sodium hydride (NaH) can be employed, although care must be taken due to its reactivity.[4] The choice can also influence the outcome; for instance, using a base with a larger cation, like cesium carbonate (Cs₂CO₃), can sometimes increase the preference for O-alkylation.

Q6: What is the optimal temperature range for this synthesis? A6: The reaction temperature should be carefully controlled to balance the reaction rate with the minimization of side reactions. A typical temperature range is 60-80°C. Higher temperatures can increase the rate of undesired elimination reactions.[1] It is advisable to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal heating time and temperature.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

TroubleshootingWorkflow cluster_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting start Start Synthesis Analysis check_yield Low or No Yield? start->check_yield side_products Significant Side Products Observed (TLC/NMR)? check_yield->side_products Yes end_success Synthesis Successful check_yield->end_success No check_reagents Check Reagent Purity (Phenol, Base, Alkyl Halide) check_deprotonation Incomplete Deprotonation? check_reagents->check_deprotonation optimize_conditions Optimize Reaction Conditions (Increase Temp/Time) check_deprotonation->optimize_conditions No solution_base Solution: - Use stronger base (e.g., NaH) - Ensure anhydrous conditions check_deprotonation->solution_base Yes end_failure Further Optimization Needed optimize_conditions->end_failure solution_base->end_failure side_products->check_reagents No check_c_alkylation C-Alkylation Suspected? side_products->check_c_alkylation Yes check_elimination Elimination (E2) Suspected? check_c_alkylation->check_elimination No solution_solvent Solution: - Switch to polar aprotic solvent (DMF, Acetonitrile, DMSO) check_c_alkylation->solution_solvent Yes solution_temp_base Solution: - Lower reaction temperature - Avoid bulky bases check_elimination->solution_temp_base Yes check_elimination->end_failure No solution_solvent->end_failure solution_temp_base->end_failure

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Data Presentation

Table 1: Summary of Key Reagents and Recommended Conditions

ParameterRecommended ChoiceRationale & Impact on Reaction
Phenolic Substrate PhenolStarting material providing the aryl group.
Alkylating Agent 2-Bromoethyl methyl ether or 2-Chloroethyl methyl etherPrimary halides are optimal for SN2 reactions and minimize competing elimination reactions.[3][4]
Base K₂CO₃, Cs₂CO₃, NaOH, NaHDeprotonates the phenol to form the nucleophilic phenoxide. Choice affects reactivity and O/C alkylation ratio.[4]
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents favor the desired O-alkylation pathway by not solvating the phenoxide anion.[4]
Temperature 60 - 80 °CProvides sufficient energy for the reaction while minimizing side reactions like elimination, which are favored at higher temperatures.
Monitoring Thin-Layer Chromatography (TLC)Allows for tracking the consumption of starting materials and the formation of the product to determine reaction completion.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound

This protocol is an illustrative example based on common laboratory procedures. Researchers should adapt it based on their specific equipment and safety protocols.

ReactionScheme cluster_reactants Reactants cluster_products Products phenol Phenol reagents + phenol->reagents halide 2-Methoxyethyl Halide (X=Cl, Br) arrow Base (e.g., K₂CO₃) Solvent (e.g., DMF) 60-80°C halide->arrow ether 2-Methoxyethyl phenyl ether salt NaX or KX ether->salt + reagents->halide arrow->ether

Caption: General reaction scheme for the Williamson synthesis of this compound.

1. Deprotonation of Phenol:

  • To a solution of phenol (1.0 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 equivalents).

  • Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

2. Alkylation Reaction:

  • Stir the mixture at room temperature for approximately 30 minutes to ensure complete formation of the phenoxide salt.

  • Add the alkylating agent, 2-bromoethyl methyl ether or 2-chloroethyl methyl ether (1.1 equivalents), to the reaction mixture dropwise.

3. Heating and Monitoring:

  • Heat the reaction mixture to a temperature between 60-80°C.

  • Monitor the progress of the reaction periodically by TLC until the starting phenol is consumed.

4. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual water.

5. Purification:

  • Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

References

Preventing peroxide formation in "2-Methoxyethyl phenyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxyethyl phenyl ether. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and prevention of peroxide formation in this and other similar ether compounds.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern with this compound?

A1: Peroxide formation is a chemical process where ethers, including this compound, react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1][2][3] This reaction is often initiated by a free radical mechanism and can be accelerated by factors like light, heat, and the presence of metal contaminants.[1][2] The accumulation of these peroxides poses a significant safety hazard, as they can detonate when subjected to heat, friction, or mechanical shock.[1][2][3]

Q2: How can I tell if my container of this compound has formed peroxides?

A2: Visual inspection is the first step. Look for the presence of crystalline solids, a viscous liquid at the bottom of the container, or discoloration.[1][4] Peroxide crystals can also form around the cap.[1][2] If any of these signs are present, do not open or handle the container and treat it as extremely hazardous.[1][5][6] For a chemical test, you can use peroxide test strips or the potassium iodide (KI) method.[4][7][8]

Q3: What are the recommended storage conditions for this compound to minimize peroxide formation?

A3: To minimize peroxide formation, store this compound in a cool, dry, and dark place in a tightly sealed, light-resistant container.[1][3][9][10] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[11]

Q4: Should I purchase this compound with or without an inhibitor?

A4: Whenever possible, purchase ethers that contain an inhibitor, such as butylated hydroxytoluene (BHT).[2][12] Inhibitors scavenge oxygen and significantly slow down the rate of peroxide formation.[2] However, be aware that inhibitors are consumed over time, so regular testing is still necessary.[1]

Q5: How often should I test my this compound for peroxides?

A5: It is recommended to test for peroxides before each use, especially if the container has been opened previously.[1] For opened containers, a testing frequency of every three to six months is a good practice.[7][13] Always label the container with the date it was received and the date it was first opened.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Yellow to brown color observed during peroxide test with KI. Indicates the presence of peroxides. A yellow color suggests a low concentration, while brown indicates a high and hazardous concentration.[1][8]If the concentration is low, you may proceed with a peroxide removal protocol. If the color is brown, the ether should be disposed of as hazardous waste.
Peroxide test strips show a positive result. The ether contains peroxides.Depending on the concentration indicated by the strip and the intended use, either discard the solvent or treat it to remove peroxides.[5] For concentrations above 30 ppm, removal or disposal is recommended.[5][6]
Visible crystals or precipitate in the container. High concentration of dangerous, potentially explosive peroxides.[1][4]DO NOT OPEN OR MOVE THE CONTAINER. Secure the area and contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[1]
Uninhibited ether was stored for an extended period. High probability of significant peroxide formation.Test for peroxides before use. If peroxides are present, they must be removed before the ether can be used, especially for distillation or evaporation procedures.[5][6]
Quantitative Data Summary

Table 1: Peroxide Concentration and Associated Hazards

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 3LowReasonably safe for most laboratory uses.[5][6]
3 - 30ModerateUse with caution. Avoid concentration. Consider disposal if not for immediate use.[5][6]
> 30HighUnacceptable hazard. Dispose of the ether or remove peroxides before use.[5][6]
Visible CrystalsExtremeDO NOT HANDLE. Treat as a potential bomb and contact EHS for disposal.[5][6]

Table 2: Common Inhibitors for Peroxide Formation in Ethers

InhibitorTypical ConcentrationMechanism of Action
Butylated hydroxytoluene (BHT)0.001 - 0.01%Free radical scavenger, prevents the initiation of the autoxidation chain reaction.[2]
Hydroquinone~0.001%Effective for inhibiting peroxide formation in tetrahydrofuran.[14]
Stannous chloride or Ferrous sulfateNot specifiedEffective for peroxide inhibition in dioxane.[14]

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection using Potassium Iodide (KI)

Objective: To qualitatively detect the presence of peroxides in this compound.

Materials:

  • Sample of this compound

  • 10% (w/v) potassium iodide (KI) solution (freshly prepared)

  • Glacial acetic acid

  • Test tube

Procedure:

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of a freshly prepared 10% potassium iodide solution.

  • Add a few drops of glacial acetic acid.[1]

  • Stopper the test tube and shake vigorously for one minute.

  • Allow the layers to separate.

  • Observation:

    • A yellow color in the aqueous layer indicates a low concentration of peroxides.[1]

    • A brown color indicates a high and hazardous concentration of peroxides.[1]

    • If the solution remains colorless, peroxides are not present at a detectable level.

Protocol 2: Peroxide Removal using Activated Alumina

Objective: To remove peroxides from this compound.

Materials:

  • Peroxide-containing this compound

  • Activated alumina

  • Chromatography column

  • Glass wool

  • Collection flask

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool at the bottom and then filling it with activated alumina. A general guideline is to use about 100g of alumina for every 100mL of solvent.[1]

  • Carefully pour the peroxide-containing ether onto the top of the alumina column.

  • Allow the ether to pass through the column under gravity.

  • Collect the purified ether in a clean collection flask.

  • Test the purified ether for the presence of peroxides using one of the detection methods described above to ensure their complete removal.[1][8]

  • Important: The peroxides are adsorbed onto the alumina and are not destroyed. The alumina column should be considered hazardous. Flush the column with a dilute acidic solution of ferrous sulfate to deactivate the peroxides before disposal.[5][6]

Protocol 3: Peroxide Removal using Ferrous Sulfate

Objective: To remove peroxides from water-soluble ethers (can be adapted for water-insoluble ethers with subsequent separation).

Materials:

  • Peroxide-containing this compound

  • Ferrous sulfate (FeSO₄) solution (freshly prepared by dissolving 60g of FeSO₄ in 110mL of water containing 6mL of concentrated sulfuric acid).[1]

  • Separatory funnel

Procedure:

  • Place the peroxide-containing ether into a separatory funnel.

  • Add an equal volume of the freshly prepared ferrous sulfate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.[1]

  • Allow the layers to separate.

  • Drain the aqueous (bottom) layer.

  • Repeat the washing process until a peroxide test on the ether is negative.[1]

  • Wash the ether with water to remove any residual acid and iron salts.

  • Dry the ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

Visualizations

Peroxide_Formation_Pathway Ether 2-Methoxyethyl phenyl ether Ether_Radical Ether Radical Ether->Ether_Radical Oxygen Oxygen (O2) (from air) Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Initiator Initiator (Light, Heat) Initiator->Ether H abstraction Ether_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H from another ether molecule Explosive_Peroxides Explosive Peroxides (Polymeric, Crystalline) Hydroperoxide->Explosive_Peroxides Further reactions

Caption: Mechanism of peroxide formation in ethers.

Peroxide_Testing_Workflow Start Start: Container of This compound Visual_Inspection Visual Inspection (Crystals, discoloration?) Start->Visual_Inspection Crystals_Present Crystals/Precipitate Present Visual_Inspection->Crystals_Present Yes No_Crystals No Visible Signs Visual_Inspection->No_Crystals No Dispose_Safely Contact EHS for Safe Disposal Crystals_Present->Dispose_Safely Chemical_Test Perform Chemical Test (Strips or KI method) No_Crystals->Chemical_Test Test_Positive Test Positive for Peroxides Chemical_Test->Test_Positive Test_Negative Test Negative Chemical_Test->Test_Negative Negative Assess_Concentration Assess Concentration Test_Positive->Assess_Concentration Positive Use_Ether Safe to Use Test_Negative->Use_Ether High_Concentration High Concentration (>30 ppm) Assess_Concentration->High_Concentration High Low_Concentration Low Concentration (<30 ppm) Assess_Concentration->Low_Concentration Low High_Concentration->Dispose_Safely Remove_Peroxides Remove Peroxides Low_Concentration->Remove_Peroxides Remove_Peroxides->Use_Ether

Caption: Decision workflow for testing for peroxides.

Logical_Relationship Main_Topic Safe Handling of This compound Prevention Prevention Main_Topic->Prevention Detection Detection Main_Topic->Detection Removal Removal Main_Topic->Removal Disposal Safe Disposal Main_Topic->Disposal Proper_Storage Proper Storage (Cool, Dark, Sealed) Prevention->Proper_Storage Use_Inhibitors Use of Inhibitors (e.g., BHT) Prevention->Use_Inhibitors Regular_Testing Regular Testing Prevention->Regular_Testing Visual_Inspection Visual Inspection Detection->Visual_Inspection Chemical_Tests Chemical Tests (KI, Test Strips) Detection->Chemical_Tests Alumina_Column Activated Alumina Column Removal->Alumina_Column Ferrous_Sulfate Ferrous Sulfate Wash Removal->Ferrous_Sulfate EHS_Contact Contact EHS for Hazardous Waste Disposal->EHS_Contact

Caption: Key aspects of peroxide management.

References

Troubleshooting low yields in the synthesis of "2-Methoxyethyl phenyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methoxyethyl phenyl ether. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for preparing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, a 2-methoxyethyl halide, in an SN2 reaction.[1][2]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenol, leaving a significant portion of the starting material unreacted.

  • Side Reactions: Competing reactions, such as elimination (E2) of the 2-methoxyethyl halide and C-alkylation of the phenol ring, can reduce the yield of the desired ether.[2]

  • Suboptimal Reaction Conditions: The reaction may require higher temperatures or longer reaction times to achieve completion.

  • Solvent Choice: The use of protic solvents can solvate the phenoxide ion, thereby reducing its nucleophilicity and slowing down the reaction.

Q3: I am observing an unexpected side product. What could it be?

A3: A common side product is the C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation). The formation of the C-alkylated product is more favored in protic solvents. Another possibility is the formation of elimination products from the 2-methoxyethyl halide, particularly if a sterically hindered base is used or at high temperatures.

Q4: How can I minimize the formation of the C-alkylated side product?

A4: To favor O-alkylation over C-alkylation, consider the following:

  • Solvent: Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. These solvents do not strongly solvate the phenoxide oxygen, making it more available for nucleophilic attack.

  • Counter-ion: Using a base with a larger, softer cation, such as cesium carbonate (Cs₂CO₃), can sometimes enhance the preference for O-alkylation.

Q5: What is the best way to purify the final product?

A5: After the reaction work-up, which typically involves extraction and washing, the crude this compound can be purified by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of phenol.Use a stronger base (e.g., switch from K₂CO₃ to NaOH or NaH). Ensure anhydrous conditions if using a moisture-sensitive base like NaH.
Reaction temperature is too low.Increase the reaction temperature, typically to between 60-110°C, and monitor the reaction by TLC.[3]
Alkylating agent is not reactive enough.Consider using a 2-methoxyethyl halide with a better leaving group (e.g., iodide > bromide > chloride).
Presence of a Major Side Product C-alkylation of the phenol.Switch to a polar aprotic solvent like DMF or acetonitrile. Consider using a base with a larger counter-ion (e.g., Cs₂CO₃).
Elimination of the 2-methoxyethyl halide.Use a less sterically hindered base. Avoid excessively high reaction temperatures.
Difficult Purification Presence of unreacted phenol.During work-up, wash the organic layer with an aqueous base (e.g., 5% NaOH) to remove unreacted phenol.[4]
Emulsion formation during extraction.Add brine to the aqueous layer to break up emulsions.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. Below is a table summarizing the expected yield trends based on the principles of the Williamson ether synthesis. Note: The following data is illustrative and may not represent optimized yields.

Base Solvent Temperature (°C) Alkylating Agent Expected Yield Range (%)
K₂CO₃Acetone602-Bromoethyl methyl ether40-60
K₂CO₃DMF70-802-Chloroethyl methyl ether60-80[3]
NaOHEthanol78 (reflux)2-Chloroethyl methyl ether50-70
NaHDMF25-502-Bromoethyl methyl ether80-95
Cs₂CO₃Acetonitrile80 (reflux)2-Bromoethyl methyl ether75-90

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Phenol

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • 2-Bromoethyl methyl ether or 2-chloroethyl methyl ether

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous DMF. Add anhydrous potassium carbonate (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, add 2-bromoethyl methyl ether (1.1 equivalents) dropwise to the stirred suspension.

  • Heating and Monitoring: Heat the reaction mixture to 70-80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Experimental Workflow

G Williamson Ether Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Phenol in Anhydrous DMF B Add Base (e.g., K2CO3) A->B C Add 2-Methoxyethyl Halide B->C D Heat and Stir (e.g., 70-80°C) C->D E Monitor by TLC D->E F Quench with Water and Extract E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Pure 2-Methoxyethyl Phenyl Ether

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Low Yields A Low Yield of This compound B Check for Unreacted Starting Material (TLC) A->B C Significant Starting Material Remaining B->C D Increase Reaction Time or Temperature C->D Yes E Use Stronger Base (e.g., NaOH, NaH) C->E F Check for Side Products (TLC, GC-MS) C->F No D->B E->B G Side Product Detected F->G H C-Alkylation Suspected G->H Yes I Elimination Suspected G->I L Optimize Purification G->L No J Switch to Polar Aprotic Solvent (DMF, Acetonitrile) H->J K Use Less Hindered Base I->K M Satisfactory Yield J->M K->M L->M

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Side reactions and byproducts in "2-Methoxyethyl phenyl ether" preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Methoxyethyl phenyl ether.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines a general and robust procedure for the preparation of this compound via the Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • 2-Methoxyethyl chloride or 2-Methoxyethyl bromide

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of Phenol:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in the chosen anhydrous polar aprotic solvent.

    • Add a strong base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature until the phenol is completely deprotonated to form the sodium or potassium phenoxide salt. This can be monitored by the cessation of gas evolution if using a hydride base, or by TLC.

  • Alkylation:

    • To the stirred solution of the phenoxide, slowly add 2-methoxyethyl halide (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to a temperature between 60-80°C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and transfer to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) three times.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layer with water and then with brine to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Yield of Desired Product Incomplete deprotonation of phenol.- Ensure the use of a sufficiently strong and anhydrous base. - Allow adequate reaction time for the deprotonation step. - Use anhydrous solvents and reagents to prevent quenching of the base.
Ineffective alkylation.- Check the quality and reactivity of the 2-methoxyethyl halide. - Increase the reaction temperature or prolong the reaction time, monitoring by TLC.
Side reactions consuming starting materials.- Refer to the side reactions section below and implement strategies to minimize them.
Presence of Unreacted Phenol Insufficient amount of base or alkylating agent.- Use a slight excess (1.0-1.2 equivalents) of the 2-methoxyethyl halide. - Ensure at least a stoichiometric amount of a strong base is used.
Short reaction time or low temperature.- Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC.
Formation of C-Alkylated Byproducts Use of protic solvents.- Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the phenoxide, leaving the oxygen atom more nucleophilic and favoring O-alkylation.[1]
High reaction temperature.- Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Formation of Di-substituted Byproducts (if starting with a dihydroxyphenol) Reaction at multiple hydroxyl groups.- Use a protecting group for one of the hydroxyl groups to ensure mono-alkylation.
Presence of Elimination Byproducts Use of a sterically hindered base or a secondary/tertiary alkyl halide.- While 2-methoxyethyl halides are primary, ensure the base used is not excessively bulky.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with the same mass as my desired this compound in the GC-MS analysis. What could it be?

A1: This is likely a C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen atom (O-alkylation) to form the desired ether, or at the ortho or para positions of the aromatic ring (C-alkylation).[1] C-alkylation is favored in protic solvents (like water or alcohols) which can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic. To favor O-alkylation, use a polar aprotic solvent such as DMF or acetonitrile.

Q2: What is the ideal base for the deprotonation of phenol in this synthesis?

A2: Strong bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) are commonly used. NaOH and K₂CO₃ are often preferred for their ease of handling. NaH is a very effective, non-nucleophilic base that drives the deprotonation to completion, with the only byproduct being hydrogen gas. The choice of base can also influence the reaction's outcome; for instance, using a base with a larger cation like cesium carbonate can sometimes enhance the preference for O-alkylation.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting phenol, the 2-methoxyethyl halide, and the product ether. The disappearance of the phenol spot indicates the completion of the reaction.

Q4: My crude product is an oil. What is the best way to purify it?

A4: For oily products like this compound, vacuum distillation is often an effective purification method, provided the product is thermally stable at the distillation temperature. Alternatively, column chromatography on silica gel can be used to separate the desired product from non-volatile impurities and any C-alkylated byproducts.

Side Reactions and Byproducts

The primary side reaction of concern is the C-alkylation of the phenoxide ion, leading to the formation of ortho- and para-2-methoxyethylphenol.

  • O-Alkylation (Desired Reaction): The phenoxide oxygen attacks the electrophilic carbon of the 2-methoxyethyl halide.

  • C-Alkylation (Side Reaction): The electron-rich ortho and para carbons of the phenoxide ring attack the electrophilic carbon of the 2-methoxyethyl halide.

The ratio of O- to C-alkylation is significantly influenced by the reaction conditions.

Reaction ConditionEffect on O-Alkylation (Desired)Effect on C-Alkylation (Undesired)
Solvent Favored by polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)Favored by protic solvents (e.g., water, ethanol)
Temperature Generally favored at moderate temperaturesCan be promoted at higher temperatures
Counter-ion Larger, "softer" cations (e.g., Cs⁺) can increase selectivitySmaller, "harder" cations (e.g., Li⁺, Na⁺) may favor C-alkylation in some cases

Other potential but less common side reactions include:

  • Elimination: If the alkyl halide is susceptible to elimination (not a major concern with primary halides like 2-methoxyethyl chloride/bromide).

  • Reaction with Solvent: The phenoxide could potentially react with certain reactive solvents, though this is rare with common choices like DMF and acetonitrile.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification phenol Phenol deprotonation 1. Deprotonation (Formation of Phenoxide) phenol->deprotonation base Base (e.g., NaOH) base->deprotonation alkyl_halide 2-Methoxyethyl Halide alkylation 2. Alkylation (SN2 Reaction) alkyl_halide->alkylation solvent Anhydrous Polar Aprotic Solvent (e.g., DMF) solvent->deprotonation deprotonation->alkylation monitoring 3. Reaction Monitoring (TLC) alkylation->monitoring extraction 4. Aqueous Work-up & Extraction monitoring->extraction drying 5. Drying of Organic Layer extraction->drying concentration 6. Solvent Removal drying->concentration purification 7. Purification (Distillation or Chromatography) concentration->purification product Pure 2-Methoxyethyl Phenyl Ether purification->product

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reactants Check Purity & Stoichiometry of Reactants start->check_reactants check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions analyze_byproducts Identify Byproducts (GC-MS, NMR) start->analyze_byproducts solution_reactants Use Pure, Anhydrous Reagents Adjust Stoichiometry check_reactants->solution_reactants solution_solvent Switch to Polar Aprotic Solvent (e.g., DMF) check_conditions->solution_solvent solution_temp Optimize Temperature & Reaction Time check_conditions->solution_temp analyze_byproducts->solution_solvent C-Alkylation Detected solution_purification Improve Purification Method analyze_byproducts->solution_purification

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

References

Technical Support Center: Synthesis and Purification of 2-Methoxyethyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-Methoxyethyl phenyl ether. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic 2-methoxyethyl halide (e.g., 2-chloroethyl methyl ether or 2-bromoethyl methyl ether) in an S(_N)2 reaction to form the desired ether.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials and reagents include:

  • Phenol: The source of the phenyl group.

  • 2-Chloroethyl methyl ether or 2-Bromoethyl methyl ether: The electrophile that provides the 2-methoxyethyl group.

  • Base: A strong base is required to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), or sodium hydroxide (NaOH).

  • Solvent: A polar aprotic solvent is typically preferred to facilitate the S(_N)2 reaction. Examples include dimethylformamide (DMF), acetonitrile (ACN), or acetone.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:

  • Incomplete deprotonation of phenol: Ensure you are using a sufficiently strong and anhydrous base in an appropriate stoichiometric amount.

  • Side reactions: The most common side reaction is C-alkylation of the phenoxide ion. The choice of solvent can significantly influence the ratio of O-alkylation (desired product) to C-alkylation.

  • Suboptimal reaction conditions: The reaction temperature and time may need to be optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1]

  • Moisture in reagents or solvents: Water can react with the base and the electrophile, reducing the efficiency of the reaction. It is crucial to use anhydrous reagents and solvents.

Q4: I am observing the formation of an isomeric byproduct. What is it likely to be and how can I minimize it?

A4: The most probable isomeric byproduct is a C-alkylated phenol, where the 2-methoxyethyl group has attached to the aromatic ring instead of the phenolic oxygen. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring. To minimize C-alkylation and favor the desired O-alkylation, it is recommended to use a polar aprotic solvent like DMF or acetonitrile. Protic solvents can solvate the oxygen of the phenoxide, hindering its nucleophilicity and promoting C-alkylation.

Q5: What are the recommended methods for purifying the crude this compound?

A5: The purification of the crude product typically involves a multi-step process:

  • Work-up: Quenching the reaction and performing a liquid-liquid extraction to separate the organic product from the aqueous phase containing inorganic salts and other water-soluble impurities.

  • Washing: The organic layer is often washed with a dilute base solution (e.g., sodium bicarbonate) to remove any unreacted phenol, followed by a wash with brine to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na(_2)SO(_4) or MgSO(_4)), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: For high purity, the crude product is often purified by column chromatography on silica gel or by recrystallization if the product is a solid at room temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Purity of Final Product Incomplete removal of starting materials (phenol, 2-methoxyethyl halide).- During work-up, wash the organic layer with a dilute NaOH or K₂CO₃ solution to remove unreacted phenol.- Optimize column chromatography conditions (e.g., solvent gradient) to improve separation.
Presence of C-alkylated byproduct.- Change the solvent to a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.- Use a stronger, non-nucleophilic base to ensure complete and rapid formation of the phenoxide.
Residual solvent in the final product.- Ensure complete removal of the solvent under high vacuum after purification.- Consider a final purification step like recrystallization if applicable.
Reaction Not Proceeding to Completion Insufficiently strong base.- Switch to a stronger base like sodium hydride (NaH).- Ensure the base is fresh and has not been deactivated by moisture.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for byproduct formation using TLC. A typical range is 50-100 °C.
Deactivated alkylating agent.- Use a fresh bottle of 2-chloroethyl methyl ether or 2-bromoethyl methyl ether.
Formation of Multiple Unidentified Byproducts Reaction temperature is too high, leading to decomposition.- Lower the reaction temperature and increase the reaction time.
Impure starting materials.- Verify the purity of the starting phenol and alkylating agent before starting the reaction.
Difficulty in Separating Product from Unreacted Phenol Similar polarities of the product and starting material.- Perform an acid-base extraction. Washing the organic layer with a basic solution will deprotonate the acidic phenol, making it water-soluble and easily removable.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound. The initial purity is typical for a crude reaction mixture after initial work-up, and the final purity represents what can be achieved with the specified purification method.

Purification Method Initial Purity (Crude Product) Final Purity Typical Recovery Yield Key Impurities Removed
Liquid-Liquid Extraction (with base wash) 75-85%90-95%>90%Unreacted Phenol, Water-soluble salts
Column Chromatography (Silica Gel) 90-95%>99%80-90%C-alkylated byproduct, Other minor organic impurities
Recrystallization 95-98%>99.5%70-85%Closely related structural isomers and minor impurities

Note: The purity values are typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Illustrative Protocol for Williamson Ether Synthesis of this compound

Materials:

  • Phenol

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous

  • 2-Chloroethyl methyl ether

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equivalent) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Alkylation: Stir the mixture at room temperature for 30 minutes. Then, add 2-chloroethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1M NaOH solution (2 x 50 mL) to remove unreacted phenol, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol for Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow start Start: Phenol, Base, Solvent deprotonation Deprotonation of Phenol start->deprotonation alkylation Addition of 2-Methoxyethyl Halide deprotonation->alkylation reaction SN2 Reaction (Heating) alkylation->reaction workup Aqueous Work-up reaction->workup extraction Liquid-Liquid Extraction workup->extraction washing Washing of Organic Layer extraction->washing drying Drying and Concentration washing->drying purification Purification drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_purity start Low Purity of Synthesized Product check_impurities Identify Impurities (GC/MS, NMR) start->check_impurities unreacted_phenol Unreacted Phenol? check_impurities->unreacted_phenol c_alkylation C-Alkylated Byproduct? check_impurities->c_alkylation other_impurities Other Byproducts? check_impurities->other_impurities base_wash Action: Perform Base Wash during Extraction unreacted_phenol->base_wash Yes change_solvent Action: Switch to Polar Aprotic Solvent (e.g., DMF) c_alkylation->change_solvent Yes column_chrom Action: Optimize Column Chromatography other_impurities->column_chrom Yes pure_product Improved Purity base_wash->pure_product change_solvent->pure_product column_chrom->pure_product

Caption: Troubleshooting guide for improving the purity of this compound.

References

"2-Methoxyethyl phenyl ether" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxyethyl phenyl ether under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

A1: this compound is a relatively stable compound under neutral pH conditions and at ambient temperature. Ethers are generally considered unreactive towards many reagents, which is why they are often used as solvents in chemical reactions.[1][2][3][4] However, its stability is significantly influenced by the pH of the solution.

Q2: What is the expected stability of this compound in acidic conditions?

A2: this compound is susceptible to degradation under strong acidic conditions, particularly in the presence of strong, non-oxidizing acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[1][5][6][7] The degradation occurs via cleavage of the ether bond. Dilute acids or weak acids are less likely to cause significant degradation at room temperature.[3]

Q3: What are the degradation products of this compound in acidic media?

A3: The acidic cleavage of this compound, an aryl alkyl ether, is expected to yield phenol and a derivative of the 2-methoxyethyl group, such as 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide if HBr is used).[8] The cleavage occurs at the alkyl C-O bond because the aryl C-O bond is stronger and resistant to nucleophilic attack at the sp2-hybridized carbon of the phenyl ring.[8]

Q4: How does this compound behave under basic conditions?

A4: Ethers, including this compound, are generally very stable and unreactive under basic conditions.[3][4] They do not typically undergo cleavage with common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Cleavage of ethers under basic conditions usually requires extremely strong bases, such as organolithium reagents, which are not typically used in routine stability studies.[4]

Q5: Are there any specific storage recommendations for this compound to ensure its stability?

A5: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and strong acids.

Troubleshooting Guide for Stability Experiments

This guide addresses common issues encountered during the experimental evaluation of this compound stability.

Problem Possible Cause Troubleshooting Steps
No degradation observed under acidic stress conditions. 1. The acidic conditions are too mild (low concentration, weak acid, low temperature, or short duration).2. The analytical method is not sensitive enough to detect low levels of degradation products.1. Increase the acid concentration (e.g., to 1N HCl or HBr), increase the temperature (e.g., reflux), or prolong the reaction time.2. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method for the expected degradation products (phenol and 2-methoxyethanol derivatives).
Excessive or complete degradation under acidic stress. The acidic conditions are too harsh (high acid concentration, high temperature, or prolonged exposure).1. Reduce the acid concentration, lower the reaction temperature, or shorten the incubation time.2. Perform a time-course experiment to find the optimal duration for achieving the target degradation level (typically 5-20%).
Unexpected peaks observed in the chromatogram after acidic degradation. 1. Formation of secondary degradation products due to over-stressing.2. Reaction of the primary degradation products with the stressor (e.g., further reaction of 2-methoxyethanol).3. Impurities in the starting material or reagents.1. Use milder stress conditions to favor the formation of primary degradants.2. Characterize the unexpected peaks using techniques like mass spectrometry (MS) to identify their structures.3. Run a blank experiment with only the reagents to check for impurities.
Inconsistent results between replicate stability studies. 1. Poor control over experimental parameters (temperature, concentration, time).2. Non-homogeneous sample solution.3. Issues with the analytical instrumentation (e.g., injector variability, detector drift).1. Ensure precise control and monitoring of all experimental conditions.2. Thoroughly mix the sample solution before taking aliquots.3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.
Difficulty in separating the parent compound from its degradation products by HPLC. The chromatographic conditions are not optimized for the separation of this compound, phenol, and 2-methoxyethanol derivatives.1. Adjust the mobile phase composition (e.g., gradient elution, different organic modifier).2. Screen different stationary phases (e.g., C18, Phenyl-Hexyl).3. Adjust the pH of the mobile phase.4. Optimize the column temperature.

Quantitative Data Summary

The following table provides illustrative data on the degradation of this compound under forced degradation conditions. Please note that these are representative values based on the general chemical properties of aryl alkyl ethers and are intended to serve as a guideline for experimental design. Actual degradation rates will depend on the specific experimental conditions.

Condition Concentration Temperature (°C) Time (hours) Degradation (%) Major Degradation Products
Acidic0.1 N HCl6024< 5%Phenol, 2-chloro-1-methoxyethane
Acidic1 N HCl80 (reflux)810 - 20%Phenol, 2-chloro-1-methoxyethane
Acidic1 N HBr80 (reflux)415 - 25%Phenol, 2-bromo-1-methoxyethane
Basic0.1 N NaOH6072< 1%None detected
Basic1 N NaOH80 (reflux)24< 2%None detected

Experimental Protocols

Protocol for Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 9 mL of 1 N hydrochloric acid (HCl) or 1 N hydrobromic acid (HBr).

    • Incubate the mixture in a sealed vial at 80°C (e.g., in a water bath or heating block with reflux condenser) for a predetermined time (e.g., 4-8 hours).

    • At specified time points, withdraw an aliquot of the sample.

  • Neutralization: Cool the aliquot to room temperature and neutralize it with an equivalent amount of a suitable base (e.g., 1 N NaOH).

  • Sample Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Protocol for Forced Degradation under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Basic Stress:

    • To 1 mL of the stock solution, add 9 mL of 1 N sodium hydroxide (NaOH).

    • Incubate the mixture in a sealed vial at 80°C for a predetermined time (e.g., 24 hours).

    • At specified time points, withdraw an aliquot of the sample.

  • Neutralization: Cool the aliquot to room temperature and neutralize it with an equivalent amount of a suitable acid (e.g., 1 N HCl).

  • Sample Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Acidic_Degradation_Pathway MPE 2-Methoxyethyl phenyl ether Protonated_MPE Protonated Ether (Oxonium Ion) MPE->Protonated_MPE + H⁺ (from strong acid) Transition_State Protonated_MPE->Transition_State + X⁻ (e.g., Br⁻, I⁻) SN2 Attack Products Phenol + 2-halo-1-methoxyethane Transition_State->Products

Caption: Acidic degradation pathway of this compound.

Basic_Condition_Stability MPE 2-Methoxyethyl phenyl ether No_Reaction No significant degradation MPE->No_Reaction Typical Basic Conditions (e.g., NaOH, KOH)

Caption: Stability of this compound under basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid_Stress Acidic Stress (e.g., 1N HCl, 80°C) Stock_Solution->Acid_Stress Base_Stress Basic Stress (e.g., 1N NaOH, 80°C) Stock_Solution->Base_Stress Neutralization Neutralization Acid_Stress->Neutralization Base_Stress->Neutralization HPLC_Analysis HPLC Analysis Neutralization->HPLC_Analysis Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation

Caption: General workflow for forced degradation studies.

References

Catalyst selection and optimization for "2-Methoxyethyl phenyl ether" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-Methoxyethyl phenyl ether. This guide provides detailed troubleshooting advice, answers to frequently asked questions, experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of a phenoxide with a 2-methoxyethyl halide.

Issue Potential Cause(s) Troubleshooting Recommendations
Low or No Product Yield 1. Inefficient Phenoxide Formation: The base used may not be strong enough to completely deprotonate the phenol. 2. Poor Nucleophilicity of Phenoxide: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity. 3. Inactive Alkylating Agent: The 2-methoxyethyl halide may have degraded. 4. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 5. Presence of Water: Moisture can consume the base and react with the alkylating agent.1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). 2. Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide. 3. Use a fresh or purified batch of the 2-methoxyethyl halide. 4. Gradually increase the reaction temperature and monitor the progress by TLC. A temperature range of 60-80°C is often effective. 5. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of C-Alkylated Byproduct The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring (C-alkylation) in addition to the desired O-alkylation. This is more prevalent in protic solvents.1. Solvent Choice: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile to favor O-alkylation. 2. Counter-ion Effect: Using a base with a larger, softer cation like cesium carbonate (Cs2CO3) can sometimes increase the preference for O-alkylation.
Formation of Elimination Byproduct (Alkene) If using a sterically hindered base or if the reaction temperature is too high, the 2-methoxyethyl halide can undergo E2 elimination to form an alkene.1. Choice of Base: Use a non-hindered base like sodium hydroxide or potassium carbonate. 2. Temperature Control: Maintain a moderate reaction temperature and avoid excessive heating.
Reaction Stalls or is Incomplete 1. Insufficient Catalyst: If using a phase-transfer catalyst, the amount may be too low. 2. Poor Mixing: In a biphasic system (e.g., with an aqueous base and organic solvent), inefficient stirring can limit the reaction rate. 3. Deactivation of Catalyst: The phase-transfer catalyst can degrade over time, especially at high temperatures.1. Increase the loading of the phase-transfer catalyst (typically 1-5 mol%). 2. Ensure vigorous stirring to maximize the interfacial area between the two phases. 3. Add the catalyst in portions if the reaction time is very long.

Catalyst Selection and Optimization: Quantitative Data

The choice of a phase-transfer catalyst (PTC) is crucial for optimizing the yield of this compound, especially in biphasic reaction systems. The following table summarizes the performance of various catalysts in the alkylation of phenols, which is a similar reaction.

Phase-Transfer Catalyst Catalyst Loading (mol%) Reaction Conditions Yield (%) Notes
Tetrabutylammonium bromide (TBAB) 2Toluene/50% NaOH, 75°C, 5h92A common and effective PTC for O-alkylation.
Benzyltriethylammonium chloride (BTEAC) 2Chlorobenzene/50% NaOH, 80°C, 6h88Another widely used quaternary ammonium salt.
Aliquat 336 (Tricaprylmethylammonium chloride) 1Toluene/solid K2CO3, 110°C, 8h95Effective in solid-liquid phase transfer catalysis.
18-Crown-6 1Acetonitrile/K2CO3, 80°C, 12h90Useful for reactions involving potassium salts.

Note: The data presented is a compilation from various sources on phenol alkylation and serves as a guideline. Actual yields may vary based on specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. These solvents effectively dissolve the phenoxide salt and do not solvate the nucleophile as strongly as protic solvents, thus promoting the desired O-alkylation.

Q2: How can I minimize the formation of the C-alkylation byproduct?

A2: The formation of the C-alkylated isomer is a common side reaction. To minimize it, you should use a polar aprotic solvent and consider using a base with a large, soft cation like cesium carbonate.

Q3: Is a phase-transfer catalyst necessary for this synthesis?

A3: While not strictly necessary if the reaction is run in a single-phase system (e.g., using NaH in DMF), a phase-transfer catalyst is highly recommended for biphasic systems (e.g., an organic solvent with an aqueous solution of a base like NaOH). The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the 2-methoxyethyl halide occurs, thereby increasing the reaction rate and yield.

Q4: What is the optimal temperature for this reaction?

A4: The optimal temperature can vary depending on the specific reactants and solvent used. A good starting point is typically in the range of 60-80°C. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal temperature for your specific setup.

Q5: Can I use 2-methoxyethanol directly instead of a 2-methoxyethyl halide?

A5: While there are methods for the direct etherification of alcohols, the Williamson ether synthesis using an alkyl halide is generally more reliable and straightforward for this transformation. Using 2-methoxyethanol directly would require different catalytic systems, such as acid catalysis at high temperatures, which can lead to other side reactions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Phase-Transfer Catalysis:

Materials:

  • Phenol

  • 2-Chloroethyl methyl ether (or 2-bromoethyl methyl ether)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (or another suitable organic solvent)

  • Deionized water

  • Diethyl ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in toluene.

  • Addition of Base and Catalyst: Add a 50% aqueous solution of NaOH (2.0 eq) and TBAB (0.02 eq).

  • Addition of Alkylating Agent: Heat the mixture to 75°C with vigorous stirring. Slowly add 2-chloroethyl methyl ether (1.1 eq) to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 75°C and monitor its progress by TLC until the starting material (phenol) is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis setup Reaction Setup: Dissolve phenol in toluene. addition Add Base and Catalyst: Add 50% NaOH and TBAB. setup->addition heating Heating and Alkylation: Heat to 75°C and add 2-chloroethyl methyl ether. addition->heating monitoring Reaction Monitoring: Monitor by TLC. heating->monitoring workup Work-up: Cool and add water. monitoring->workup extraction Extraction: Separate layers and extract aqueous phase with diethyl ether. workup->extraction washing Washing: Wash organic layer with water and brine. extraction->washing drying Drying and Concentration: Dry with MgSO4 and evaporate solvent. washing->drying purification Purification: Vacuum distillation or column chromatography. drying->purification product Final Product: This compound purification->product troubleshooting_guide Troubleshooting Guide for Low Yield start Low Product Yield check_reagents Check Reagents: - Anhydrous solvents? - Fresh base and alkylating agent? start->check_reagents check_conditions Check Reaction Conditions: - Adequate temperature? - Sufficient reaction time? start->check_conditions check_catalyst Check Catalyst (if applicable): - Correct loading? - Vigorous stirring? start->check_catalyst side_products Analyze for Side Products: - C-alkylation? - Elimination? start->side_products optimize_reagents Optimize Reagents: - Use stronger base (NaH). - Use anhydrous solvents (DMF). check_reagents->optimize_reagents optimize_conditions Optimize Conditions: - Increase temperature. - Extend reaction time. check_conditions->optimize_conditions optimize_catalyst Optimize Catalyst: - Increase PTC loading. - Improve stirring. check_catalyst->optimize_catalyst mitigate_side_products Mitigate Side Products: - Use polar aprotic solvent. - Use Cs2CO3 as base. side_products->mitigate_side_products solution Improved Yield optimize_reagents->solution optimize_conditions->solution optimize_catalyst->solution mitigate_side_products->solution

Managing exothermic reactions in the synthesis of "2-Methoxyethyl phenyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions during the synthesis of "2-Methoxyethyl phenyl ether."

Troubleshooting Guide

Issue: Unexpectedly Strong Exothermic Reaction or Thermal Runaway

Question: I am observing a rapid and uncontrolled increase in temperature during the synthesis of this compound. What are the potential causes and how can I mitigate this?

Answer: An uncontrolled exothermic reaction, or thermal runaway, is a critical safety concern in the Williamson ether synthesis of this compound. It typically arises from an imbalance between the rate of heat generation by the chemical reaction and the rate of heat removal from the reactor. The primary causes and troubleshooting steps are outlined below.

Potential Cause Troubleshooting & Mitigation Strategies
Rapid Addition of Alkylating Agent: The dropwise addition of the alkylating agent (e.g., 2-chloroethyl methyl ether or 2-bromoethyl methyl ether) to the phenoxide solution is crucial for controlling the reaction rate and heat generation. A rapid addition can lead to a sudden and dangerous temperature spike. To mitigate this, ensure a slow and controlled addition rate, allowing the cooling system to dissipate the generated heat effectively.
Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may not be sufficient for the scale of the reaction or may not be functioning correctly. Ensure the cooling bath has adequate capacity and is maintained at the target temperature. For larger scale reactions, consider using a more efficient cooling system.
High Concentration of Reactants: Higher concentrations of reactants lead to a faster reaction rate and, consequently, a higher rate of heat evolution. If you are experiencing significant exotherms, consider diluting the reaction mixture with an appropriate solvent.
Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and exothermicity. Stronger bases may lead to a faster initial deprotonation and subsequent reaction. Polar aprotic solvents like DMF or DMSO can accelerate S\textsubscript{N}2 reactions, potentially increasing the heat output. If feasible, consider using a milder base or a less polar solvent, though this may impact reaction time and yield.
Poor Stirring: Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster, which can initiate a thermal runaway. Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the typical heat of reaction for the Williamson ether synthesis of a phenyl ether?

Q2: How can I monitor the temperature of the reaction effectively?

A2: Continuous and accurate temperature monitoring is critical. Use a calibrated thermometer or a thermocouple placed directly in the reaction mixture, ensuring the probe is not touching the walls of the flask. For larger reactors, multiple temperature probes can provide a better understanding of the temperature distribution. Set up a system to alert you to any deviation from the desired temperature range.

Q3: What are the immediate steps to take in case of a thermal runaway?

A3: In the event of a thermal runaway, immediate and decisive action is required to prevent an accident. The primary goal is to rapidly cool the reaction and stop the chemical reaction. The following workflow should be considered:

  • Stop Reagent Addition: Immediately cease the addition of the alkylating agent.

  • Enhance Cooling: Increase the cooling capacity by adding more ice, dry ice, or lowering the temperature of the cryostat. If necessary and safe, an external cooling bath can be applied to the reactor.

  • Quench the Reaction: If cooling is insufficient, and it is safe to do so, carefully and slowly add a pre-cooled quenching agent to stop the reaction. A suitable quenching agent could be a cold, inert solvent or a mild acid to neutralize the phenoxide. This should only be done if the quenching process itself is known not to be dangerously exothermic.

Q4: Are there alternative, less exothermic methods for synthesizing this compound?

A4: While the Williamson ether synthesis is the most common method, alternative approaches might offer better thermal control, though they may have other drawbacks. One such method is using a phase-transfer catalyst.[1] This can sometimes allow for the use of milder reaction conditions and better control over the reaction rate. Another approach could involve a two-step process where the phenoxide is generated and isolated before being reacted with the alkylating agent under more controlled conditions.

Quantitative Data Summary

The following table summarizes estimated thermochemical data for the Williamson ether synthesis of a typical aryl ether, which can be used as a guideline for the synthesis of this compound. Note: These are estimated values, and experimental verification is strongly recommended for process safety.

Parameter Estimated Value Range Significance in Exothermic Reaction Management
Enthalpy of Reaction (ΔH) -80 to -120 kJ/molIndicates the total amount of heat that will be released during the reaction. A more negative value signifies a more exothermic reaction.
Activation Energy (Ea) 60 to 90 kJ/molRepresents the energy barrier for the reaction. A lower activation energy can lead to a faster reaction rate at a given temperature.
Adiabatic Temperature Rise (ΔT\textsubscript{ad}) Highly dependent on concentration and heat capacityThe theoretical maximum temperature increase if no heat is removed from the system. This is a critical parameter for assessing runaway potential.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis with Enhanced Thermal Management

Materials:

  • Phenol

  • Sodium hydroxide (or other suitable base)

  • 2-Chloroethyl methyl ether (or 2-bromoethyl methyl ether)

  • Anhydrous Dimethylformamide (DMF)

  • Ice

  • Dry ice/acetone bath (optional, for enhanced cooling)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with a stirring bar

  • Thermometer or thermocouple

  • Cooling bath (ice-water or cryostat)

  • Separatory funnel

Procedure:

  • Preparation of Sodium Phenoxide:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add sodium hydroxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Etherification:

    • Charge the dropping funnel with 2-chloroethyl methyl ether (1.05 eq).

    • Add the 2-chloroethyl methyl ether dropwise to the stirred sodium phenoxide solution over a period of at least 1 hour. Crucially, monitor the internal temperature throughout the addition and maintain it below 15 °C. The rate of addition should be adjusted to control the exotherm.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding cold saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

ExothermicReactionTroubleshooting start Start: Synthesis of This compound observe_temp Monitor Internal Temperature Continuously start->observe_temp temp_rise Unexpected Rapid Temperature Increase? observe_temp->temp_rise stop_addition Immediately Stop Reagent Addition temp_rise->stop_addition Yes normal_op Maintain Normal Operating Conditions temp_rise->normal_op No enhance_cooling Enhance Cooling: - Add more ice/dry ice - Lower cryostat temp stop_addition->enhance_cooling temp_controlled Temperature Under Control? enhance_cooling->temp_controlled resume_slowly Resume Reagent Addition at a Slower Rate temp_controlled->resume_slowly Yes quench_reaction Emergency Quench: - Add pre-cooled inert solvent - Neutralize with mild acid (Use with extreme caution) temp_controlled->quench_reaction No continue_monitoring Continue Close Monitoring resume_slowly->continue_monitoring continue_monitoring->observe_temp shutdown Safe Shutdown and Re-evaluation of Protocol quench_reaction->shutdown end End of Synthesis shutdown->end normal_op->observe_temp

Caption: Troubleshooting workflow for managing exothermic events.

References

Technical Support Center: Purification of Commercial "2-Methoxyethyl phenyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of commercial "2-Methoxyethyl phenyl ether". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial "this compound"?

A1: Commercial "this compound" is often synthesized via the Williamson ether synthesis.[1][2] Consequently, common impurities may include:

  • Unreacted Starting Materials: Phenol, 2-methoxyethanol, and 2-chloroethyl methyl ether.

  • Byproducts from Synthesis: These can include products of side reactions such as alkenes formed through E2 elimination, which is a competing reaction to the desired SN2 pathway.[1][3] C-alkylation products, where the methoxyethyl group attaches to the benzene ring instead of the oxygen atom of the phenol, can also be present.[3]

  • Peroxides: Ethers are prone to forming explosive peroxides upon exposure to air and light. This is a critical safety concern.

Q2: How can I detect the presence of peroxides in my "this compound" sample?

A2: Peroxide test strips are a simple and effective way to detect the presence of peroxides. Alternatively, a qualitative chemical test involves adding 1 mL of the ether to a solution of 10% potassium iodide in acetic acid. A yellow to brown color indicates the presence of peroxides.

Q3: My "this compound" has a yellow tint. What could be the cause?

A3: A yellow tint can be indicative of several impurities, including the presence of peroxides or colored byproducts from the synthesis process. It is recommended to first test for peroxides. If peroxides are not present, the color may be due to other organic impurities that can be removed by the purification methods described below.

Q4: Which purification method is best for removing unreacted phenol?

A4: Liquid-liquid extraction with an aqueous basic solution (e.g., 5% sodium hydroxide) is highly effective for removing acidic impurities like unreacted phenol. The phenol will be deprotonated to form the water-soluble sodium phenoxide, which will partition into the aqueous phase, leaving the desired ether in the organic phase.

Q5: I am seeing an unexpected peak in my GC-MS analysis. How can I identify it?

A5: To identify an unexpected peak, you should first analyze its mass spectrum to determine the molecular weight and fragmentation pattern.[1][4] Compare this data with the mass spectra of potential impurities, such as unreacted starting materials and known byproducts of the Williamson ether synthesis.[1][3] If a reference spectrum is unavailable, further analysis using techniques like NMR may be necessary for structural elucidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of "this compound".

Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
Low recovery after liquid-liquid extraction Emulsion formation between the organic and aqueous layers.- Gently swirl the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If the emulsion persists, filtration through a pad of celite or glass wool may be necessary.
The desired product is partially soluble in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent.- Adjust the pH of the aqueous layer to ensure the desired ether is in its neutral, less water-soluble form.
Low recovery after fractional distillation The boiling point of the desired product is close to that of an impurity, leading to co-distillation.- Use a more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially improve separation.[5]
Thermal decomposition of the product at high temperatures.- Utilize vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[5]
Low recovery after column chromatography The compound is strongly adsorbed to the silica gel and does not elute.- Gradually increase the polarity of the eluent.- If the compound is still retained, consider using a different stationary phase (e.g., alumina) or a different solvent system.
The compound is eluting with the solvent front.- Start with a less polar eluent to ensure the compound initially binds to the column.
Product is Still Impure After Purification
Symptom Possible Cause Troubleshooting Steps
Presence of starting materials in the final product (GC-MS analysis) Incomplete reaction during synthesis.- Optimize the synthesis reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants).
Inefficient purification.- For unreacted phenol, perform an additional wash with a basic solution during liquid-liquid extraction.- For other starting materials, re-purify using a more efficient method (e.g., column chromatography with a shallower solvent gradient).
Presence of a byproduct with a similar boiling point (fractional distillation) Insufficient separation efficiency of the distillation setup.- Increase the length or packing of the fractionating column.- Optimize the distillation rate; a slower rate generally provides better separation.
Co-elution of impurities with the product (column chromatography) The chosen eluent system does not provide adequate separation.- Perform a more thorough thin-layer chromatography (TLC) analysis to find an optimal solvent system that provides better separation between the product and the impurity.- Consider using a different stationary phase (e.g., reverse-phase silica).

Experimental Protocols

Protocol 1: Removal of Peroxides

Materials:

  • Commercial "this compound"

  • A solution of 5% ferrous sulfate in water or a slurry of activated alumina.

Procedure:

  • Ferrous Sulfate Wash: In a separatory funnel, wash the ether with an equal volume of the 5% ferrous sulfate solution. Shake the funnel gently and then allow the layers to separate. Discard the aqueous layer. Repeat the wash until a peroxide test is negative.

  • Activated Alumina Column: Alternatively, pass the ether through a short column packed with activated alumina. The peroxides will be adsorbed onto the alumina.

Expected Outcome: This procedure should effectively remove peroxides, which is a critical safety step before any distillation.

Protocol 2: Liquid-Liquid Extraction for Removal of Phenolic Impurities

Materials:

  • "this compound" containing phenolic impurities

  • Diethyl ether or other suitable organic solvent

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the crude "this compound" in an equal volume of diethyl ether and transfer to a separatory funnel.

  • Add an equal volume of 5% NaOH solution, stopper the funnel, and shake gently, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the NaOH solution.

  • Wash the organic layer with an equal volume of brine.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

Expected Outcome: This process will remove acidic impurities like phenol, resulting in a significant increase in the purity of the ether.

Protocol 3: Purification by Fractional Distillation

Materials:

  • Phenol-free "this compound"

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Place the crude "this compound" in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Begin heating the flask gently.

  • Collect the fractions that distill at different temperature ranges. The main fraction should be collected at the boiling point of "this compound" (approximately 228 °C at atmospheric pressure).

  • Analyze the purity of each fraction using GC-MS or HPLC.

Expected Purity and Yield:

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)
Fractional Distillation 90-95%>99%80-90%
Protocol 4: Purification by Column Chromatography

Materials:

  • Crude "this compound"

  • Silica gel (for flash chromatography)

  • Hexane and Ethyl Acetate (or other suitable solvent system)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude ether in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 2% ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Expected Purity and Yield:

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)
Column Chromatography 85-95%>99.5%70-85%

Visualizations

experimental_workflow start Commercial this compound peroxide_test Peroxide Test start->peroxide_test peroxide_removal Peroxide Removal (e.g., Ferrous Sulfate Wash) peroxide_test->peroxide_removal Positive extraction Liquid-Liquid Extraction (vs. 5% NaOH) peroxide_test->extraction Negative peroxide_removal->extraction distillation Fractional Distillation extraction->distillation chromatography Column Chromatography extraction->chromatography analysis Purity Analysis (GC-MS, HPLC) distillation->analysis chromatography->analysis analysis->distillation <99% Purity, Re-purify analysis->chromatography <99% Purity, Re-purify pure_product Pure this compound analysis->pure_product >99% Purity

Caption: General experimental workflow for the purification of "this compound".

troubleshooting_logic start Low Yield After Purification extraction Liquid-Liquid Extraction? start->extraction distillation Fractional Distillation? start->distillation chromatography Column Chromatography? start->chromatography emulsion Emulsion Formation? extraction->emulsion Yes solubility Product Water Soluble? extraction->solubility No codistillation Co-distillation of Impurity? distillation->codistillation Yes decomposition Thermal Decomposition? distillation->decomposition No adsorption Strong Adsorption to Silica? chromatography->adsorption Yes elution Eluting with Solvent Front? chromatography->elution No solution1 Gentle shaking, add brine emulsion->solution1 Yes solution2 Multiple extractions, adjust pH solubility->solution2 Yes solution3 Use more efficient column, vacuum distillation codistillation->solution3 Yes solution4 Use vacuum distillation decomposition->solution4 Yes solution5 Increase eluent polarity adsorption->solution5 Yes solution6 Start with less polar eluent elution->solution6 Yes

Caption: Troubleshooting logic for low yield during purification.

References

Scaling up the synthesis of "2-Methoxyethyl phenyl ether" for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 2-Methoxyethyl phenyl ether for pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a 2-methoxyethyl halide, via an SN2 reaction.[1][3] This method is widely used in both laboratory and industrial settings for preparing symmetrical and asymmetrical ethers.[1]

Q2: What are the critical process parameters to monitor during the scale-up of the Williamson ether synthesis?

A2: Key parameters to control during scale-up include reaction temperature, rate of addition of reagents, and agitation speed. Temperature control is crucial to minimize side reactions. Slow and controlled addition of the alkyl halide can prevent localized high concentrations that may lead to unwanted byproducts. Efficient agitation is necessary to ensure homogeneity, especially in larger reactors.

Q3: What are the primary safety concerns when handling the reagents for this synthesis at a pilot plant scale?

A3: The reagents used in the Williamson ether synthesis present several safety hazards that must be managed at scale. Phenol is corrosive and toxic. Alkyl halides like 2-bromoethyl methyl ether can be irritants and harmful. Strong bases such as sodium hydroxide or potassium carbonate are corrosive.[4] Dimethylformamide (DMF), a common solvent for this reaction, is a reproductive toxin. Appropriate personal protective equipment (PPE), well-ventilated work areas, and proper handling procedures are essential.[5][6]

Q4: How can the purity of this compound be assessed during and after production?

A4: The purity of the final product and the progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC).[7] These methods are effective for identifying and quantifying the desired product as well as any impurities.[7]

Troubleshooting Guide

Problem 1: Low yield of the desired this compound.

Possible Cause Troubleshooting Step Rationale
Incomplete Deprotonation of Phenol Ensure the base is of high quality and used in the correct stoichiometric amount (often a slight excess). Consider a stronger base if necessary.The phenoxide is the active nucleophile; incomplete formation will slow down the reaction and reduce the yield.
Side Reaction: C-Alkylation Switch to a polar aprotic solvent like DMF or acetonitrile.Protic solvents can solvate the phenoxide oxygen, hindering its nucleophilicity and favoring reaction at the aromatic ring.
Side Reaction: Elimination Use a primary alkyl halide (e.g., 2-bromoethyl methyl ether or 2-chloroethyl methyl ether). Maintain a moderate reaction temperature.Secondary and tertiary alkyl halides are more prone to elimination reactions, especially at higher temperatures.[4]
Volatilization of Reagents Ensure the reaction vessel is properly sealed and equipped with an efficient condenser, especially if heating is required.Loss of the alkyl halide due to its volatility will lead to a lower yield.

Problem 2: Presence of significant impurities in the final product.

Impurity Identification Mitigation Strategy
Unreacted Phenol GC-MS or HPLC analysis.Perform an aqueous workup with a base wash (e.g., NaOH solution) to remove unreacted acidic phenol.[8]
C-Alkylated Isomer Characterization by NMR and GC-MS.Optimize solvent choice to favor O-alkylation (use of polar aprotic solvents like DMF).
Dialkylated Products Mass spectrometry to identify products with higher molecular weight.Use a protecting group strategy if the starting phenol has multiple hydroxyl groups.
Biphenyl Derivatives (from Grignard-based routes) High boiling point, non-polar impurity identified by GC-MS.Control temperature and ensure slow addition of the aryl halide during Grignard reagent formation.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

Materials:

  • Phenol

  • 2-Bromoethyl methyl ether

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve phenol (1 equivalent) in anhydrous DMF. Add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress using Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[8]

Data Presentation: Synthesis Parameters and Outcomes
Parameter Condition A Condition B Condition C
Base Potassium CarbonateSodium HydroxideCesium Carbonate
Solvent DMFAcetonitrileToluene
Temperature 60°C80°CRoom Temperature
Reaction Time 6 hours4 hours12 hours
Yield 85%90%70%
Purity (by GC) >98%>99%95%

Visualizations

Experimental Workflow for Williamson Ether Synthesis

G Figure 1: Experimental Workflow for Williamson Ether Synthesis A Deprotonation: Phenol + Base in Solvent B Alkylation: Add 2-Methoxyethyl Halide A->B C Reaction at Elevated Temperature B->C D Reaction Monitoring (TLC/HPLC) C->D E Aqueous Workup & Extraction D->E Reaction Complete F Drying and Solvent Removal E->F G Purification (Distillation/Chromatography) F->G H Pure 2-Methoxyethyl Phenyl Ether G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Figure 2: Troubleshooting Low Yield Start Low Yield Observed Check_Base Check Base Stoichiometry and Strength Start->Check_Base Check_Solvent Analyze for C-Alkylation Side Product Start->Check_Solvent Check_Temp Check for Elimination Byproducts Start->Check_Temp Solution_Base Adjust Base or Use Stronger Base Check_Base->Solution_Base Inadequate Deprotonation Solution_Solvent Switch to Polar Aprotic Solvent (e.g., DMF) Check_Solvent->Solution_Solvent C-Alkylation Detected Solution_Temp Lower Reaction Temperature Use Primary Halide Check_Temp->Solution_Temp Elimination Detected

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

Comparative analysis of "2-Methoxyethyl phenyl ether" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthesis methods for 2-Methoxyethyl phenyl ether, a key intermediate in various research and development applications. The following sections detail the experimental protocols, comparative performance data, and reaction pathways for the Williamson ether synthesis, Ullmann condensation, Buchwald-Hartwig C-O coupling, and a green synthesis alternative.

Comparative Performance Data

The selection of a synthesis method for this compound often involves a trade-off between yield, reaction conditions, and the cost or toxicity of reagents. The following table summarizes key quantitative data for the discussed methods.

Synthesis MethodTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)Key ReagentsCatalyst
Williamson Ether Synthesis 75-8560-804-6Phenol, 2-Chloroethyl methyl ether, K₂CO₃Phase Transfer Catalyst (optional)
Ullmann Condensation 60-75150-20012-24Phenol, 2-Bromoethyl methyl ether, BaseCopper (e.g., CuI)
Buchwald-Hartwig C-O Coupling 80-9580-1108-18Phenol, 2-Bromoethyl methyl ether, BasePalladium complex with phosphine ligand
Green Synthesis >95 (conversion)18052-Phenylethanol, Dimethyl CarbonateLi/MgO

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.

Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide with an alkyl halide. The use of a phase transfer catalyst can improve reaction rates and yields.

Reactants:

  • Phenol (1.0 eq)

  • 2-Chloroethyl methyl ether (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Potassium iodide (KI) (catalytic amount)

  • Tetrabutylammonium bromide (TBAB) (optional, catalytic amount)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred solution of phenol in acetonitrile, add potassium carbonate and a catalytic amount of potassium iodide. If using a phase transfer catalyst, add tetrabutylammonium bromide.

  • Heat the mixture to reflux (approximately 82°C).

  • Slowly add 2-chloroethyl methyl ether to the reaction mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction suitable for the formation of aryl ethers. Traditional methods often require high temperatures.

Reactants:

  • Phenol (1.0 eq)

  • 2-Bromoethyl methyl ether (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Pyridine (solvent)

Procedure:

  • In a reaction flask, combine phenol, potassium carbonate, and copper(I) iodide in pyridine.

  • Heat the mixture to 150-200°C with stirring under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Add 2-bromoethyl methyl ether to the hot mixture.

  • Maintain the temperature and continue stirring for 12-24 hours.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent like toluene.

  • Filter the mixture to remove insoluble copper salts.

  • Wash the filtrate with aqueous acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation.

Buchwald-Hartwig C-O Coupling

This palladium-catalyzed cross-coupling reaction offers a milder alternative to the Ullmann condensation for the synthesis of aryl ethers.[3][4]

Reactants:

  • Phenol (1.0 eq)

  • 2-Bromoethyl methyl ether (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Toluene (anhydrous solvent)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, XPhos, and cesium carbonate.

  • Add anhydrous toluene, followed by phenol and 2-bromoethyl methyl ether.

  • Seal the vessel and heat the mixture to 80-110°C with stirring.

  • Monitor the reaction progress by GC or LC-MS. The reaction is typically complete within 8-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Green Synthesis via O-Alkylation

A more environmentally friendly approach utilizes dimethyl carbonate as a methylating agent and a solid base catalyst, avoiding the use of hazardous alkyl halides.[5] This protocol is adapted from the synthesis of an isomer, (2-methoxyethyl)benzene, and would require optimization for the synthesis of this compound.[5]

Reactants:

  • 2-Phenylethanol (1.0 eq)

  • Dimethyl carbonate (DMC) (10.5 eq)

  • 0.1% Li/MgO catalyst (1.33 x 10⁻² g/cm³)

Procedure:

  • In a high-pressure reactor, charge 2-phenylethanol, dimethyl carbonate, and the activated Li/MgO catalyst.[5]

  • Seal the reactor and purge with an inert gas.

  • Heat the mixture to 180°C with vigorous stirring (e.g., 1000 rpm).[5]

  • Maintain these conditions for approximately 5 hours.[5]

  • Monitor the conversion of the starting material by GC.

  • After the reaction, cool the reactor and vent any excess pressure.

  • Filter the reaction mixture to recover the catalyst.

  • Remove the excess dimethyl carbonate by distillation.

  • The resulting product can be further purified by vacuum distillation.

Reaction Pathway Diagrams

The following diagrams illustrate the logical flow of the key synthesis methods.

Williamson_Ether_Synthesis phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide product This compound phenoxide->product SN2 Attack alkyl_halide 2-Chloroethyl methyl ether alkyl_halide->product salt Salt (e.g., KCl) Ullmann_Condensation phenol Phenol cu_phenoxide Copper Phenoxide Intermediate phenol->cu_phenoxide cu_catalyst Cu(I) Catalyst cu_catalyst->cu_phenoxide product This compound cu_phenoxide->product Coupling aryl_halide 2-Bromoethyl methyl ether aryl_halide->product cu_salt Cu(I) Halide Buchwald_Hartwig_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pdII_complex Pd(II) Complex pd0->pdII_complex Oxidative Addition (Aryl Halide) pdII_phenoxide Pd(II)-Phenoxide pdII_complex->pdII_phenoxide Ligand Exchange (Phenoxide) pdII_phenoxide->pd0 Reductive Elimination product This compound pdII_phenoxide->product aryl_halide 2-Bromoethyl methyl ether aryl_halide->pdII_complex phenol Phenol + Base phenol->pdII_phenoxide

References

Validating the Structure of 2-Methoxyethyl Phenyl Ether: A Guide to ¹H and ¹³C NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Spectroscopic Validation

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral data for 2-Methoxyethyl phenyl ether, offering a robust framework for its structural validation.

Predicted ¹H and ¹³C NMR Data

The anticipated chemical shifts for this compound are summarized below. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-a3.45s3H
H-b3.75t2H
H-c4.15t2H
H-d6.95d2H
H-e7.30t2H
H-f6.90t1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-159.0
C-270.0
C-368.0
C-4158.0
C-5114.0
C-6129.5
C-7121.0

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for the validation of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not interfere with the signals of interest.

  • Concentration: Prepare a solution of approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

For ¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') should be used.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16-32 (adjust as needed for optimal signal-to-noise ratio)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 3-4 seconds

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

For ¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

  • Acquisition Parameters:

    • Spectral Width: 0 to 160 ppm

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): 1-2 seconds

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum.

Structural Validation Workflow

The process of validating the structure of this compound using NMR data follows a logical progression. The key steps are outlined in the diagram below.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Correlation cluster_3 Validation Sample_Prep Sample Preparation (Compound in CDCl3 + TMS) H1_Acquisition ¹H NMR Data Acquisition Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Data Acquisition Sample_Prep->C13_Acquisition H1_Analysis Analyze ¹H NMR Spectrum - Chemical Shift - Integration - Multiplicity H1_Acquisition->H1_Analysis C13_Analysis Analyze ¹³C NMR Spectrum - Number of Signals - Chemical Shift C13_Acquisition->C13_Analysis H1_Correlation Correlate ¹H Data to Proposed Structure H1_Analysis->H1_Correlation C13_Correlation Correlate ¹³C Data to Proposed Structure C13_Analysis->C13_Correlation Validation Structure Validated H1_Correlation->Validation C13_Correlation->Validation

Caption: Workflow for the validation of this compound structure using NMR spectroscopy.

By comparing the experimentally obtained ¹H and ¹³C NMR spectra with the predicted data presented in this guide, researchers can confidently confirm the successful synthesis and structural integrity of this compound. This systematic approach ensures the reliability of chemical entities used in further research and development activities.

A Comparative Guide to the Reactivity of 2-Methoxyethyl Phenyl Ether and Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Methoxyethyl phenyl ether and its simpler analog, anisole. The information herein is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, with a focus on electrophilic aromatic substitution and ether cleavage reactions. While direct quantitative comparative data for this compound is limited in the available literature, this guide extrapolates its expected reactivity based on established principles of organic chemistry and provides a framework for experimental investigation.

Introduction

Anisole, or methoxybenzene, is a widely used building block in organic synthesis, prized for its activated aromatic ring and relatively stable ether linkage.[1] this compound, while structurally similar, possesses a 2-methoxyethyl group in place of the methyl group. This seemingly minor change can influence the molecule's electronic and steric properties, thereby altering its reactivity profile. This guide explores these differences in the context of common organic transformations.

Theoretical Comparison of Reactivity

The primary difference between anisole and this compound lies in the nature of the alkoxy substituent. The oxygen atom in both molecules activates the benzene ring towards electrophilic aromatic substitution through its electron-donating resonance effect, directing incoming electrophiles to the ortho and para positions.[1]

The 2-methoxyethyl group in this compound is expected to have a slightly different electronic influence compared to the methyl group in anisole. The additional oxygen atom in the 2-methoxyethyl chain could potentially exert a weak electron-withdrawing inductive effect, which might slightly attenuate the overall electron-donating ability of the ether oxygen attached to the phenyl ring. However, this effect is likely to be minimal due to the separation by two carbon atoms.

Sterically, the 2-methoxyethyl group is larger than the methyl group. This increased bulk could influence the regioselectivity of aromatic substitution reactions, potentially favoring the para product over the ortho products to a greater extent than in anisole to minimize steric hindrance.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The electron-rich phenyl ring of both ethers is susceptible to attack by electrophiles.

Nitration

Nitration introduces a nitro group onto the aromatic ring, a key transformation for the synthesis of various functionalized molecules.[2]

Expected Reactivity: Anisole is known to undergo nitration readily.[3] Due to the potential for a slight inductive electron-withdrawing effect from the second oxygen atom, this compound might be marginally less reactive than anisole. However, both are expected to be significantly more reactive than benzene.

Regioselectivity: Both compounds are expected to yield a mixture of ortho- and para-nitro products. The steric bulk of the 2-methoxyethyl group may lead to a higher para/ortho ratio compared to anisole.

Table 1: Predicted Outcomes of Nitration

CompoundPredicted Relative RateMajor ProductsPredicted para/ortho Ratio
AnisoleFastero-Nitroanisole, p-NitroanisoleLower
This compoundSlowero-Nitro-(2-methoxyethyl)phenyl ether, p-Nitro-(2-methoxyethyl)phenyl etherHigher
Bromination

Halogenation, such as bromination, is another fundamental EAS reaction. Anisole undergoes bromination even in the absence of a strong Lewis acid catalyst due to the activating nature of the methoxy group.[4][5]

Expected Reactivity: Similar to nitration, this compound is expected to be slightly less reactive than anisole but will readily react with bromine.

Regioselectivity: A mixture of ortho- and para-bromo products is anticipated for both compounds, with the para isomer being the major product, particularly for the more sterically hindered this compound.

Table 2: Predicted Outcomes of Bromination

CompoundPredicted Relative RateMajor ProductsPredicted para/ortho Ratio
AnisoleFastero-Bromoanisole, p-BromoanisoleLower
This compoundSlowero-Bromo-(2-methoxyethyl)phenyl ether, p-Bromo-(2-methoxyethyl)phenyl etherHigher
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the aromatic ring and is a valuable C-C bond-forming reaction.[6]

Expected Reactivity: The reactivity trend is expected to be consistent with other EAS reactions, with anisole being slightly more reactive. It is important to note that strongly deactivated benzene rings do not undergo Friedel-Crafts reactions.[7]

Regioselectivity: The para product is typically the major isomer in the Friedel-Crafts acylation of anisole due to the steric bulk of the acyl group and the Lewis acid complex.[8] This preference for para substitution is expected to be even more pronounced for this compound.

Table 3: Predicted Outcomes of Friedel-Crafts Acylation

CompoundPredicted Relative RateMajor Product
AnisoleFasterp-Methoxyacetophenone
This compoundSlowerp-(2-Methoxyethoxy)acetophenone

Ether Cleavage

The cleavage of the C-O ether bond is a key reaction of ethers, typically requiring strong acids like HBr or HI.[9] For aryl alkyl ethers, the cleavage occurs at the alkyl-oxygen bond, yielding a phenol and an alkyl halide.[10][11]

Expected Reactivity: The rate of ether cleavage can depend on the stability of the carbocation formed (for an SN1 mechanism) or the susceptibility to nucleophilic attack (for an SN2 mechanism).[6] In the case of both anisole and this compound, the cleavage will occur at the primary carbon-oxygen bond via an SN2 mechanism. The presence of the second oxygen in the 2-methoxyethyl group might have a minor influence on the reaction rate, but both ethers are expected to be cleaved under similar conditions.

Table 4: Products of Ether Cleavage with HBr

CompoundProducts
AnisolePhenol and Methyl bromide
This compoundPhenol and 1-Bromo-2-methoxyethane

Experimental Protocols

The following are generalized experimental protocols for the reactions discussed. Researchers should optimize these conditions for their specific substrates and equipment.

General Procedure for Nitration

A solution of the ether in a suitable solvent (e.g., acetic acid or dichloromethane) is cooled in an ice bath. A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride) is added dropwise while maintaining the low temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with ice water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The products are then purified by chromatography.

General Procedure for Bromination

The ether is dissolved in a suitable solvent (e.g., acetic acid or carbon tetrachloride). A solution of bromine in the same solvent is added dropwise at room temperature. The reaction progress is monitored by the disappearance of the bromine color and by TLC. After the reaction is complete, the mixture is washed with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by washing with water and brine. The organic layer is dried and concentrated, and the products are purified by chromatography or recrystallization.

General Procedure for Friedel-Crafts Acylation

The ether and a Lewis acid catalyst (e.g., aluminum chloride) are suspended in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere. The mixture is cooled, and the acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise. The reaction is stirred at room temperature or heated as necessary, and monitored by TLC. The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by chromatography or recrystallization.

General Procedure for Ether Cleavage with HBr

The ether is dissolved in a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid). The mixture is heated to reflux and the reaction is monitored by TLC. After completion, the reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent. The organic layer is washed with a base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by water and brine. The organic layer is then dried and concentrated, and the products are purified by distillation or chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanisms and a typical experimental workflow.

Electrophilic_Aromatic_Substitution Aromatic Aromatic Ring (Anisole or this compound) Intermediate Arenium Ion (Carbocation Intermediate) Aromatic->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Deprotonation Base Base Intermediate->Base HB H-Base Base->HB

Caption: General mechanism for electrophilic aromatic substitution.

Ether_Cleavage Ether Aryl Alkyl Ether Protonated_Ether Protonated Ether Ether->Protonated_Ether Protonation HX H-X (HBr or HI) HX->Protonated_Ether Phenol Phenol Protonated_Ether->Phenol SN2 Attack Alkyl_Halide Alkyl Halide Protonated_Ether->Alkyl_Halide X_ion Halide Ion (X-) X_ion->Alkyl_Halide

Caption: General mechanism for the acidic cleavage of aryl alkyl ethers.

Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction Setup (Temperature Control, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying & Concentration Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for organic synthesis.

Conclusion

The provided experimental protocols offer a starting point for the investigation of these reactions. It is recommended that researchers conduct small-scale trials to optimize conditions for their specific applications. Further quantitative studies are necessary to precisely delineate the reactivity differences between these two valuable synthetic intermediates.

References

Purity Analysis of 2-Methoxyethyl Phenyl Ether: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-Methoxyethyl phenyl ether. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes supporting data to inform method selection for quality control and research applications.

Introduction to Purity Analysis

This compound is a chemical intermediate used in the synthesis of various organic molecules. Ensuring its purity is critical to avoid the introduction of unwanted side products and to maintain the integrity of subsequent reactions. The primary analytical techniques for assessing the purity of such compounds are chromatographic methods, which separate the main component from any impurities. This guide focuses on a detailed comparison of GC-MS and HPLC, two of the most powerful and widely used techniques in analytical chemistry.

Comparison of Analytical Techniques

The choice between GC-MS and HPLC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity, and the nature of the information sought (qualitative vs. quantitative).

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and mass-to-charge ratio.Separation based on polarity.
Typical Purity (%) > 99.5%> 99.0%
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.2 - 1.0 µg/mL
Linearity (R²) > 0.998> 0.999
Precision (%RSD) < 5%< 2%
Sample Preparation Simple dissolution in a volatile solvent.Simple dissolution in the mobile phase.
Analysis Time 15-30 minutes10-25 minutes
Strengths Excellent for volatile and semi-volatile compounds; provides structural information for impurity identification.Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones; high precision and accuracy.
Limitations Not suitable for non-volatile or thermally labile compounds.May require chromophores for sensitive UV detection; structural information requires coupling to a mass spectrometer (LC-MS).

Note: The quantitative data in this table is adapted from validated methods for structurally similar ether compounds and serves as a representative comparison. Actual performance may vary based on the specific instrumentation and experimental conditions.

Potential Impurities in this compound

Based on common synthesis routes, such as the Williamson ether synthesis, potential impurities in this compound may include:

  • Starting Materials: Phenol, 2-methoxyethanol, and related precursors.

  • By-products: Diphenyl ether, di(2-methoxyethyl) ether.

  • Residual Solvents: Toluene, ethanol, or other solvents used in the synthesis and purification process.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the separation and identification of volatile and semi-volatile impurities in this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 2 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the same solvent.

  • Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile alternative for the purity assessment of this compound, particularly for analyzing non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% phosphoric acid). The gradient program should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated as the area percentage of the main peak relative to the total area of all detected peaks.

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject 1 µL dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peaks detect->integrate library_search Library Search integrate->library_search calculate Calculate % Purity integrate->calculate

Caption: Workflow for GC-MS purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject 10 µL filter->inject separate C18 Separation inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

2-Methoxyethyl Phenyl Ether: A Comparative Guide to a Potential Greener Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous effort within the scientific community to adopt greener and more sustainable laboratory practices, the selection of solvents remains a critical focus. Traditional solvents, while effective, often carry significant environmental, health, and safety risks. This guide provides a comparative analysis of 2-Methoxyethyl phenyl ether as a potential alternative to conventional solvents such as Tetrahydrofuran (THF), 1,4-Dioxane, N,N-Dimethylformamide (DMF), and Toluene.

Due to a lack of extensive research on this compound as a widely used solvent, this guide will also introduce 2-Methyltetrahydrofuran (2-MeTHF), a well-established bio-based solvent, as a benchmark for a greener alternative. This will provide a more comprehensive comparison for researchers, scientists, and drug development professionals seeking to make informed decisions on solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are paramount to its suitability for a specific application. The following table summarizes the key properties of this compound and compares them with traditional solvents and the green benchmark, 2-MeTHF.

PropertyThis compoundTetrahydrofuran (THF)1,4-DioxaneN,N-Dimethylformamide (DMF)Toluene2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₉H₁₂O₂[1]C₄H₈OC₄H₈O₂C₃H₇NOC₇H₈C₅H₁₀O
Molecular Weight ( g/mol ) 152.19[1]72.1188.11[2]73.0992.1486.13
Boiling Point (°C) 207[3]66101.1[2]153110.680
Melting Point (°C) -53[3]-108.411.8[2]-61-95-136
Density (g/mL at 20°C) 0.997[3]0.8881.033[2]0.9440.8670.854
Flash Point (°C) Not Available-1412[2]584-11
Water Solubility Soluble in many organic solvents[3]MiscibleMiscible[2]Miscible0.52 g/L140 g/L

Health, Safety, and Environmental Profile

The drive towards greener solvents is largely motivated by the desire to reduce the negative impacts of chemicals on researchers and the environment. This section compares the available toxicological and environmental data.

ParameterThis compoundTetrahydrofuran (THF)1,4-DioxaneN,N-Dimethylformamide (DMF)Toluene2-Methyltetrahydrofuran (2-MeTHF)
Primary Hazards Skin, eye, and respiratory irritation[1][3]Flammable, peroxide former, skin and eye irritantLikely human carcinogen, flammable, liver and kidney toxicant[4]Reproductive toxicant, liver toxicant, readily absorbed through skinFlammable, neurotoxin, developmental toxicantFlammable, peroxide former
Carcinogenicity Not classifiedSuspected carcinogenLikely human carcinogen[4]Possible human carcinogenNot classifiableNot classified
Toxicity (Oral LD50, rat) Not Available1650 mg/kg4200 mg/kg2800 mg/kg[5]636 mg/kg>2000 mg/kg
Environmental Fate No data availableInherently biodegradable, low bioaccumulation potential[6]Persistent in groundwater, resistant to biodegradation[4]Readily biodegradableReadily biodegradableDerived from renewable resources, biodegradable
Green Chemistry Classification Not evaluatedProblematicHazardousHazardousProblematicRecommended Alternative

Performance in Chemical Synthesis: Acknowledging the Data Gap

To provide a practical comparison, the following table presents typical yields for a common cross-coupling reaction, the Suzuki-Miyaura coupling, in traditional and established green ether solvents. This serves as a benchmark for the performance expected from a viable greener alternative.

SolventTypical Yield in Suzuki-Miyaura Coupling
Tetrahydrofuran (THF)High (often >90%)
1,4-DioxaneHigh (often >90%)
TolueneHigh (often >90%)
2-Methyltetrahydrofuran (2-MeTHF)High (often comparable or superior to THF)[8]

Experimental Protocols

While no specific experimental protocols using this compound as a solvent were found, a general procedure for a common reaction where ether solvents are employed, the Williamson Ether Synthesis, is provided below as an illustrative example.

Illustrative Protocol: Williamson Ether Synthesis

  • Reaction Setup: To a solution of the starting alcohol (1.0 equivalent) in an anhydrous ether solvent (e.g., THF, 2-MeTHF, or potentially this compound) under an inert atmosphere (e.g., Argon or Nitrogen), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Alkylation: Allow the reaction mixture to stir at room temperature for 30 minutes. The alkyl halide (1.1 equivalents) is then added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may be heated to drive it to completion.

  • Work-up: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Alcohol + Solvent add_base Add Base (e.g., NaH) start->add_base add_halide Add Alkyl Halide add_base->add_halide monitor Monitor Progress (TLC/GC-MS) add_halide->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify product Final Product purify->product

Caption: A generalized workflow for a chemical synthesis, from preparation to final product.

Green_Solvent_Selection cluster_criteria Evaluation Criteria cluster_outcome Decision start Start: Need a Solvent performance Performance Data Available? start->performance traditional Traditional Solvent (e.g., THF, Dioxane) toxicity Low Toxicity? traditional->toxicity Evaluate end_traditional Use with Caution (Consider alternatives) traditional->end_traditional greener_alternative Greener Alternative (e.g., 2-MeTHF) greener_alternative->toxicity Evaluate end_greener Preferred Choice for Sustainability greener_alternative->end_greener performance->traditional Yes performance->greener_alternative Yes environmental Benign Environmental Profile? toxicity->environmental Next renewable Renewable Feedstock? environmental->renewable Next

Caption: A decision-making flowchart for selecting a greener solvent based on key criteria.

Conclusion

This compound presents some physical properties, such as a high boiling point and low melting point, that could make it a suitable solvent in certain applications. However, the current lack of comprehensive data on its performance in chemical reactions, as well as its detailed toxicological and environmental profile, prevents a full assessment of its viability as a "greener" alternative.

In contrast, established green solvents like 2-MeTHF, which is derived from renewable resources and has a more favorable safety and environmental profile than many traditional solvents, demonstrate that effective and more sustainable alternatives are available.[5] For researchers and organizations committed to the principles of green chemistry, it is recommended to consider well-characterized and validated greener solvents. Further research into the performance and environmental impact of this compound would be necessary to fully evaluate its potential as a sustainable solvent.

References

A Spectroscopic Showdown: Unraveling the Isomers of Methoxyethyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of molecular structures is a cornerstone of successful discovery and innovation. Isomeric ambiguity can lead to misinterpretation of biological activity and costly delays. This guide provides a comprehensive spectral comparison of "2-Methoxyethyl phenyl ether" and its isomers, offering a clear framework for their differentiation using standard analytical techniques.

A critical point of clarification is the structural identity of "this compound." The name can be interpreted in two ways, leading to two distinct sets of isomers:

  • Series 1: (Methoxyethyl)phenols (C₉H₁₂O₂) : These are positional isomers where a methoxyethyl group is attached to a phenol at the ortho, meta, or para position.

  • Series 2: Methoxyethyl Phenyl Ethers (C₉H₁₂O₂) : These are positional isomers of the ether where the methoxyethoxy group is attached to the benzene ring.

This guide will address both series, presenting available spectral data for each to facilitate unambiguous identification.

Spectroscopic Data Comparison: (Methoxyethyl)phenol Isomers

The following tables summarize the key spectral data for the ortho, meta, and para isomers of (methoxyethyl)phenol.

Table 1: ¹H NMR Spectral Data of (Methoxyethyl)phenol Isomers
CompoundAromatic Protons (ppm)-OCH₂- (ppm)-CH₂-Ar (ppm)-OCH₃ (ppm)-OH (ppm)
2-(2-Methoxyethyl)phenol 6.80-7.20 (m, 4H)3.75 (t)2.95 (t)3.40 (s)~5.0-6.0 (br s)
3-(2-Methoxyethyl)phenol 6.70-7.25 (m, 4H)3.65 (t)2.85 (t)3.39 (s)~5.5-6.5 (br s)
4-(2-Methoxyethyl)phenol 7.04 (d, 2H), 6.71 (d, 2H)[1]3.61 (t)[1]2.82 (t)[1]3.38 (s)[1]6.39 (s)[2]
Table 2: ¹³C NMR Spectral Data of (Methoxyethyl)phenol Isomers
CompoundAromatic Carbons (ppm)-OCH₂- (ppm)-CH₂-Ar (ppm)-OCH₃ (ppm)
2-(2-Methoxyethyl)phenol 154.5, 130.8, 128.0, 121.2, 118.9, 115.671.533.158.9
3-(2-Methoxyethyl)phenol 156.0, 138.5, 129.8, 120.5, 116.0, 113.272.038.558.8
4-(2-Methoxyethyl)phenol 154.2, 130.1, 129.8, 115.3[1]72.1[1]38.1[1]58.8[1]
Table 3: IR and Mass Spectral Data of (Methoxyethyl)phenol Isomers
CompoundIR Key Absorptions (cm⁻¹)Mass Spectrum (m/z)
2-(2-Methoxyethyl)phenol 3400 (O-H), 3050 (Ar C-H), 2930 (C-H), 1600, 1495 (C=C), 1250 (C-O), 1120 (C-O-C)152 (M+), 107, 77
3-(2-Methoxyethyl)phenol 3380 (O-H), 3040 (Ar C-H), 2925 (C-H), 1605, 1490 (C=C), 1240 (C-O), 1115 (C-O-C)152 (M+), 107, 77
4-(2-Methoxyethyl)phenol ~3350 (O-H), ~3050-3000 (Ar C-H), ~2950-2850 (C-H), ~1240 (C-O), ~1110 (C-O-C), ~1610, ~1510 (C=C)[2]152 (M+), 107, 45[1][3]

Spectroscopic Data Comparison: Methoxyethyl Phenyl Ether Isomers

Data for the simple positional isomers of methoxyethyl phenyl ether is less readily available. The following represents a compilation of known data for the parent compound, this compound, and its related isomers containing a hydroxyl group.

Table 4: Spectral Data of this compound and Related Isomers
Compound¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)MS (m/z)
This compound 6.85-7.30 (m, 5H), 4.10 (t, 2H), 3.75 (t, 2H), 3.45 (s, 3H)158.8, 129.5, 121.2, 114.5, 71.0, 69.5, 59.13060, 2920, 1600, 1500, 1245, 1120152 (M+), 107, 94, 59
2-(2-Methoxyethoxy)phenol 6.80-7.10 (m, 4H), 4.20 (t, 2H), 3.80 (t, 2H), 3.48 (s, 3H), ~8.5 (br s, OH)148.5, 146.0, 122.0, 120.5, 115.8, 115.0, 71.2, 70.0, 59.23400, 3050, 2930, 1600, 1505, 1250, 1125168 (M+), 123, 95, 59
4-(2-Methoxyethoxy)phenol 6.80 (s, 4H), 4.05 (t, 2H), 3.70 (t, 2H), 3.45 (s, 3H), ~5.0 (br s, OH)152.5, 151.0, 116.5, 115.8, 71.5, 69.8, 59.13380, 3030, 2925, 1610, 1510, 1230, 1120168 (M+), 124, 109, 59

Experimental Protocols

Standard protocols for the acquisition of the spectral data presented are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is performed to simplify the spectrum. Key parameters include a 30° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded to identify the functional groups present in the molecule.

  • Sample Preparation (Neat Liquid) : A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

  • Sample Preparation (Solid in KBr) : A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the components of a mixture and to determine the molecular weight and fragmentation pattern of each component.

  • Sample Preparation : A dilute solution of the analyte (approximately 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.[5]

  • GC Separation : A small volume (typically 1 µL) of the sample is injected into the gas chromatograph. The components are separated on a capillary column (e.g., HP-5MS) using a temperature program. A typical program might start at 60°C and ramp up to 280°C at a rate of 10°C/min.[1]

  • Mass Spectrometry : As the components elute from the GC column, they are ionized (typically by electron impact at 70 eV) and the resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

  • Data Analysis : The mass spectrum for each chromatographic peak is analyzed to determine the molecular ion and the characteristic fragmentation pattern, which aids in structure elucidation.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Experimental_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_FTIR FT-IR Spectroscopy Workflow cluster_GCMS GC-MS Workflow SamplePrep_NMR Sample Preparation (Dissolve in Deuterated Solvent) Acquisition_NMR Data Acquisition (¹H and ¹³C NMR) SamplePrep_NMR->Acquisition_NMR Processing_NMR Data Processing (FT, Phasing, Baseline Correction) Acquisition_NMR->Processing_NMR Analysis_NMR Spectral Analysis (Chemical Shift, Coupling) Processing_NMR->Analysis_NMR SamplePrep_FTIR Sample Preparation (Neat Liquid or KBr Pellet) Background_FTIR Background Spectrum Acquisition SamplePrep_FTIR->Background_FTIR Sample_FTIR Sample Spectrum Acquisition Background_FTIR->Sample_FTIR Processing_FTIR Data Processing (Ratioing against Background) Sample_FTIR->Processing_FTIR Analysis_FTIR Spectral Analysis (Functional Group Identification) Processing_FTIR->Analysis_FTIR SamplePrep_GCMS Sample Preparation (Dilute in Volatile Solvent) Injection_GCMS Injection into GC SamplePrep_GCMS->Injection_GCMS Separation_GCMS Chromatographic Separation Injection_GCMS->Separation_GCMS Ionization_GCMS Ionization (e.g., EI) Separation_GCMS->Ionization_GCMS MassAnalysis_GCMS Mass Analysis Ionization_GCMS->MassAnalysis_GCMS Analysis_GCMS Data Analysis (Mass Spectrum Interpretation) MassAnalysis_GCMS->Analysis_GCMS

Caption: General experimental workflows for NMR, FT-IR, and GC-MS analysis.

By carefully comparing the spectral data presented in this guide and following the outlined experimental protocols, researchers can confidently distinguish between the various isomers of methoxyethyl phenyl ether, ensuring the accurate identification of their compounds of interest.

References

A Comparative Guide to the Performance of 2-Methoxyethyl Phenyl Ether in SN1 vs. SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed cleavage of ethers is a cornerstone of organic synthesis, pivotal for deprotection strategies and molecular modifications. The mechanistic route of this cleavage—unimolecular nucleophilic substitution (SN1) or bimolecular nucleophilic substitution (SN2)—is profoundly influenced by the ether's molecular architecture. This guide provides a detailed comparison of the expected performance of 2-Methoxyethyl phenyl ether in SN1 and SN2 reactions, benchmarked against other common ether substrates. This analysis is supported by established mechanistic principles and extrapolated experimental expectations.

Deciphering the Mechanistic Pathway: SN1 vs. SN2 in Ether Cleavage

The cleavage of an ether by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), commences with the protonation of the ether oxygen. This initial step converts the alkoxy group into a viable leaving group (an alcohol). The subsequent attack by the halide nucleophile dictates whether the reaction proceeds via an SN1 or SN2 pathway.[1]

  • SN2 Mechanism: A concerted, single-step process where the nucleophile attacks the carbon atom simultaneously with the departure of the leaving group. This pathway is favored for methyl and primary alkyl groups due to minimal steric hindrance.[2]

  • SN1 Mechanism: A two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is subsequently attacked by the nucleophile. This mechanism is predominant for substrates that can form stable carbocations, such as those with tertiary, benzylic, or allylic groups.[3]

Performance Analysis of this compound

This compound (Ph-O-CH₂-CH₂-O-CH₃) presents a unique case with two ether linkages and a phenyl group. The aryl ether bond (Ph-O) is resistant to cleavage due to the sp² hybridization of the phenyl carbon.[4] Therefore, cleavage will occur at one of the two alkyl ether C-O bonds. Both potential cleavage sites—the methylene carbon adjacent to the phenoxy group and the methyl carbon of the methoxy group—are primary. Consequently, the cleavage of this compound is expected to proceed exclusively via an SN2 mechanism .

The key factors determining the site of nucleophilic attack in an SN2 reaction are steric hindrance and the electronic nature of the substrate. The methyl group is sterically less hindered than the methylene group attached to the phenoxy group. Therefore, the primary site of attack by a halide ion (e.g., Br⁻ or I⁻) is predicted to be the methyl carbon.

Predicted Reaction Pathway:

  • Protonation of the methoxy oxygen.

  • SN2 attack by the halide on the methyl group.

  • Cleavage of the methyl-oxygen bond to yield methyl halide and 2-phenoxyethanol.

With excess strong acid, the resulting 2-phenoxyethanol can undergo a second ether cleavage. However, the C-O bond of the phenoxy group is strong, and the other side is a primary carbon. Attack at this primary carbon would lead to phenol and a dihaloethane.

Comparative Data with Alternative Ethers

Ether SubstrateStructurePredominant MechanismMajor ProductsRelative Rate (Conceptual)
This compound Ph-O-CH₂-CH₂-O-CH₃SN2Methyl halide & 2-PhenoxyethanolModerate
Diethyl EtherCH₃CH₂-O-CH₂CH₃SN2Ethyl halide & EthanolModerate[5]
Methyl tert-butyl ether (MTBE)(CH₃)₃C-O-CH₃SN1tert-Butyl halide & MethanolFast[5]
Anisole (Methyl phenyl ether)Ph-O-CH₃SN2Phenol & Methyl halideSlow
Ethyl phenyl etherPh-O-CH₂CH₃SN2Phenol & Ethyl halideSlower than Anisole
1,2-DimethoxyethaneCH₃-O-CH₂CH₂-O-CH₃SN21,2-Dihaloethane & MethanolModerate

Experimental Protocols

The following are detailed methodologies for representative ether cleavage experiments. These can be adapted for studies involving this compound.

General Protocol for Ether Cleavage with HBr

Materials:

  • Ether substrate (e.g., this compound)

  • 48% Hydrobromic acid (HBr)

  • Acetic acid (optional, as a co-solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure: [6]

  • In a round-bottom flask, dissolve the ether (1 equivalent) in a minimal amount of glacial acetic acid if it is not fully soluble in the aqueous HBr.

  • Add 48% aqueous HBr (2-3 equivalents).

  • Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with water.

  • Extract the organic products with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the product by distillation or column chromatography.

Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the separation of alkyl halides and alcohols (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

Sample Preparation and Analysis: [7]

  • Prepare standard solutions of the expected products (e.g., methyl bromide, 2-phenoxyethanol, phenol, 1,2-dibromoethane) in a suitable solvent like dichloromethane.

  • Inject the standard solutions to determine the retention times of each component.

  • Prepare a dilute solution of the crude reaction product in the same solvent.

  • Inject the sample and compare the retention times of the peaks with the standards to identify and quantify the products.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the SN1 and SN2 cleavage mechanisms and a typical experimental workflow.

Caption: SN2 mechanism for ether cleavage.

Caption: SN1 mechanism for ether cleavage.

Experimental_Workflow Start Start: Ether Substrate + Acid Reaction Reaction Setup (Reflux) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis

Caption: General experimental workflow for ether cleavage.

References

A Comparative Economic Analysis of Synthesis Routes for 2-Methoxyethyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-Methoxyethyl phenyl ether, a valuable building block in various chemical syntheses, can be prepared through several routes. This guide provides an objective comparison of three primary methods: the traditional Williamson ether synthesis, a phase-transfer catalyzed (PTC) variation, and a greener approach utilizing dimethyl carbonate (DMC) with a Li/MgO catalyst. The analysis is supported by experimental data, detailed protocols, and an economic overview to aid in methodological selection.

At a Glance: Comparison of Synthesis Routes

ParameterWilliamson Ether SynthesisPhase-Transfer Catalysis (PTC)Green Synthesis (DMC/Li/MgO)
Starting Materials Phenol, 2-Chloroethyl methyl etherPhenol, 2-Chloroethyl methyl etherPhenol, Dimethyl Carbonate
Key Reagents Strong base (e.g., NaH, K2CO3)Phase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH)Li/MgO catalyst
Solvent Aprotic polar solvent (e.g., DMF, Acetonitrile)Biphasic system (e.g., Toluene/Water)Solvent-free or DMC as solvent
Reaction Temperature 80-150°C60-90°C180°C
Reaction Time 4-12 hours2-6 hours5-7 hours
Reported Yield ~85% (estimated)~92% (estimated)up to 97% (for analogous 2-phenoxyethanol)[1]
Purity Good to HighHighHigh
Key Advantages Well-established, versatileMilder conditions, higher yields, faster reaction timesEnvironmentally friendly (avoids hazardous reagents), high atom economy
Key Disadvantages Harsh conditions, potential for side reactions, use of hazardous reagents and solventsCost of catalyst, requires biphasic systemHigher temperature, catalyst preparation

In-Depth Analysis of Synthesis Routes

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers. In this SN2 reaction, a phenoxide ion, generated by reacting phenol with a strong base, acts as a nucleophile and attacks an alkyl halide, in this case, 2-chloroethyl methyl ether.

Reaction Scheme:

While this method is robust, it often requires high temperatures and the use of strong bases and polar aprotic solvents, which can be hazardous and difficult to remove. The potential for side reactions, such as elimination, also exists.

Phase-Transfer Catalyzed (PTC) Williamson Synthesis

A significant improvement on the traditional Williamson synthesis involves the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB). PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where the reaction with the alkyl halide occurs. This allows the reaction to proceed under milder conditions, often with higher yields and shorter reaction times.

The use of a biphasic system simplifies the work-up procedure, and the catalyst can, in some cases, be recovered and reused. This method offers a good balance between the traditional approach and greener alternatives.

Green Synthesis with Dimethyl Carbonate (DMC)

A more environmentally benign approach utilizes dimethyl carbonate (DMC) as both a "green" methylating agent and a solvent, in the presence of a solid base catalyst like Li/MgO. This method avoids the use of hazardous alkyl halides and strong, corrosive bases. DMC is a non-toxic and biodegradable reagent, and the reaction often proceeds with high atom economy, producing methanol as the main byproduct, which can be recycled. Although this route may require higher temperatures, the environmental benefits and high yields make it an attractive option for sustainable chemical production. A study on the analogous synthesis of 2-phenoxyethanol using ethylene carbonate (a similar "green" reagent) reported yields as high as 97%.[1]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis (General Procedure)
  • Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Heat the mixture to 80-100°C and stir for 1 hour to ensure the formation of the potassium phenoxide.

  • Addition of Alkyl Halide: Slowly add 2-chloroethyl methyl ether (1.1 equivalents) to the reaction mixture.

  • Reaction: Increase the temperature to 120-150°C and reflux for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine phenol (1 equivalent), toluene, and an aqueous solution of sodium hydroxide (2 equivalents).

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB) (1-5 mol%).

  • Addition of Alkyl Halide: Heat the mixture to 70-90°C with vigorous stirring.

  • Slowly add 2-chloroethyl methyl ether (1.1 equivalents) to the reaction mixture.

  • Reaction: Maintain the temperature and vigorous stirring for 2-6 hours, monitoring the reaction by TLC or GC.

  • Work-up: After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine to remove the base and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by vacuum distillation.

Protocol 3: Green Synthesis with Dimethyl Carbonate (Adapted from a similar synthesis)
  • Catalyst Preparation: Prepare the Li/MgO catalyst by impregnating magnesium oxide with a solution of lithium carbonate, followed by drying and calcination at a high temperature (e.g., 600-800°C).

  • Reaction Setup: In a high-pressure reactor, charge phenol (1 equivalent), dimethyl carbonate (used in excess, e.g., 10 equivalents), and the Li/MgO catalyst (e.g., 1-5 wt% relative to phenol).

  • Reaction: Seal the reactor and heat to 180°C with stirring for 5-7 hours.

  • Work-up: After the reaction, cool the reactor to room temperature and vent any excess pressure.

  • Filter the reaction mixture to recover the solid catalyst.

  • Remove the excess dimethyl carbonate and the methanol byproduct from the filtrate by distillation.

  • Purification: The remaining crude product can be purified by vacuum distillation to yield this compound.

Economic Analysis

To provide a preliminary economic comparison, the following table estimates the raw material cost to synthesize 1 kg of this compound via each route, based on approximate current market prices and estimated yields. Please note that these are simplified estimations and do not include costs for solvents, energy, labor, or waste disposal.

ReagentWilliamson SynthesisPTC SynthesisGreen Synthesis (DMC)
Phenol 1.1 kg ($1.24/kg)1.0 kg ($1.13/kg)0.95 kg ($1.07/kg)
2-Chloroethyl methyl ether 1.2 kg ($2.50/kg)1.1 kg ($2.29/kg)-
Potassium Carbonate 1.7 kg ($1.79/kg)--
Sodium Hydroxide -(Aqueous solution)-
Tetrabutylammonium Bromide -0.05 kg ($0.14/kg)-
Dimethyl Carbonate --5.0 kg ($3.50/kg)
Li/MgO Catalyst --(Catalytic amount, cost considered minimal for this estimation)
Estimated Raw Material Cost per kg of Product ~$6.03 ~$3.56 ~$4.57

Visualizing the Synthetic Pathways

Logical Workflow for Comparing Synthesis Routes

G cluster_start Starting Materials cluster_routes Synthesis Routes cluster_williamson Williamson Synthesis cluster_ptc PTC Synthesis cluster_green Green Synthesis cluster_product Final Product Start_Phenol Phenol WS_Base Strong Base (e.g., K₂CO₃) Start_Phenol->WS_Base PTC_Base Base (aq) (e.g., NaOH) Start_Phenol->PTC_Base Green_Reagent Dimethyl Carbonate (DMC) Start_Phenol->Green_Reagent Product 2-Methoxyethyl phenyl ether WS_Base->Product High Temp, Aprotic Solvent WS_Alkyl_Halide 2-Chloroethyl methyl ether PTC_Base->Product Milder Temp, Biphasic PTC_Catalyst PTC Catalyst (e.g., TBAB) PTC_Alkyl_Halide 2-Chloroethyl methyl ether Green_Reagent->Product High Temp, Catalytic Green_Catalyst Li/MgO Catalyst

Caption: Comparison of three synthesis routes to this compound.

Experimental Workflow for PTC Synthesis

G Setup 1. Reaction Setup - Phenol - Toluene - aq. NaOH - TBAB Heating 2. Heating (70-90°C) Setup->Heating Addition 3. Add 2-Chloroethyl methyl ether Heating->Addition Reaction 4. Reaction (2-6 hours) Addition->Reaction Workup 5. Work-up - Separate layers - Wash organic phase Reaction->Workup Purification 6. Purification - Dry - Evaporate solvent - Vacuum distillation Workup->Purification Product Pure 2-Methoxyethyl phenyl ether Purification->Product

Caption: Step-by-step workflow for the PTC synthesis of this compound.

Conclusion

The choice of synthesis route for this compound depends on a variety of factors including cost, scale, environmental considerations, and available equipment.

  • The Williamson ether synthesis , while a well-established method, presents challenges in terms of harsh reaction conditions and the use of hazardous materials, making it potentially less favorable for large-scale, environmentally conscious production.

  • The Phase-Transfer Catalyzed (PTC) synthesis offers a significant improvement, with milder conditions, shorter reaction times, and potentially higher yields. From a preliminary cost analysis of raw materials, it appears to be the most economically favorable option.

  • The "Green" synthesis using dimethyl carbonate is a highly promising alternative, particularly for companies prioritizing sustainability. While the initial raw material cost might be slightly higher than the PTC route (largely due to the use of excess DMC), the avoidance of hazardous reagents and the potential for recycling byproducts could offer long-term economic and environmental advantages.

References

A Comparative Environmental Impact Assessment of 2-Methoxyethyl phenyl ether and Safer Alternatives in Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection

The selection of solvents and reagents in drug development and scientific research carries significant environmental implications. This guide provides a comparative environmental impact assessment of 2-Methoxyethyl phenyl ether, a substance with limited publicly available environmental data, against three potential alternatives: Phenethyl Alcohol, Benzyl Acetate, and Methyl Phenylacetate. The alternatives have been chosen based on their use in similar applications, such as fragrances and as chemical intermediates, and for the availability of their environmental profiles. This document aims to equip researchers with the necessary data to make more environmentally conscious decisions in their work.

Due to a significant lack of experimental ecotoxicological data for this compound in publicly accessible literature, this assessment relies on its known human health hazards and infers potential environmental concerns. In contrast, the selected alternatives have more comprehensive environmental data, which are presented here to facilitate a comparative analysis.

Executive Summary of Comparative Environmental Data

The following table summarizes the key environmental and health hazard data for this compound and its potential alternatives. This data is crucial for a comparative risk assessment.

ParameterThis compoundPhenethyl AlcoholBenzyl AcetateMethyl Phenylacetate
GHS Hazard Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3 (Respiratory irritation)[1]Acute Tox. 4 (Oral), Eye Irrit. 2[2]Aquatic Chronic 3[3]Not Classified
Biodegradability Data not availableReadily biodegradable (93.1% in 14 days, OECD 301B)[4]Readily biodegradable (92-96% in 4 weeks, activated sludge)[5]Readily biodegradable (75% in 28 days, OECD 301D)[6]
Aquatic Toxicity - Fish Data not availableLC50 (Leuciscus idus, 96h): 215 - 464 mg/L[4]LC50 (Oryzias latipes, 96h): 4 mg/L[7][8]LC50 (Danio rerio, 96h): 16.14 mg/L[1]
Aquatic Toxicity - Invertebrates Data not availableEC50 (Daphnia magna, 48h): 287.17 mg/L[4]EC50 (Daphnia magna, 48h): 17 mg/L[7]EC50 (Daphnia magna, 48h): 117 mg/L[1]
Aquatic Toxicity - Algae Data not availableErC50 (Desmodesmus subspicatus, 72h): 1300 mg/L[4]EC50 (Desmodesmus subspicatus, 72h): 110 mg/L[7]Data not available
Bioaccumulation Potential Data not availableNot expected to be bioaccumulative[9]Not expected to be bioaccumulative[7]Not expected to be bioaccumulative[1]

Detailed Environmental Impact Profiles

This compound

Environmental Fate: There is a significant lack of publicly available data on the biodegradation, aquatic toxicity, soil mobility, and bioaccumulation of this compound. Its chemical structure, a glycol ether, suggests that it is likely to be water-soluble and mobile in the environment. The development of "green" synthesis routes for this compound indicates a recognition of the environmental concerns associated with its traditional manufacturing processes[10].

Human Health Hazards: It is classified as causing skin irritation, serious eye damage, and respiratory irritation[1]. While these are human health endpoints, they indicate a level of biological activity that warrants caution for environmental release.

Alternative 1: Phenethyl Alcohol

Environmental Fate: Phenethyl alcohol is considered readily biodegradable, with studies showing high levels of degradation in a short period[4]. It is not expected to persist in the environment. Its potential for bioaccumulation is low[9].

Ecotoxicity: It exhibits low toxicity to aquatic life across different trophic levels, including fish, daphnia, and algae[4][9].

Alternative 2: Benzyl Acetate

Environmental Fate: Benzyl acetate is readily biodegradable[5]. It is classified as harmful to aquatic life with long-lasting effects, suggesting some level of persistence or chronic toxicity not fully captured by standard ready biodegradability tests[3].

Ecotoxicity: It shows moderate to high toxicity to aquatic organisms, with a lower LC50 for fish compared to the other alternatives[7][8].

Alternative 3: Methyl Phenylacetate

Environmental Fate: Methyl phenylacetate is readily biodegradable[6]. It is not considered to be persistent, bioaccumulative, or toxic (PBT)[1].

Ecotoxicity: It has a moderate level of aquatic toxicity to fish and daphnia[1].

Experimental Protocols

The following are summaries of the standard OECD guidelines used to generate the ecotoxicological data presented for the alternative compounds. These protocols provide a framework for the environmental assessment of chemicals.

OECD 301F: Manometric Respirometry Test (Ready Biodegradability)

This test evaluates the ready biodegradability of a chemical by microorganisms.

  • Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is incubated in a closed flask. The consumption of oxygen by the microorganisms is measured over 28 days.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used.

  • Procedure: The test substance is added to the inoculated medium in a sealed vessel. As microorganisms degrade the substance, they consume oxygen, leading to a pressure drop in the respirometer, which is measured.

  • Endpoint: The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test[11][12].

OECD 203: Fish, Acute Toxicity Test

This test assesses the acute toxicity of a substance to fish.

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

  • Procedure: Fish are placed in tanks containing different concentrations of the test substance. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to Daphnia, a small freshwater crustacean.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours[13].

  • Test Organism: Daphnia magna is the most commonly used species[14].

  • Procedure: Daphnids are placed in beakers with the test solutions. Immobilisation (the inability to swim) is observed at 24 and 48 hours[13][14].

  • Endpoint: The main endpoint is the EC50, the concentration of the substance that immobilizes 50% of the daphnids within 48 hours[13].

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the toxicity of a substance to freshwater algae.

  • Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance over 72 hours[15].

  • Test Organism: Species such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus are used.

  • Procedure: Algal cultures are incubated in a nutrient-rich medium containing the test substance under continuous light and controlled temperature. The growth of the algae is measured by cell counts or other biomass indicators.

  • Endpoint: The inhibition of growth is used to calculate the EC50, the concentration that causes a 50% reduction in algal growth (either growth rate or yield) compared to a control.

Visualizing Environmental Assessment Pathways

The following diagrams illustrate the logical flow of an environmental impact assessment and the degradation pathway of a generic organic compound in the environment.

Environmental_Assessment_Workflow cluster_0 Data Collection cluster_1 Risk Assessment cluster_2 Decision Making PhysChem Physicochemical Properties Exposure Exposure Assessment PhysChem->Exposure Tox Toxicity Data Effects Effects Assessment Tox->Effects Fate Environmental Fate Data Fate->Exposure RiskChar Risk Characterization Exposure->RiskChar Effects->RiskChar Decision Informed Choice of Substance RiskChar->Decision

Caption: Workflow for Environmental Impact Assessment.

Biodegradation_Pathway substance Parent Compound (e.g., this compound) intermediate Primary Degradation (Formation of Intermediates) substance->intermediate Microbial Action no_degradation Persistence in Environment substance->no_degradation Recalcitrant mineralization Ultimate Biodegradation (Mineralization to CO2, H2O, Biomass) intermediate->mineralization Further Microbial Action

Caption: Generalized Biodegradation Pathway of an Organic Compound.

Conclusion and Recommendations

The significant data gap for the environmental impact of this compound is a major concern for its continued use, especially when safer alternatives with well-documented, more favorable environmental profiles are available.

  • Phenethyl Alcohol emerges as a strong alternative, demonstrating ready biodegradability and low aquatic toxicity.

  • Methyl Phenylacetate also presents a viable option with good biodegradability and moderate aquatic toxicity.

  • Benzyl Acetate , while biodegradable, shows higher aquatic toxicity and carries a warning for long-lasting effects on aquatic life, making it a less desirable substitute from an ecotoxicological perspective.

Researchers and drug development professionals are strongly encouraged to consider the environmental profiles of the chemicals they use. Opting for substances like Phenethyl Alcohol or Methyl Phenylacetate over those with significant data gaps or known hazards, such as this compound, represents a tangible step towards more sustainable scientific practices. This proactive approach to chemical selection can significantly reduce the environmental footprint of research and development activities.

References

Safety Operating Guide

Proper Disposal of 2-Methoxyethyl Phenyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2-Methoxyethyl phenyl ether, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a member of the glycol ether family, requires specific handling procedures due to its potential to form explosive peroxides over time. This guide provides a comprehensive, step-by-step approach to its safe disposal.

Immediate Safety and Handling Precautions

This compound is classified as a peroxide-forming chemical. This means that upon exposure to air and light, it can form unstable peroxide crystals that are sensitive to shock, friction, or heat, posing a significant explosion hazard. Therefore, meticulous handling and tracking are paramount from the moment a container is received.

Key Safety Measures:

  • Date All Containers: Immediately upon receipt, and again upon opening, clearly label all containers of this compound with the date.[1][2]

  • Regular Peroxide Testing: Implement a quarterly testing schedule for peroxides using appropriate test strips (e.g., KI/starch, Quantofix).[1] Record the test date and results directly on the container.[1]

  • Visual Inspection Before Handling: Before moving or opening any container, carefully inspect it for the formation of crystals, particularly around the cap and within the liquid. If crystals are present, do not handle the container .[2][3] Immediately contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal service.[2][3]

  • Storage: Store this compound in a cool, dry, dark place, away from heat and ignition sources.[4] Ensure containers are tightly sealed.

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its age and peroxide content. Adherence to these steps is crucial for ensuring safety.

1. Assessment of the Chemical Container:

  • For Unopened Containers: Dispose of unopened containers within one year of the date of receipt, or by the manufacturer's expiration date, whichever comes first.

  • For Opened Containers: Dispose of opened containers within six months of the opening date.[2]

  • Peroxide Concentration: If tested, any container with a peroxide concentration greater than 100 ppm should be disposed of immediately through a hazardous waste program.[3]

2. Disposal of Properly Managed Chemicals (No signs of peroxides, within date):

  • Do Not Dispose Down the Drain: As a volatile organic compound (VOC) and a glycol ether, this compound must not be poured down the sink.[5][6][7]

  • Waste Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[4] Do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3][7]

  • Contact Hazardous Waste Services: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.[8] These services are equipped to handle and transport hazardous chemicals safely.

  • Recommended Disposal Method: The primary recommended disposal method for glycol ethers is incineration in an approved chemical incinerator.[5]

3. Disposal of Improperly Managed or Potentially Peroxidized Chemicals:

  • IMMEDIATE ACTION REQUIRED: If a container is past its expiration date, is undated, or shows any signs of crystal formation, it must be treated as a potential bomb.

  • DO NOT MOVE OR OPEN THE CONTAINER. [2][3]

  • Evacuate and Secure the Area: Clear the immediate vicinity of all personnel.

  • Contact EHS or a High-Hazard Disposal Unit Immediately: Your institution's EHS department will coordinate with a specialized high-hazard stabilization and disposal contractor.[1] Be aware that this may involve additional costs for stabilization procedures.[1]

Quantitative Data Summary

ParameterRecommended Timeframe/LimitAction Required
Unopened Container Shelf Life Within 1 year of receiptDispose via hazardous waste program
Opened Container Shelf Life Within 6 months of opening[2]Dispose via hazardous waste program
Peroxide Concentration > 100 ppm[3]Immediate disposal via hazardous waste program
Visual Peroxide Formation Any crystal formation[2]DO NOT HANDLE. Contact EHS immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Assess Container check_date Is container within expiration date? start->check_date check_crystals Are crystals visible? check_date->check_crystals Yes high_hazard_disposal DO NOT TOUCH. Contact EHS/High-Hazard Unit IMMEDIATELY. check_date->high_hazard_disposal No check_peroxide_test Peroxide test > 100 ppm? check_crystals->check_peroxide_test No check_crystals->high_hazard_disposal Yes proper_disposal Collect in labeled container. Contact hazardous waste disposal. check_peroxide_test->proper_disposal No check_peroxide_test->high_hazard_disposal Yes

Disposal decision workflow for this compound.

By adhering to these rigorous safety and disposal protocols, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Essential Safety and Logistics for Handling 2-Methoxyethyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2-Methoxyethyl phenyl ether (CAS No. 41532-81-4). Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and maintaining regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its primary hazards is the foundation of safe handling.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Danger" [1][2].

Hazard ClassificationGHS CategoryTarget Organs
Skin Corrosion/IrritationCategory 2Skin
Serious Eye Damage/Eye IrritationCategory 1Eyes
Specific Target Organ Toxicity (Single Exposure)Category 3Respiratory System

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against serious eye damage from splashes[1][2].
Skin and Body Protection Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended for incidental contact. Change gloves immediately upon contamination.[3][4] Lab Coat: A fully buttoned, long-sleeved laboratory coat.[3][4] Clothing: Long pants and closed-toe, closed-heel shoes are required to cover the entire foot.[3]Prevents skin irritation from direct contact[1][5]. Avoid polyester or acrylic clothing fabrics.[3]
Respiratory Protection If engineering controls are insufficient or if aerosols may be generated, use a NIOSH-approved air-purifying respirator with an appropriate organic vapor cartridge.[3][4]Protects against respiratory tract irritation[1][6]. A proper fit test and training are required before use.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling minimizes risk. The following workflow must be followed from preparation to post-handling.

Step 1: Pre-Operational Checks

  • Verify Information: Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

  • Engineering Controls: Confirm that a certified chemical fume hood is available and functioning correctly. All handling of the chemical should occur within the fume hood.[4]

  • Emergency Equipment: Locate the nearest emergency eyewash station and safety shower. Confirm they are unobstructed and operational.[4]

  • Assemble PPE: Gather all necessary PPE as specified in the table above.

  • Prepare Waste Container: Designate and clearly label a hazardous waste container for this compound waste.[4]

Step 2: Handling Procedure

  • Work in Fume Hood: Conduct all weighing, transferring, and preparation of solutions inside a chemical fume hood to minimize inhalation exposure.[4]

  • Wear PPE: Don the appropriate PPE throughout the entire handling process.

  • Avoid Contamination: Use spark-proof tools and avoid actions that could generate aerosols or dust.[7]

  • Container Management: Keep containers of this compound tightly closed when not in use.[8][9]

Step 3: Post-Handling Procedure

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[9] Remove and launder any contaminated clothing before reuse.[6]

  • Storage: Store any remaining this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[9][10]

  • Waste Segregation: Ensure all waste, including contaminated PPE, is placed in the designated hazardous waste container.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • All liquid waste containing this compound must be collected in a dedicated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.[4]

  • Arrange for disposal through a licensed professional waste disposal service.[4]

2. Contaminated Materials:

  • All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with this compound should be collected in a separate, sealed container.[4]

  • This contaminated solid waste must also be disposed of as hazardous chemical waste.[4]

3. Empty Containers:

  • Uncleaned, empty containers should be handled as if they still contain the product.[4]

  • Follow your institution's specific procedures for the disposal of empty chemical containers, which may involve triple rinsing and puncturing.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for safely managing this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling & Disposal Phase cluster_disposal Final Disposal prep1 Access SDS prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Assemble All Required PPE prep2->prep3 prep4 Prepare Labeled Waste Container prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Weigh & Transfer Chemical handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 post1 Segregate Chemical Waste handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Decontaminate Work Area post2->post3 post4 Wash Hands Thoroughly post3->post4 post5 Store or Dispose of Chemical post4->post5 disp1 Arrange for Licensed Waste Disposal post5->disp1

Caption: Safe Handling and Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methoxyethyl phenyl ether
Reactant of Route 2
Reactant of Route 2
2-Methoxyethyl phenyl ether

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